Technical Documentation Center

Reboxetine Mesylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Reboxetine Mesylate
  • CAS: 98769-84-7

Core Science & Biosynthesis

Foundational

Comparative Pharmacological Architecture: (S,S)-Reboxetine vs. (R,R)-Reboxetine

[1][2] Executive Summary Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), is marketed in many jurisdictions as a racemic mixture (Edronax®). However, the pharmacological activity resides almost exclusive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), is marketed in many jurisdictions as a racemic mixture (Edronax®). However, the pharmacological activity resides almost exclusively in the (S,S)-(+)-enantiomer (Esreboxetine, PNU-165442, AXS-14). The (R,R)-(-)-enantiomer acts as a "distomer"—a largely inactive stereoisomer that burdens metabolic pathways without contributing to therapeutic efficacy.

This guide analyzes the molecular, pharmacokinetic, and pharmacodynamic divergence between these two enantiomers, providing the technical justification for the "chiral switch" currently in late-stage development for fibromyalgia.

Molecular Architecture & Stereochemistry

Reboxetine contains two chiral centers, allowing for four potential stereoisomers. The marketed racemate consists of a 1:1 mixture of the (S,S) and (R,R) configurations. The (S,R) and (R,S) diastereomers are eliminated during synthesis.

Absolute Configuration
  • (S,S)-Reboxetine (Eutomer): The active pharmaceutical ingredient (API) responsible for potent NET inhibition.[1][2][3]

  • (R,R)-Reboxetine (Distomer): Structurally mirror-image but pharmacologically distinct, exhibiting negligible affinity for the target transporter.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the synthesis logic required to isolate the active eutomer.

Stereochemistry Racemate Racemic Reboxetine (1:1 Mixture) SS_Enantiomer (S,S)-(+)-Reboxetine (Eutomer) Code: PNU-165442 / AXS-14 Racemate->SS_Enantiomer Chiral Resolution RR_Enantiomer (R,R)-(-)-Reboxetine (Distomer) Inactive Impurity Racemate->RR_Enantiomer Chiral Resolution Target Target: hNET (Human Norepinephrine Transporter) SS_Enantiomer->Target High Affinity (Ki ~ 1.1 nM) Metabolism Metabolism (CYP3A4) Clearance Pathway SS_Enantiomer->Metabolism Rapid Clearance RR_Enantiomer->Target Low Affinity (Ki ~ 130 nM) RR_Enantiomer->Metabolism Slower Clearance (Metabolic Competition)

Figure 1: Stereochemical divergence showing the high-affinity binding of the (S,S)-enantiomer to hNET versus the metabolic burden imposed by the (R,R)-enantiomer.

Pharmacodynamic Profiling: The Potency Gap

The primary justification for isolating (S,S)-reboxetine is its superior binding profile. In radioligand binding assays, the affinity for the human norepinephrine transporter (hNET) differs by over two orders of magnitude.

Binding Affinity (Ki) Comparison

The following table summarizes the inhibitory constants (Ki) for the enantiomers against key monoamine transporters.

Target Transporter(S,S)-Reboxetine (nM)(R,R)-Reboxetine (nM)Selectivity Ratio (S,S vs R,R)
NET (Norepinephrine) 1.1 ± 0.16 ~130 ~118x Potency Advantage
SERT (Serotonin)661 ± 36> 1000High Selectivity
DAT (Dopamine)> 2000> 2000No Activity

Mechanistic Insight: Molecular dynamics simulations reveal that six specific residues in the hNET binding pocket favor the (S,S)-configuration, stabilizing the ligand-receptor complex significantly more effectively than the (R,R)-configuration [1].

Selectivity and Safety

The (S,S)-enantiomer maintains high selectivity (>600-fold) for NET over SERT. This is critical for therapeutic applications like fibromyalgia, where noradrenergic modulation is preferred over serotonergic effects to manage pain and fatigue without SSRI-like side effects (e.g., sexual dysfunction, weight gain).

Pharmacokinetic & Metabolic Divergence

A counter-intuitive finding in reboxetine pharmacology is the pharmacokinetic behavior of the enantiomers. While (S,S) is the active isomer, it is cleared faster than the inactive (R,R) isomer.

The "Distomer Burden"

In patients taking racemic reboxetine:

  • Clearance Disparity: The (S,S)-enantiomer has a higher clearance rate than the (R,R)-enantiomer.[2]

  • Plasma Accumulation: Consequently, plasma levels of the inactive (R,R)-enantiomer are approximately 2x higher than the active (S,S)-enantiomer at steady state [2].

  • Protein Binding: Both enantiomers are highly protein-bound (>97%).[2] The inactive (R,R) isomer occupies binding sites on Alpha-1-acid glycoprotein (AAG), potentially displacing the active drug or other co-administered medications.

Metabolic Pathway

Both enantiomers are metabolized primarily by CYP3A4 via O-dealkylation and hydroxylation.

  • Implication: The presence of (R,R)-reboxetine competitively inhibits the metabolism of (S,S)-reboxetine at the CYP3A4 active site, potentially altering the active drug's half-life unpredictably based on individual metabolic variability.

Experimental Protocols

For researchers validating these properties, the following protocols ensure rigorous data generation.

Protocol: Chiral Separation via HPLC

To study the enantiomers individually, they must be resolved from the racemate or synthesized asymmetrically. The following HPLC method is the industry standard for analytical resolution.

Reagents:

  • Racemic Reboxetine Mesylate.[2]

  • Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v) with 0.1% Diethylamine.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Workflow:

  • Preparation: Dissolve 1 mg of racemate in 1 mL of mobile phase.

  • Conditioning: Equilibrate Chiralcel OD-H column at 25°C with a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of sample.

  • Detection: Monitor UV absorbance at 220 nm and 273 nm.

  • Elution Order:

    • Peak 1: (R,R)-(-)-Reboxetine (typically elutes ~8-10 min).

    • Peak 2: (S,S)-(+)-Reboxetine (typically elutes ~12-15 min).

    • Note: Elution order can reverse depending on specific mobile phase additives; verify with optical rotation.

Protocol: In Vitro NET Binding Assay

Objective: Determine Ki values for (S,S) vs (R,R).

Materials:

  • HEK-293 cells stably expressing hNET.

  • Radioligand: [3H]-Nisoxetine (highly selective NET ligand).

  • Test Compounds: Pure (S,S)-reboxetine and (R,R)-reboxetine (isolated via Protocol 4.1).

Step-by-Step:

  • Membrane Prep: Homogenize HEK-hNET cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [3H]-Nisoxetine (Final conc: 1 nM).

    • 25 µL Test Compound (Concentration range: 10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Clinical Implications: The Case for AXS-14

The development of AXS-14 (Esreboxetine) represents a strategic correction of the original racemic formulation.

Therapeutic Index Optimization

By removing the (R,R)-distomer:

  • Dosing Efficiency: Lower total milligram doses can achieve the same NET occupancy.

  • Reduced Interaction Risk: Eliminating the inactive isomer reduces the burden on CYP3A4, potentially lowering drug-drug interaction risks.

  • Efficacy in Fibromyalgia: Clinical trials (Phase 2/3) have shown that (S,S)-reboxetine significantly improves pain and fatigue scores in fibromyalgia patients, a benefit not consistently seen with the racemate in depression [3].

Mechanism of Action in Neuropathic Pain

MOA SS_Rebox (S,S)-Reboxetine (AXS-14) NET_Block Inhibition of Presynaptic NET SS_Rebox->NET_Block NE_Increase Increased Synaptic Norepinephrine NET_Block->NE_Increase Alpha2 Activation of Alpha-2 Adrenergic Receptors (Dorsal Horn) NE_Increase->Alpha2 Pain_Mod Descending Inhibitory Pain Pathway Activation Alpha2->Pain_Mod

Figure 2: Mechanism of Action for (S,S)-reboxetine in the management of neuropathic pain and fibromyalgia.

References

  • Wang, J., et al. (2016). "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study." Scientific Reports, 6, 26779.

  • Fleishaker, J.C., et al. (1999).[4] "Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics." Biopharmaceutics & Drug Disposition, 20(1), 53-57.

  • Axsome Therapeutics. (2020).[5] "Axsome Therapeutics Enters into Exclusive License Agreement with Pfizer Inc. for Pfizer’s Reboxetine Clinical and Nonclinical Data and for New Phase 3 Esreboxetine Product Candidate." Pfizer News.

  • Dostálek, M., et al. (2008). "Enantioseparation of the antidepressant reboxetine."[6] Journal of Pharmaceutical and Biomedical Analysis, 48(3), 909-913.

  • Wong, E.H., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[6] Biological Psychiatry, 47(9), 818-829.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Reboxetine Mesylate

Introduction Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] It is commercially available as its methanesulfonate (mesylate) salt.[3][4] A compr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] It is commercially available as its methanesulfonate (mesylate) salt.[3][4] A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like Reboxetine Mesylate is fundamental to drug development. These properties govern critical parameters such as formulation design, manufacturing processes, stability, bioavailability, and ultimately, the therapeutic efficacy and safety of the final drug product. This guide provides an in-depth analysis of the core physicochemical attributes of Reboxetine Mesylate, offering both foundational data and the field-proven insights necessary for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

A precise understanding of the chemical identity is the cornerstone of all pharmaceutical development. Reboxetine Mesylate is the methanesulfonic acid salt of Reboxetine.[5]

Structural Elucidation: Reboxetine possesses two chiral centers, leading to the possibility of four stereoisomers. However, it is synthesized as a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers.[3] This stereochemistry is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The mesylate salt form is utilized to enhance the aqueous solubility and stability of the parent compound.

IdentifierDataSource(s)
Chemical Name (2R)-rel-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]morpholine, methanesulfonate[5][6]
CAS Number 98769-84-7[1][6]
Molecular Formula C₁₉H₂₃NO₃ · CH₄O₃S (or C₂₀H₂₇NO₆S)[5][6]
Molecular Weight 409.5 g/mol [5][6]
Appearance White, crystalline solid[6][7][8]

Fundamental Physicochemical Properties

The interplay of solubility, thermal behavior, and lipophilicity dictates how Reboxetine Mesylate will behave in both formulation and physiological environments.

PropertyValueSignificance in Drug DevelopmentSource(s)
Melting Point 146-151°CDefines purity, polymorphic form, and manufacturing parameters.[9]
LogP (Reboxetine) 3.1Indicates moderate lipophilicity, influencing membrane permeability.[3]
UV λmax 276 nmKey parameter for spectrophotometric quantification in assays.[6]
Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. The mesylate salt form of Reboxetine significantly improves its aqueous solubility compared to the free base.

SolventSolubilitySource(s)
Water Soluble to 100 mM
Water 20 mg/mL[10]
PBS (pH 7.2) ~10 mg/mL[6][8][11]
Ethanol ~5 mg/mL[6][8][11]
DMSO ~20 mg/mL[6][8][11]
DMF ~20 mg/mL[6][8][11]

Expert Insight: The solubility in PBS at pH 7.2 is particularly relevant as it mimics physiological conditions and suggests that solubility is not likely to be a limiting factor for absorption in the small intestine. The higher solubility in organic solvents like DMSO and DMF is useful for preparing stock solutions for in vitro assays.[11]

This protocol determines the thermodynamic equilibrium solubility, a gold-standard measurement.

  • Preparation: Add an excess amount of Reboxetine Mesylate to a known volume of the test solvent (e.g., purified water, PBS pH 7.2) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of remaining solid is necessary.

  • Phase Separation: Cease agitation and allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Centrifugation can be used as an alternative or preceding step.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of dissolved Reboxetine Mesylate using a validated analytical method, such as HPLC-UV.[12]

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess API to solvent B Agitate at constant T (24-48h) A->B C Filter supernatant (0.22 µm) B->C D Dilute filtrate C->D E Analyze via validated HPLC-UV D->E

Caption: Shake-flask method for solubility.

Melting Point and Thermal Behavior

The melting point is a key indicator of purity and can be used to characterize different solid forms. The reported melting point for Reboxetine Mesylate is in the range of 146-151°C.[9] A sharp melting range typically indicates high purity.

  • Sample Preparation: Finely powder a dry sample of Reboxetine Mesylate. Pack the powder into a capillary tube to a height of 2-4 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point.

Causality: A slow heating rate is critical to ensure thermal equilibrium between the sample and the heating block, preventing an overestimation of the melting temperature.

Solid-State Characterization

The solid-state properties of an API can profoundly impact its stability, manufacturability, and bioavailability.[13]

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[14] Different polymorphs can have different melting points, solubilities, and dissolution rates, which can affect the drug's performance.[13] While the commercially available form of Reboxetine Mesylate is well-characterized, it is crucial during drug development to perform a comprehensive polymorph screen to identify all potential crystalline forms and determine their relative stabilities.[15] Patents exist that describe novel polymorphic forms of Reboxetine salts, highlighting the importance of this characterization.[16] Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for this analysis.

Expert Insight: The discovery of a more stable, less soluble polymorph late in development can be catastrophic for a project. Therefore, a thorough polymorph screen early in the pre-formulation stage is a critical risk-mitigation strategy. This screen involves crystallizing the API under a wide variety of conditions (solvents, temperatures, pressures) to coax out different crystalline arrangements.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of Reboxetine Mesylate.

UV-Vis Spectrophotometry

Reboxetine Mesylate exhibits a UV absorbance maximum (λmax) at approximately 276 nm.[6] This property forms the basis for many quantitative analytical methods, including assays for drug substance purity and dissolution testing of finished products.[17]

  • Standard Preparation: Prepare a stock solution of Reboxetine Mesylate reference standard of known concentration in a suitable solvent (e.g., 0.1 M HCl or a buffered solution).[17] Create a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample solution (e.g., from a tablet extraction) in the same solvent, ensuring the final concentration falls within the range of the calibration standards.[17]

  • Measurement: Using a calibrated spectrophotometer, measure the absorbance of the blank, standards, and samples at 276 nm.

  • Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of Reboxetine Mesylate in the sample solutions.

Relationship of Physicochemical Properties to Drug Development

G cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages Solubility Solubility Formulation Formulation Design Solubility->Formulation Bioavailability Bioavailability & Absorption Solubility->Bioavailability Polymorphism Polymorphism Polymorphism->Formulation Polymorphism->Bioavailability Stability Stability & Storage Polymorphism->Stability Manufacturing Manufacturing Polymorphism->Manufacturing Lipophilicity Lipophilicity (LogP) Lipophilicity->Bioavailability pKa pKa pKa->Formulation pKa->Bioavailability

Caption: Key properties influencing development.

Conclusion

The physicochemical properties of Reboxetine Mesylate—a crystalline solid with moderate lipophilicity and good aqueous solubility—define its behavior from the laboratory bench to clinical application. Its well-defined melting point, characteristic UV absorbance, and solubility profile are critical parameters that must be controlled to ensure product quality and performance. A thorough understanding and characterization of its solid-state properties, particularly potential polymorphism, are paramount for developing a stable, safe, and effective pharmaceutical product. This guide serves as a foundational resource, emphasizing the causal links between these intrinsic properties and their practical implications in pharmaceutical science.

References

  • Wikipedia. (2024). Reboxetine. In Wikipedia. Retrieved from [Link]

  • e-lactancia. (2021). EDRONAX 4 mg TABLETS. Retrieved from e-lactancia.org website: [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine Mesylate. PubChem Compound Database. Retrieved from [Link]

  • Merck Index. (n.d.). Reboxetine. Retrieved from Royal Society of Chemistry website: [Link]

  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 209–215. [Link]

  • DrugCentral. (n.d.). Reboxetine. Retrieved from DrugCentral website: [Link]

  • Andersen, K. E., & Pedersen-Bjergaard, S. (2000). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 325–334. [Link]

  • Agan, S. S., & Ozkan, S. A. (2006). A highly sensitive spectrofluorometric method for the determination of a new antidepressant drug, reboxetine, in tablets.
  • Blatter, F., & von Raumer, M. (2010). Novel forms of reboxetine. U.S.
  • Darwish, I. A., Khedr, A. S., & Askal, H. F. (2010). Assay of REB in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • Ferretti, R., Girelli, A. M., & La Torre, F. (2005). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography B, 818(2), 231–237. [Link]

  • Sarcinelli, M. A., et al. (2025). Preliminary Pre-formulation Studies of Novel Mexiletine Analogs: Focus on Solid-State Characterization. ResearchGate. [Link]

  • O'Mahony, E., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Analytical Chemistry, 90(21), 12548–12556. [Link]

  • de Souza, J. C., et al. (2017). UV SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF AGOMELATINE IN COATED TABLETS. Drug Analysis Research, 1(2), 24-29. [Link]

  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. Retrieved from Triclinic Labs website: [Link]

Sources

Foundational

An In-Depth Technical Guide to Reboxetine Mesylate: Properties, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Reboxetine Mesylate, a potent and selective norepinephr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Reboxetine Mesylate, a potent and selective norepinephrine reuptake inhibitor (NRI). Designed for the scientific community, this document delves into the core physicochemical properties, mechanism of action, and practical applications of this compound in research and development.

Core Molecular and Physical Characteristics

Reboxetine Mesylate is the methanesulfonate salt of reboxetine. The addition of the mesylate group enhances the solubility and stability of the parent compound, reboxetine.

Molecular Formula and Weight

There can be some variability in how the molecular formula and weight are presented, depending on whether it refers to the mesylate salt or the free base. For clarity and accuracy in experimental design, it is crucial to use the specifications for the mesylate salt form.

  • Reboxetine (Free Base):

    • Molecular Formula: C₁₉H₂₃NO₃[1]

    • Molecular Weight: 313.39 g/mol [1]

  • Reboxetine Mesylate:

    • Molecular Formula: C₁₉H₂₃NO₃・CH₄O₃S or C₂₀H₂₇NO₆S[2][3][4]

    • Molecular Weight: 409.5 g/mol [2][3]

Chemical Structure and Identification

The chemical structure of Reboxetine Mesylate is fundamental to its biological activity. Its stereochemistry, with two chiral centers, is a key aspect of its interaction with the norepinephrine transporter.

Reboxetine_Mesylate_Structure reboxetine mesylate reboxetine_label Reboxetine mesylate_label Methanesulfonic Acid salt_bond

Caption: Chemical structure of Reboxetine Mesylate, showing the reboxetine molecule and the methanesulfonate counter-ion.

Table 1: Key Physicochemical Properties and Identifiers of Reboxetine Mesylate

PropertyValueSource(s)
CAS Number 98769-84-7[1][2][3][5][6]
Molecular Formula C₁₉H₂₃NO₃・CH₄O₃S[2][7]
Molecular Weight 409.5 g/mol [2][3]
Appearance White to off-white solid[3]
Solubility Soluble in water (≥56.4 mg/mL), DMSO (≥41 mg/mL), and Ethanol (≥5.32 mg/mL with sonication)[3]
Purity Typically ≥98%[2][8]
Storage Store at -20°C[3]

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine Mesylate exerts its pharmacological effects by acting as a potent and selective inhibitor of the norepinephrine transporter (NET).[9][10] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[10]

By binding to the NET, reboxetine blocks this reuptake process.[9] This leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[11] This targeted action on the noradrenergic system is the foundation of its therapeutic effects in conditions like depression.[12]

Selectivity Profile

A key feature of reboxetine is its high selectivity for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[10] This selectivity minimizes off-target effects and contributes to its distinct pharmacological profile compared to other classes of antidepressants like SSRIs or SNRIs.

Reboxetine_Mechanism cluster_synapse Synaptic Cleft NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activates Reboxetine Reboxetine Mesylate Reboxetine->NET Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE Release Postsynaptic_Neuron Postsynaptic Neuron Signaling_Cascade->Postsynaptic_Neuron Cellular Response

Caption: Mechanism of action of Reboxetine Mesylate.

Downstream Signaling Pathways

The increased synaptic concentration of norepinephrine resulting from NET inhibition leads to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs).[13] The specific downstream signaling cascades activated depend on the subtype of adrenergic receptor stimulated (e.g., α₁, α₂, β₁, β₂, β₃).[14]

  • β-Adrenergic Receptors: Activation of β-adrenergic receptors typically couples to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase.[14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.[7][15]

  • α₁-Adrenergic Receptors: These receptors are generally coupled to a Gq protein, which activates phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), both leading to a cascade of cellular events.[7]

  • α₂-Adrenergic Receptors: These receptors are often coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, thereby reducing cAMP levels and counteracting the effects of Gs-coupled receptors.[14]

Downstream_Signaling cluster_beta β-Adrenergic Receptor Pathway cluster_alpha1 α₁-Adrenergic Receptor Pathway NE Increased Synaptic Norepinephrine Beta_AR β-AR NE->Beta_AR Alpha1_AR α₁-AR NE->Alpha1_AR Gs Gs Beta_AR->Gs AC_beta Adenylyl Cyclase Gs->AC_beta Activates cAMP cAMP AC_beta->cAMP PKA PKA cAMP->PKA Activates CREB_beta CREB Phosphorylation PKA->CREB_beta Gene_Expression_beta Gene Expression CREB_beta->Gene_Expression_beta Gq Gq Alpha1_AR->Gq PLC Phospholipase C Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_alpha1 Cellular Response Ca_PKC->Cellular_Response_alpha1

Caption: Downstream signaling pathways activated by increased synaptic norepinephrine.

Experimental Protocols and Applications in Research

Reboxetine Mesylate is a valuable tool for in vitro and in vivo studies of the noradrenergic system. Its selectivity makes it an excellent positive control for norepinephrine reuptake inhibition assays.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potential of a test compound on the norepinephrine transporter, using Reboxetine Mesylate as a reference inhibitor.

Materials:

  • Cells expressing the human norepinephrine transporter (e.g., HEK293-hNET or SK-N-BE(2)C cells)[2]

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled norepinephrine (e.g., [³H]NE)[2]

  • Reboxetine Mesylate (as a positive control)

  • Test compounds

  • Scintillation cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Cell Plating: Seed the hNET-expressing cells in a 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight to allow for cell adherence.[6]

  • Preparation of Solutions:

    • Prepare a stock solution of Reboxetine Mesylate in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of Reboxetine Mesylate and test compounds in KRH buffer.

    • Prepare a working solution of [³H]NE in KRH buffer.

  • Assay Procedure:

    • Wash the cells twice with KRH buffer.

    • Add the serially diluted Reboxetine Mesylate or test compounds to the respective wells.

    • For determining non-specific uptake, add a high concentration of a known NET inhibitor like desipramine to designated wells.[2]

    • Initiate the uptake reaction by adding the [³H]NE working solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.[2][16]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells twice with ice-cold KRH buffer.[2]

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH buffer) and shaking for 60 minutes.[2]

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value for Reboxetine Mesylate and the test compounds by plotting the percentage of inhibition against the logarithm of the compound concentration.

Norepinephrine_Uptake_Assay start Start cell_plating Plate hNET-expressing cells in 96-well plate start->cell_plating prepare_solutions Prepare Reboxetine, test compounds, and [³H]NE solutions cell_plating->prepare_solutions wash_cells1 Wash cells with KRH buffer prepare_solutions->wash_cells1 add_compounds Add Reboxetine or test compounds wash_cells1->add_compounds add_radioligand Add [³H]NE to initiate uptake add_compounds->add_radioligand incubate Incubate at RT or 37°C add_radioligand->incubate terminate_wash Terminate uptake by washing with cold KRH buffer incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells quantify Measure radioactivity with liquid scintillation counter lyse_cells->quantify analyze Calculate IC₅₀ values quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro norepinephrine reuptake inhibition assay.

Quality Control and Trustworthiness

Ensuring the quality and purity of Reboxetine Mesylate is paramount for obtaining reliable and reproducible experimental results. As a Senior Application Scientist, I emphasize the importance of using well-characterized and high-purity material.

Certificate of Analysis (CoA)

A Certificate of Analysis from the supplier is a critical document that provides key quality control parameters for a specific batch of Reboxetine Mesylate. Researchers should always request and review the CoA before using the compound.

Table 2: Representative Certificate of Analysis for Reboxetine Mesylate

TestSpecificationResultMethod
Appearance White to off-white crystalline powderConformsVisual
Identification (IR, NMR) Conforms to the structure of Reboxetine MesylateConformsIR, ¹H NMR
Purity (HPLC) ≥ 98.0%99.63%HPLC
Water Content (Karl Fischer) ≤ 1.0%0.2%Karl Fischer
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Sulphated Ash ≤ 0.1%0.05%Gravimetric
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of Reboxetine Mesylate and for its quantification in various matrices.[8] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection at an appropriate wavelength (e.g., 277 nm).[8]

Conclusion

Reboxetine Mesylate is a scientifically significant molecule with a well-defined mechanism of action as a selective norepinephrine reuptake inhibitor. Its high selectivity makes it an indispensable tool for researchers investigating the noradrenergic system and for the development of novel therapeutics. This guide has provided a comprehensive overview of its core properties, mechanism, and a practical experimental protocol to facilitate its effective use in the laboratory. Adherence to stringent quality control measures will ensure the integrity and reproducibility of research findings.

References

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Özdemir, A., & Sungur, S. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
  • Wikipedia. (2024, January 10). Selective norepinephrine reuptake inhibitor. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. Retrieved from [Link]

  • Roth, B. L., & Driscol, J. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. Retrieved from [Link]

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Molecular Biology of the Cell. 4th edition. Garland Science.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427.
  • Patsnap Synapse. (2024, June 15). What is Reboxetine Mesilate used for? Retrieved from [Link]

  • Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Neuroscience Methods, 33(2-3), 137–146.
  • Pharmaffiliates. (n.d.). reboxetine mesylate and its Impurities. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. Retrieved from [Link]

  • Lefkowitz, R. J. (2007). Seven transmembrane receptors: something old, something new. Acta physiologica (Oxford, England), 190(1), 9–19.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • 2-Minute Neuroscience. (2019, December 4). 2-Minute Neuroscience: Norepinephrine [Video]. YouTube. Retrieved from [Link]

  • CBG-MEB. (n.d.). EDRONAX, REBOXETINE Pharmaceutical form(s)/strength: Tablets RM. Retrieved from [Link]

  • ResearchGate. (n.d.). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. Retrieved from [Link]

  • Ma, D., et al. (2023). FGF–FGFR Signaling in Parkinson's Disease: Mechanistic Links to Ferroptosis and Neuroprotection. International Journal of Molecular Sciences, 24(21), 15888.
  • Pharmaoffer. (n.d.). Reboxetine API Suppliers. Retrieved from [Link]

  • Kim, P. T., & Thangaraju, M. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites, 13(10), 1056.
  • Henley, C. (n.d.). 12. Neurotransmitter Action: G-Protein-Coupled Receptors. In Foundations of Neuroscience. Open Textbook Publishing. Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.
  • Ishikawa, Y., et al. (2022). Noradrenaline activation of hippocampal dopamine D1 receptors promotes antidepressant effects.
  • Ndonji, A. R. (n.d.). Reboxetine - API Manufacturer List. Retrieved from [Link]

  • Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of neuroscience methods, 33(2-3), 137–146.
  • Zhang, Y., et al. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. International Journal of Molecular Sciences, 24(4), 3845.

Sources

Exploratory

Reboxetine Mesylate: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals Abstract Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), represents a significant milestone in the development of antidepressant therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), represents a significant milestone in the development of antidepressant therapeutics. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of reboxetine mesylate. It delves into the medicinal chemistry efforts that led to its creation, detailing the initial racemic synthesis and subsequent advancements in asymmetric synthesis to isolate the more potent (S,S)-enantiomer. The narrative emphasizes the causality behind key experimental choices, offering insights into the strategic considerations that shaped its development. Furthermore, this guide presents a comprehensive overview of reboxetine's pharmacological profile, including its mechanism of action, binding affinities, and structure-activity relationships. Detailed experimental protocols, data summaries, and visualizations are provided to offer a practical and thorough resource for professionals in the field of drug discovery and development.

Discovery and Development: A Historical Perspective

Reboxetine's journey from a novel chemical entity to a marketed antidepressant is a compelling narrative of pharmaceutical innovation and evolving clinical understanding.

Genesis at Farmitalia-Carlo Erba

The story of reboxetine begins in the laboratories of the Italian pharmaceutical company Farmitalia-Carlo Erba. In 1984 , their research efforts culminated in the first publication of a new class of morpholine derivatives with potential antidepressant activity.[1] This pioneering work laid the foundation for the development of what would become reboxetine. The initial focus was on creating a compound with a more selective mechanism of action compared to the existing tricyclic antidepressants (TCAs), which were known for their broad range of side effects due to their interaction with various neurotransmitter receptors.[2]

Navigating the Pharmaceutical Landscape

Following its discovery, reboxetine underwent extensive preclinical and clinical evaluation. Farmitalia conducted the initial clinical studies, demonstrating its potential as an effective and well-tolerated antidepressant.[1] The journey of reboxetine through the pharmaceutical industry saw a series of corporate acquisitions. In 1993 , Farmitalia was acquired by Pharmacia, which continued the development of the drug.[1] Subsequently, in 2003 , Pfizer acquired Pharmacia, adding reboxetine to its portfolio of central nervous system therapeutics.[1]

Regulatory Milestones and Clinical Controversies

Reboxetine was first approved for the treatment of major depressive disorder in Europe in 1997 , where it is marketed under brand names such as Edronax.[1] It gained provisional approval from the U.S. Food and Drug Administration (FDA) in 1999 .[1] However, in 2001 , the FDA issued a "not approvable" letter, citing the need for additional clinical trial data.[1] This decision was later followed by controversy when a 2010 meta-analysis published by the German Institute for Quality and Efficiency in Health Care (IQWiG) included unpublished data from Pfizer, suggesting that reboxetine was not more effective than a placebo and had more side effects.[1] This event sparked a broader debate on the transparency of clinical trial data. Despite the setbacks in the United States, reboxetine remains an approved antidepressant in many countries worldwide.[3]

The Synthetic Saga of Reboxetine

The chemical synthesis of reboxetine has evolved significantly since its inception, driven by the need for efficiency, stereoselectivity, and large-scale production. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers.

The Original Racemic Synthesis

The initial synthesis of reboxetine, as disclosed in patents by Farmitalia-Carlo Erba, produced a racemic mixture of the (R,R) and (S,S) enantiomers.[4] The general approach involved the preparation of a key intermediate, an α-aryloxybenzyl derivative of morpholine.

Conceptual Workflow of the Original Racemic Synthesis:

G A Styrene Oxide C Epoxide Ring Opening A->C B 2-Ethoxyphenol B->C D Intermediate Amino Alcohol C->D E Morpholine Ring Formation D->E F Racemic Reboxetine E->F

Caption: Early synthetic approach to racemic reboxetine.

The Quest for Enantiopurity: Asymmetric Synthesis of (S,S)-Reboxetine

Pharmacological studies revealed that the (S,S)-enantiomer of reboxetine exhibits significantly higher affinity and selectivity for the norepinephrine transporter (NET) compared to the (R,R)-enantiomer.[5] This discovery spurred the development of various asymmetric synthetic routes to produce the enantiomerically pure and more therapeutically active form of the drug.

One notable and efficient asymmetric synthesis starts from the commercially available (S)-3-amino-1,2-propanediol. This multi-step process achieves a high enantiomeric excess (ee) and a respectable overall yield.[1][6]

Key Steps in an Asymmetric Synthesis of (S,S)-Reboxetine:

  • Protection of the amine: The synthesis begins with the protection of the primary amine of (S)-3-amino-1,2-propanediol.

  • Formation of the morpholine ring: The diol is then cyclized to form the chiral morpholine scaffold.

  • Introduction of the side chain: The crucial C-C bond formation is often achieved through nucleophilic addition to a suitable electrophile.

  • Stereoselective reduction: A key step involves the stereoselective reduction of a ketone intermediate to establish the second chiral center with the desired (S) configuration.

  • Final deprotection: Removal of the protecting group yields the final (S,S)-reboxetine.

A Detailed Asymmetric Synthesis Protocol:

An eight-step synthesis of (S,S)-reboxetine with an overall yield of 30% and 99% ee has been reported.[6] The key steps in this synthesis include the selective oxidation of an N-protected hydroxymethylmorpholine and an aryl-chromium-mediated aromatic nucleophilic substitution.[7]

Illustrative Asymmetric Synthesis Workflow:

G A (S)-3-amino-1,2-propanediol B N-protection & Morpholine Ring Formation A->B C Chiral Morpholine Intermediate B->C D Side Chain Introduction C->D E Diastereoselective Reduction D->E F Protected (S,S)-Reboxetine E->F G Deprotection F->G H (S,S)-Reboxetine G->H

Caption: A streamlined workflow for the asymmetric synthesis of (S,S)-reboxetine.

Commercial Synthesis of (S,S)-Reboxetine Succinate

For the commercial production of (S,S)-reboxetine, often formulated as the succinate salt for improved stability and handling, a robust, scalable, and cost-effective synthesis is paramount.[8] The development of such a process involves extensive optimization of reaction conditions, reagents, and purification methods to ensure high yield, purity, and enantiomeric excess.[8]

Typical Steps in a Commercial-Scale Synthesis:

  • Starting Material Sourcing: Selection of readily available and inexpensive starting materials.

  • Process Optimization: Fine-tuning of reaction parameters such as temperature, pressure, and catalyst loading to maximize efficiency and minimize waste.

  • Crystallization and Salt Formation: The final step often involves the crystallization of the free base and subsequent formation of a stable salt, such as the succinate.[8]

Core Pharmacology of Reboxetine

Reboxetine's therapeutic effects are rooted in its specific interaction with the norepinephrine transporter.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[3][9] It binds to the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reuptake of norepinephrine from the synaptic cleft.[10] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[3] This enhanced signaling is believed to be the primary mechanism underlying its antidepressant effects.[11]

Mechanism of Action Diagram:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicles Norepinephrine (NE) Vesicles NE NE NE_vesicles->NE Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET NE->NET NE_receptor Norepinephrine Receptor NE->NE_receptor Binding

Caption: Reboxetine blocks the reuptake of norepinephrine at the synapse.

Binding Profile and Selectivity

Reboxetine exhibits a high affinity for the norepinephrine transporter and significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters, underscoring its selectivity.[12] It also has a weak affinity for other receptors, such as muscarinic, histaminergic, and adrenergic receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[3]

Table 1: Reboxetine Binding Affinities (Ki, nM)

Transporter/ReceptorKi (nM)
Norepinephrine Transporter (NET) 13.4
Serotonin Transporter (SERT)273.5
Dopamine Transporter (DAT)>10,000
5-HT2C457
H1312
Muscarinic Acetylcholine Receptor6,700
α1A-Adrenergic Receptor11,900
Data sourced from Wikipedia, which collates data from various pharmacological studies.[12]
Structure-Activity Relationship (SAR) Insights

The stereochemistry of reboxetine is a critical determinant of its pharmacological activity. As previously mentioned, the (S,S)-enantiomer is significantly more potent in inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[5] This highlights the specific three-dimensional arrangement of the molecule required for optimal interaction with the binding site on the norepinephrine transporter.

Key structural features contributing to reboxetine's activity include:

  • The Morpholine Ring: This heterocyclic moiety is a common scaffold in many biologically active compounds and is crucial for the overall conformation of reboxetine.

  • The α-Aryloxybenzyl Group: The specific substitution pattern on the phenyl rings and the ether linkage are vital for high-affinity binding to the NET. Modifications to this part of the molecule can significantly impact potency and selectivity.

  • The Stereocenters: The (S,S) configuration is essential for the precise orientation of the key pharmacophoric elements within the NET binding pocket.

Computational modeling studies have identified key amino acid residues within the human norepinephrine transporter (hNET) that are crucial for the binding of reboxetine and other selective NRIs.[13] These studies have also shed light on the structural basis for the higher affinity of the (S,S)-enantiomer, identifying specific residues that favor its binding over the (R,R)-enantiomer.[13]

Conclusion

Reboxetine mesylate stands as a testament to the power of rational drug design and the continuous pursuit of more selective and better-tolerated therapeutics. Its discovery marked a shift towards targeting specific neurotransmitter systems to treat depression. The evolution of its synthesis from a racemic mixture to an enantiomerically pure drug highlights the advancements in asymmetric synthesis and the importance of stereochemistry in pharmacology. While its clinical utility has been a subject of debate, particularly in the United States, reboxetine remains a valuable tool for researchers studying the role of norepinephrine in mood disorders and a viable treatment option in many parts of the world. The in-depth technical understanding of its history, synthesis, and pharmacology provided in this guide serves as a comprehensive resource for scientists and professionals dedicated to the advancement of neuropharmacology and the development of next-generation therapeutics.

References

  • Wikipedia. Reboxetine. [Link][1]

  • Brenner, E., & Baldwin, R. M. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic letters, 7(5), 937–939. [Link][1][6][7]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818–829. [Link][3]

  • Magano, J., & Dunetz, J. R. (2012). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 16(6), 1156-1184. [Link][8]

  • Wikipedia. Reboxetine - Pharmacodynamics. [Link][12]

  • Patsnap Synapse. What is Reboxetine Mesilate used for? [Link][9]

  • Stanford, S. C. (2004). The promises and pitfalls of reboxetine. Psychopharmacology, 173(1), 1-10. [Link][2][10]

  • Google Patents. (2010). Novel forms of reboxetine. [14]

  • Brenner, E., & Baldwin, R. M. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic letters, 7(5), 937–939. [Link][6]

  • Stanford, S. C. (2004). The promises and pitfalls of reboxetine. Psychopharmacology, 173(1), 1-10. [Link][2]

  • Wang, L., Zhang, Y., & Zhang, J. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific reports, 6, 26883. [Link][13]

  • Google Patents. (2002). Dosage forms and methods for providing effective reboxetine therapy with once-a-day dosing. [15]

  • Liu, C., Lin, Z. W., Zhou, Z. H., & Chen, H. B. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & biomolecular chemistry, 15(25), 5364–5370. [Link][16]

  • Wang, L., Zhang, Y., & Zhang, J. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific reports, 6, 26883. [Link][5]

  • Szabadi, E. (1998). Mechanisms of action of reboxetine. International clinical psychopharmacology, 13 Suppl 1, S5–S10. [Link][11]

  • Brenner, E., & Baldwin, R. M. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic letters, 7(5), 937–939. [Link][7]

  • Google Patents. (2006). Reboxetine for treating chronic fatigue syndrome. [4]

Sources

Foundational

The Off-Target Receptor Binding Profile of Reboxetine Mesylate: A Technical Guide for Researchers

Introduction: Beyond the Primary Target Reboxetine, a morpholine derivative, is recognized primarily for its role as a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic efficacy in the treatment of major...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

Reboxetine, a morpholine derivative, is recognized primarily for its role as a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic efficacy in the treatment of major depressive disorder is attributed to its high affinity for the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine.[1][2][3] However, for drug development professionals and researchers, a comprehensive understanding of a compound's full pharmacological profile is paramount. This includes a thorough characterization of its interactions with unintended molecular targets, commonly referred to as off-target binding.

This technical guide provides an in-depth exploration of the off-target receptor binding profile of Reboxetine Mesylate. Moving beyond its well-established primary mechanism, we will delve into its affinity for a range of other physiologically relevant receptors and transporters. Understanding this broader interaction landscape is crucial for predicting potential side effects, identifying opportunities for drug repurposing, and designing next-generation compounds with improved selectivity and safety profiles. By synthesizing key binding affinity data and providing detailed experimental methodologies, this guide serves as a valuable resource for scientists engaged in CNS drug discovery and development.

Reboxetine's Interaction with Off-Target Receptors: A Quantitative Overview

Reboxetine's reputation as a selective NRI is well-supported by extensive in vitro binding studies. Unlike many tricyclic antidepressants, reboxetine demonstrates remarkably low affinity for a wide array of neurotransmitter receptors that are commonly associated with adverse effects.[4][5]

The following table summarizes the binding affinities (Ki) of reboxetine for its primary target (norepinephrine transporter) and a panel of key off-target receptors and transporters. A higher Ki value indicates weaker binding affinity.

TargetKi (nM)Reference
Primary Target
Norepinephrine Transporter (NET)8.5 (IC50)[1]
Off-Target Transporters
Dopamine Transporter (DAT)89,000 (IC50)[1]
Serotonin Transporter (SERT)6,900 (IC50)[1]
Off-Target Receptors
Muscarinic Receptors> 1,000[4]
Histamine H1 Receptor> 1,000[4]
Adrenergic α1 Receptor> 1,000[4]
Dopaminergic D2 Receptor> 1,000[4]
Nicotinic Acetylcholine Receptors> 1,000[1]

Analysis of the Binding Profile:

The data clearly illustrate the high selectivity of reboxetine for the norepinephrine transporter. Its affinity for the dopamine and serotonin transporters is in the micromolar range, indicating a significantly lower potency for these targets compared to its primary mechanism of action.[1]

Furthermore, reboxetine exhibits a very weak affinity (Ki > 1,000 nM) for several key receptors implicated in the side effects of other antidepressant classes, including muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors.[4] This lack of significant interaction with these receptors is consistent with reboxetine's generally favorable side-effect profile, which shows a lower incidence of anticholinergic effects (dry mouth, constipation), sedation, and cardiovascular effects compared to older antidepressants.[2][6]

Interestingly, while direct binding to nicotinic acetylcholine receptors is weak, some studies suggest that reboxetine can functionally inhibit these receptors through a noncompetitive mechanism.[1] The clinical significance of this finding is still under investigation but highlights the importance of complementing binding assays with functional studies to fully understand a drug's off-target effects.

Visualizing Reboxetine's Target Engagement

To visually represent the selectivity of Reboxetine, the following diagram illustrates its primary on-target interaction and its weak off-target binding.

cluster_0 Reboxetine Mesylate cluster_1 Primary Target cluster_2 Off-Targets (Low Affinity) Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET High Affinity (Inhibition) DAT Dopamine Transporter (DAT) Reboxetine->DAT Very Low Affinity SERT Serotonin Transporter (SERT) Reboxetine->SERT Very Low Affinity Muscarinic Muscarinic Receptors Reboxetine->Muscarinic Very Low Affinity Histamine Histamine H1 Receptor Reboxetine->Histamine Very Low Affinity Adrenergic Adrenergic α1 Receptor Reboxetine->Adrenergic Very Low Affinity Dopaminergic Dopaminergic D2 Receptor Reboxetine->Dopaminergic Very Low Affinity

Reboxetine's Target Selectivity

Experimental Protocol: Competitive Radioligand Binding Assay for Off-Target Screening

The determination of a compound's binding affinity for a specific receptor is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (in this case, reboxetine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Principle of the Assay

The assay is based on the principle of competition for a finite number of receptor binding sites. A constant concentration of a radiolabeled ligand is incubated with a preparation of cell membranes containing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the unlabeled test compound increases, it displaces more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).

Step-by-Step Methodology

1. Preparation of Cell Membranes:

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest to a high density.

  • Harvesting: Detach the cells from the culture vessel and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a suitable storage buffer containing a cryoprotectant (e.g., sucrose). Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.

2. Competitive Binding Assay:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions or additives as required for the receptor).

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value for the receptor).

    • Increasing concentrations of the unlabeled test compound (reboxetine).

    • For determining non-specific binding, a high concentration of a known, non-radiolabeled ligand for the target receptor is added to a separate set of wells.

    • For determining total binding, only the radiolabeled ligand and buffer are added.

  • Initiation of Reaction: Add the prepared cell membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding to obtain the specific binding.

  • Generate a Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

      • [L] is the concentration of the radiolabeled ligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.

Workflow for Competitive Radioligand Binding Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Cell Membranes C Set up 96-well Plate (Total, Non-specific, and Competition Wells) A->C B Prepare Assay Reagents (Radioligand, Buffers, Test Compound) B->C D Incubate at Equilibrium C->D E Terminate by Vacuum Filtration D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curve H->I J Determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Competitive Radioligand Binding Assay Workflow

Conclusion: The Value of a Selective Profile

The off-target binding profile of Reboxetine Mesylate is a testament to its high degree of selectivity for the norepinephrine transporter. Its minimal interaction with a broad range of other neurotransmitter receptors and transporters underpins its distinct clinical profile, which is characterized by a lower burden of certain side effects compared to less selective antidepressants. For researchers and drug development professionals, the case of reboxetine underscores the importance of comprehensive off-target screening in the early stages of drug discovery. A thorough understanding of a compound's full pharmacological fingerprint is not only essential for predicting its safety and tolerability but also for uncovering potential new therapeutic applications. The methodologies outlined in this guide provide a robust framework for conducting such investigations, enabling the rational design of future medications with enhanced efficacy and improved safety.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. Available at: [Link]

  • Delgado, P. L., & Michaels, T. (1999). Reboxetine: a review of efficacy and tolerability. Drugs of today (Barcelona, Spain: 1998), 35(9), 725–737. Available at: [Link]

  • Miller, D. K., Dwoskin, L. P., Crooks, P. A., & Bardo, M. T. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 302(2), 697-705. Available at: [Link]

  • Montgomery, S. A. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: efficacy and tolerability in 2613 patients. International journal of psychiatry in clinical practice, 4(3), 201-208. Available at: [Link]

  • Stanford, S. C. (1999). The promises and pitfalls of reboxetine. CNS drugs, 12(5), 331-340. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Ki Values of Reboxetine for NET, SERT, and DAT

Introduction Reboxetine is a morpholine derivative that was the first selective norepinephrine reuptake inhibitor (NRI) to be introduced for the treatment of major depressive disorder.[1] Its therapeutic efficacy is root...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reboxetine is a morpholine derivative that was the first selective norepinephrine reuptake inhibitor (NRI) to be introduced for the treatment of major depressive disorder.[1] Its therapeutic efficacy is rooted in its ability to selectively bind to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and enhancing noradrenergic neurotransmission.[2] A comprehensive understanding of its binding affinity (Ki) for the three major monoamine transporters—norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of reboxetine's binding profile, the methodologies used to determine these values, and the scientific rationale behind these experimental approaches.

Understanding Ki: The Inhibition Constant

In pharmacology, the inhibition constant (Ki) is a critical measure of a ligand's binding affinity for a specific receptor or transporter. It represents the concentration of a competing ligand (in this case, reboxetine) that will occupy 50% of the target sites at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. For drug development, a low Ki for the intended target and high Ki values for off-targets are desirable, indicating high potency and selectivity.

Reboxetine's Binding Affinity Profile

Reboxetine exhibits a distinct and highly selective binding profile, with a pronounced affinity for the human norepinephrine transporter (hNET) and significantly lower affinity for the human serotonin (hSERT) and dopamine (hDAT) transporters.[3] This selectivity underpins its pharmacological action as a selective NRI.

Quantitative Analysis of Reboxetine's Ki Values

The binding affinities of racemic reboxetine for the human monoamine transporters have been determined through in vitro radioligand binding assays. The following table summarizes these findings:

TransporterKi (nM)SpeciesReference
Norepinephrine Transporter (NET) 13.4Human[3]
Serotonin Transporter (SERT) 273.5Human[3]
Dopamine Transporter (DAT) >10,000Human[3]

Table 1: Ki values of racemic reboxetine for human monoamine transporters.

It is important to note that reboxetine is a racemic mixture of (R,R)-(-) and (S,S)-(+)-enantiomers. The (S,S)-enantiomer demonstrates a significantly higher affinity for the human NET than the (R,R)-enantiomer, indicating that it is the more pharmacologically active isomer at the primary target.[4]

The high degree of selectivity for NET over SERT and DAT is a defining characteristic of reboxetine's pharmacological profile. This selectivity is crucial as it minimizes the potential for side effects associated with the modulation of serotonergic and dopaminergic pathways.

Experimental Determination of Ki Values: Radioligand Binding Assays

The "gold standard" for determining the binding affinity of a compound to its target is the radioligand binding assay.[5] This technique relies on the competition between a radiolabeled ligand with a known high affinity for the target and an unlabeled test compound (e.g., reboxetine).

Core Principles of the Radioligand Binding Assay

The fundamental principle involves incubating a preparation of cells or cell membranes expressing the target transporter with a fixed concentration of a specific radioligand. Increasing concentrations of the unlabeled test compound are then added. The ability of the test compound to displace the radioligand from the transporter is measured by quantifying the amount of radioactivity bound to the membranes. This data is then used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is subsequently converted to the Ki value using the Cheng-Prusoff equation.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

This protocol provides a detailed, step-by-step methodology for determining the Ki values of a test compound like reboxetine for NET, SERT, and DAT using a filtration-based radioligand binding assay.[6][7]

1. Preparation of Cell Membranes:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured to near confluence. The choice of a stable cell line ensures consistent and high-level expression of the target transporter.

  • Homogenization: The cultured cells are washed with ice-cold phosphate-buffered saline (PBS) and then scraped into a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The use of a cold buffer and protease inhibitors is critical to prevent degradation of the transporter proteins.

  • Centrifugation: The cell suspension is homogenized and then subjected to centrifugation at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.

  • Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove any remaining cytosolic components. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C for future use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.

2. Radioligand Binding Assay Procedure:

  • Assay Buffer: Prepare an appropriate assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

  • Reaction Setup: The assay is typically performed in a 96-well plate format. To each well, add the following components in a final volume of 250 µL:

    • 150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[6]

    • 50 µL of the test compound (reboxetine) at various concentrations (typically a serial dilution over a 5-log unit range). For determining total binding, add 50 µL of assay buffer instead. For determining non-specific binding, add 50 µL of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT, 10 µM mazindol for DAT).[8]

    • 50 µL of the radioligand solution. The choice of radioligand and its concentration are crucial. Commonly used radioligands include:

      • For NET: [³H]-Nisoxetine

      • For SERT: [³H]-Citalopram or [³H]-Paroxetine

      • For DAT: [³H]-WIN 35,428 The concentration of the radioligand is typically at or below its Kd (dissociation constant) for the transporter to ensure sensitive detection of competition.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[6]

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. A 96-well cell harvester is used to rapidly transfer the contents of each well to the filter mat.

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand. The cold temperature of the wash buffer is essential to minimize dissociation of the bound radioligand during the washing steps.

4. Quantification and Data Analysis:

  • Scintillation Counting: The filter discs are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

Visualizing Reboxetine's Selectivity and Experimental Workflow

Diagrams can provide a clear and concise representation of complex pharmacological concepts and experimental procedures.

Reboxetine Reboxetine NET NET (Ki = 13.4 nM) Reboxetine->NET High Affinity SERT SERT (Ki = 273.5 nM) Reboxetine->SERT Low Affinity DAT DAT (Ki > 10,000 nM) Reboxetine->DAT Negligible Affinity

Caption: Pharmacological Selectivity of Reboxetine.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A HEK293 cells expressing target transporter B Homogenization in ice-cold lysis buffer A->B C Centrifugation to isolate membranes B->C D Washing and Protein Quantification C->D E Incubate membranes with Radioligand and Reboxetine D->E F Achieve Equilibrium E->F G Rapid Filtration through Glass Fiber Filters F->G H Wash to remove unbound radioligand G->H I Scintillation Counting H->I J Calculate Specific Binding I->J K Generate Competition Curve and determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Caption: Radioligand Binding Assay Workflow.

Conclusion

The selective and high-affinity binding of reboxetine to the norepinephrine transporter is the cornerstone of its therapeutic mechanism. The Ki values, meticulously determined through radioligand binding assays, provide a quantitative measure of this selectivity. For researchers and drug development professionals, a thorough understanding of these values and the experimental methodologies used to obtain them is essential for the rational design and evaluation of novel therapeutics targeting the monoamine transport system. This guide has provided a comprehensive overview of reboxetine's binding profile and a detailed protocol that serves as a self-validating system for the accurate determination of inhibitor binding affinities.

References

  • Reboxetine - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods, 114, 1–32.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 11, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 11, 2026, from [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942.
  • Hysek, C. M., Simmler, L. D., Schillinger, N., Meyer, N., Schmid, Y., Donati, L., & Liechti, M. E. (2014). The Norepinephrine Transporter Inhibitor Reboxetine Reduces Stimulant Effects of MDMA (“Ecstasy”) in Humans. Clinical Pharmacology & Therapeutics, 96(3), 335–344.
  • PDSP. (n.d.). Assay Protocol Book. Retrieved February 11, 2026, from [Link]

  • Dwoskin, L. P., Crooks, P. A., & Bardo, M. T. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. The Journal of Pharmacology and Experimental Therapeutics, 302(2), 687–695.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 11, 2026, from [Link]

  • Dr. Oracle. (2023, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Retrieved February 11, 2026, from [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 11, 2026, from [Link]

  • Kortagere, S., & Mortensen, O. V. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 81(1), e39.
  • Wang, H., Goehring, A., Wang, K. H., Penmatsa, A., Ressler, R., & Gouaux, E. (2015). X-ray structures of Drosophila dopamine transporter in complex with nisoxetine and reboxetine. eLife, 4, e12353.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Bupropion. Retrieved February 11, 2026, from [Link]

  • Leonard, B. E. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Pharmacotherapy, 1(4), 771–782.
  • ResearchGate. (n.d.). Stereoisomers of reboxetine. Retrieved February 11, 2026, from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Reboxetine Mesylate: A Precision Tool for Interrogating Noradrenergic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Noradrenergic System and the Need for Selective Tools The noradrenergic system, originating primarily from the locus coeruleus in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Noradrenergic System and the Need for Selective Tools

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, projects throughout the central nervous system, playing a critical role in regulating arousal, attention, mood, and stress responses. Given its pervasive influence, dissecting its specific contributions to both normal physiology and pathological states is a cornerstone of modern neuroscience. Progress in this field is critically dependent on pharmacological tools that can manipulate the system with precision. Reboxetine Mesylate, a morpholine derivative, has emerged as such a tool.[1] It is a potent and selective norepinephrine reuptake inhibitor (NRI), valued in preclinical research for its ability to enhance noradrenergic transmission with minimal confounding effects on other neurotransmitter systems.[2][3][4]

This guide provides an in-depth technical overview of Reboxetine Mesylate, moving beyond a simple catalog of its properties to explain the causality behind its application in key experimental paradigms. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols necessary to leverage this compound for robust and reproducible research into the noradrenergic pathways.

Section 1: Core Pharmacology of Reboxetine Mesylate

Understanding the pharmacological profile of reboxetine is fundamental to its effective use as a research tool. Its value lies in its specificity. Unlike older tricyclic antidepressants (e.g., desipramine, imipramine) which also block norepinephrine reuptake, reboxetine has a much cleaner profile, with weak affinity for muscarinic, histaminergic, and adrenergic receptors, thereby avoiding many of the side effects and off-target interactions associated with those earlier compounds.[2][3][5]

Mechanism of Action: Selective Blockade of the Norepinephrine Transporter (NET)

Reboxetine's primary mechanism of action is its potent and selective inhibition of the norepinephrine transporter (NET).[2][6] The NET is a presynaptic protein responsible for clearing norepinephrine (NE) from the synaptic cleft, terminating its signaling. By binding to and blocking the NET, reboxetine prevents this reuptake process.[6] This leads to an increased concentration and prolonged residence time of NE in the synaptic cleft, thereby enhancing and extending noradrenergic signaling at postsynaptic α- and β-adrenergic receptors.[7] This selective action makes it an invaluable tool for isolating the effects of enhanced noradrenergic tone.

Reboxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Blocks NE_Synapse->NET Adrenergic_Receptor Postsynaptic Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binds & Activates

Caption: Reboxetine selectively blocks the NET, increasing synaptic NE concentration.

Pharmacokinetic and Pharmacodynamic Profile

A clear understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing experiments with predictable and reproducible outcomes.

ParameterValue / CharacteristicSource
Bioavailability ≥60% after oral administration[8]
Time to Peak Plasma Approximately 2 hours[8]
Plasma Protein Binding ~97% (mainly to α₁-acid glycoprotein)[1][8]
Metabolism Primarily hepatic, via CYP3A4 isoenzyme[1][8]
Elimination Half-Life 12-13 hours[4][8]
Primary Excretion Urine (~78%, with ~10% as unchanged drug)[8]
Selectivity ~20-fold selectivity for NET over SERT[9]
Receptor Affinity Low affinity for dopaminergic, muscarinic, and histaminergic receptors[3]

Causality Insight: The reliance on CYP3A4 for metabolism is a critical experimental consideration.[1][8] Co-administration of drugs known to inhibit or induce CYP3A4 (e.g., ketoconazole, phenobarbital) will significantly alter reboxetine's plasma concentration and, consequently, its biological effects.[8] This must be accounted for in study design to ensure that observed effects are attributable to reboxetine's action on the noradrenergic system and not a metabolic drug-drug interaction.

Section 2: Experimental Protocols for Studying Noradrenergic Pathways

Reboxetine's selectivity makes it an ideal pharmacological tool for a variety of in vivo and in vitro experimental paradigms. The following protocols are designed to be self-validating, incorporating controls and measures that confirm the compound is acting as expected.

In Vivo Microdialysis: Quantifying Extracellular Norepinephrine

Objective: To directly measure the effect of systemic reboxetine administration on extracellular NE levels in specific brain regions of a freely moving animal. This technique provides the most direct validation of reboxetine's primary mechanism of action.

Rationale: By quantifying neurotransmitter levels in the extracellular space, microdialysis allows for a real-time assessment of how reboxetine modulates noradrenergic tone in brain areas implicated in specific behaviors or disease states, such as the frontal cortex or hippocampus.[10][11]

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow for a post-operative recovery period of at least 48 hours.

  • Probe Insertion & Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Stabilization: Allow the system to stabilize for at least 2 hours.

  • Baseline Sampling: Collect 3-4 consecutive baseline samples (e.g., 20-minute fractions) to establish a stable basal level of extracellular NE.

  • Reboxetine Administration: Administer Reboxetine Mesylate (e.g., 10-15 mg/kg, i.p.) or vehicle control.[10][12] The intraperitoneal (i.p.) route provides systemic distribution.

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection to monitor the time course of NE changes.

  • Sample Analysis: Analyze the collected dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify NE concentrations.

  • Data Normalization: Express post-injection NE levels as a percentage change from the average baseline concentration for each animal.

Self-Validation & Expected Outcome: A successful experiment will show a significant increase in extracellular NE in the reboxetine-treated group compared to the vehicle control group. Studies have shown that acute administration of reboxetine can increase extracellular NE in the frontal cortex and hippocampus by approximately 240%.[10][11] This confirms target engagement and the intended pharmacological effect.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis A 1. Surgical Implantation of Guide Cannula B 2. Post-Op Recovery (>48h) A->B C 3. Probe Insertion & Perfusion with aCSF B->C D 4. Baseline Sample Collection (3-4x) C->D E 5. Administer Reboxetine (i.p.) or Vehicle D->E F 6. Post-Injection Sample Collection E->F G 7. HPLC-ED Analysis of Dialysates F->G H 8. Data Normalization (% Baseline) G->H

Caption: Standard workflow for an in vivo microdialysis experiment with reboxetine.

Behavioral Assays: The Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of reboxetine by measuring its impact on coping behaviors in a rodent model of behavioral despair.

Rationale: The FST is a widely used preclinical screen for antidepressants.[12][13] An animal's behavior in the test—specifically the balance between immobility (passive coping) and active behaviors like climbing or swimming—is sensitive to manipulations of monoaminergic systems. Noradrenergic compounds like reboxetine characteristically increase climbing behavior, providing a functional readout of enhanced NE signaling.[12][14]

Step-by-Step Methodology:

  • Animal Acclimation: House animals (e.g., male Sprague-Dawley rats) under standard conditions and handle them for several days prior to the experiment to reduce stress.

  • Drug Administration: Administer reboxetine or vehicle according to the desired schedule. A sub-chronic schedule (e.g., three injections over 24 hours; 10 mg/kg, i.p.) is often used to elicit robust effects.[12]

  • Pre-Swim Session (Day 1): Place each rat individually into a cylinder of water (25°C) for a 15-minute conditioning session. This induces a baseline level of immobility for the subsequent test. Remove and dry the animal before returning it to its home cage.

  • Test Session (Day 2): Approximately 24 hours after the pre-swim, place the animal back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Videorecord the session and have a trained observer, blind to the experimental conditions, score the animal's behavior. Key behaviors to quantify are:

    • Immobility: Floating motionless, making only small movements to keep the head above water.

    • Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

    • Swimming: Active movements throughout the cylinder, more than necessary to just stay afloat.

  • Data Analysis: Compare the duration of each behavior between the reboxetine and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Self-Validation & Expected Outcome: A sub-chronic reboxetine treatment is expected to significantly decrease the duration of immobility and selectively increase the duration of climbing behavior compared to the vehicle control group.[12][14] This specific behavioral signature (increased climbing) is consistent with the known effects of NRIs and validates that the observed antidepressant-like effect is mediated by the noradrenergic system.

Behavioral MeasureVehicle Control (Typical)Reboxetine (10 mg/kg) (Typical)Source
Immobility (sec) HighSignificantly Decreased[12][14]
Climbing (sec) LowSignificantly Increased[12][14]
Swimming (sec) ModerateNo Significant Change[14]
Neuroimaging: Pharmacological MRI (phMRI)

Objective: To map the whole-brain functional response to reboxetine administration, identifying the specific neural circuits modulated by increased noradrenergic tone.

Rationale: phMRI measures changes in the blood-oxygen-level-dependent (BOLD) signal, which serves as an indirect marker of neural activity. This technique allows for a non-invasive, systems-level investigation of a drug's central effects, revealing its neuroanatomical targets.[15] It helps bridge the gap between molecular action and behavioral outcomes.

Step-by-Step Methodology (Conceptual Overview):

  • Animal Preparation: Anesthetize the animal and secure it in an MRI-compatible stereotaxic frame. Monitor physiological parameters (respiration, temperature) throughout the scan.

  • Baseline Imaging: Acquire a series of baseline BOLD images to establish a stable signal before drug administration.

  • Drug Administration: Administer reboxetine (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

  • Post-Administration Imaging: Continue acquiring BOLD images for an extended period (e.g., 60-90 minutes) to capture the dynamic changes in brain activity as the drug takes effect.

  • Data Analysis: Use statistical parametric mapping (SPM) or similar software to perform a voxel-wise analysis, comparing the BOLD signal before and after drug administration. This generates statistical maps highlighting brain regions with significant signal changes.

Self-Validation & Expected Outcome: Acute reboxetine administration has been shown to produce dose-dependent BOLD signal increases in key noradrenergic target regions.[15] For instance, a 10 mg/kg dose activates the hypothalamus, while a 30 mg/kg dose also recruits the prefrontal cortex and hippocampus.[15] Chronic administration can lead to different patterns, such as decreased amygdala activity, reflecting neuroadaptive changes.[15] Observing activation in these known noradrenergic projection areas validates the on-target central effects of the compound.

Section 3: Important Considerations and Limitations

While reboxetine is a powerful tool, its use requires an awareness of certain nuances to ensure proper data interpretation.

  • Acute vs. Chronic Effects: The neurobiological response to reboxetine can differ significantly between acute and chronic administration.[15] While acute administration robustly increases synaptic NE, chronic treatment can lead to adaptive changes, such as the desensitization of presynaptic α2-autoreceptors, which may alter the noradrenergic system's responsiveness.[16] The experimental question should dictate the choice of dosing regimen.

  • Clinical Context: Although an invaluable preclinical tool, reboxetine's clinical efficacy as an antidepressant has been debated, with some meta-analyses suggesting it is ineffective and potentially harmful when compared to placebo or SSRIs.[5][17] It is approved for treating depression in many European countries but not in the United States.[2][7] This discrepancy does not diminish its utility as a selective NRI in controlled laboratory settings but is an important piece of context.

  • Dose-Dependent Selectivity: While highly selective, at therapeutic or higher experimental doses, reboxetine can exhibit slight inhibition of the serotonin transporter.[9] Researchers should be aware of this potential for a minor serotonergic component to its effects, particularly at the upper end of dose-response curves.

Conclusion

Reboxetine Mesylate stands out as a superior pharmacological instrument for the targeted investigation of noradrenergic pathways. Its high selectivity for the norepinephrine transporter, combined with a well-characterized pharmacokinetic profile, allows researchers to modulate the noradrenergic system with a degree of precision that is difficult to achieve with less specific compounds.[3] By employing self-validating experimental designs, such as combining microdialysis with behavioral assays, scientists can causally link the molecular action of reboxetine—the blockade of norepinephrine reuptake—to its downstream effects on neural circuits and complex behaviors. This integrated approach, grounded in a solid understanding of the tool's properties and limitations, is essential for rigorously elucidating the multifaceted role of norepinephrine in the central nervous system.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Reboxetine Mesilate?
  • MIMS Singapore. (n.d.). Reboxetine: Uses, Dosage, Side Effects and More.
  • Leonard, B. E. (2004). The Promises and Pitfalls of Reboxetine. CNS Drug Reviews.
  • National Institute for Health and Care Research. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. NIHR Evidence.
  • Leonard, B. E. (2004). The promises and pitfalls of reboxetine. PubMed.
  • Schüle, C., Baghai, T., Laakmann, G., & Rupprecht, R. (2003). Reboxetine induces similar sleep-EEG changes like SSRI's in patients with depression. PubMed.
  • Norbury, R., Mackay, C. E., Cowen, P. J., Goodwin, G. M., & Harmer, C. J. (2007). The effects of reboxetine on emotional processing in healthy volunteers: an fMRI study. PubMed.
  • Wikipedia. (n.d.). Reboxetine.
  • Patsnap Synapse. (2024, June 15). What is Reboxetine Mesilate used for?
  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. PubMed Central - NIH.
  • Schlicker, E., & Göthert, M. (2002). Effects of reboxetine, a selective norepinephrine reuptake inhibitor, on sympathetic and parasympathetic outflow to the heart: preliminary data. PubMed.
  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed.
  • Australian Prescriber. (2002, October 1). Reboxetine mesylate. Therapeutic Guidelines.
  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. PubMed.
  • Szabo, S. T., & Blier, P. (2008). The reboxetine-induced increase of accumbal dopamine efflux is inhibited by l-propranolol: a microdialysis study with freely moving rats. PubMed.
  • Hughes, Z. A., et al. (2011). Neuroanatomical targets of reboxetine and bupropion as revealed by pharmacological magnetic resonance imaging. PubMed.
  • Page, M. E., & Lucki, I. (2002). Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action. PubMed.
  • Page, M. E., Detke, M. J., Dalvi, A., Kirby, L. G., & Lucki, I. (1999). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. PubMed.
  • Cryan, J. F., O'Leary, O. F., & Lucki, I. (2005). Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. PubMed.

Sources

Protocols & Analytical Methods

Method

Intraperitoneal injection protocol for Reboxetine Mesylate in mice

Application Note: Optimized Intraperitoneal (IP) Injection Protocol for Reboxetine Mesylate in Mice Abstract & Scope This application note provides a rigorous, standardized protocol for the intraperitoneal (IP) administr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Intraperitoneal (IP) Injection Protocol for Reboxetine Mesylate in Mice

Abstract & Scope

This application note provides a rigorous, standardized protocol for the intraperitoneal (IP) administration of Reboxetine Mesylate, a potent and selective norepinephrine reuptake inhibitor (NRI), in murine models. While widely used in depression and neuropathic pain research, Reboxetine presents specific formulation challenges regarding pH and solubility that can alter bioavailability or cause peritoneal irritation. This guide synthesizes pharmacokinetic data with practical bench techniques to ensure consistent dosing, minimize animal stress, and maximize data reproducibility.

Compound Profile & Formulation Strategy

Reboxetine Mesylate is the methanesulfonate salt of Reboxetine. Unlike the free base, the mesylate salt is hydrophilic, but its solubility is pH-dependent.

ParameterSpecificationNotes
CAS Number 98769-84-7Ensure you are using the Mesylate salt, not the free base.[1]
Molecular Weight 409.50 g/mol Calculations must account for the salt correction factor if dosing based on free base.
Solubility (Water) ~30–50 mg/mLHighly soluble, but acidic in unbuffered water.
Solubility (Saline) ~10–15 mg/mLPreferred Vehicle. 0.9% NaCl is isotonic and sufficient for standard doses.
Stability HighAqueous solutions stable for 24h at 4°C.
Formulation Protocol (Critical Step)

Avoid using 100% DMSO for IP injections due to peritoneal irritation and potential interference with behavioral assays.

Standard Vehicle: 0.9% Sterile Saline (Physiological Saline).

Preparation Steps for 10 mL/kg Injection Volume:

  • Calculate: Determine the total mass required.

    • Example: For a 20 mg/kg dose in twenty 25g mice:

    • Total Mass = 20 mg/kg × 0.025 kg/mouse × 20 mice = 10 mg (plus 20% overage = 12 mg).

    • Total Volume = 10 mL/kg × 0.025 kg × 20 = 5 mL (plus overage = 6 mL).

    • Target Concentration = 2 mg/mL.

  • Weigh: Weigh Reboxetine Mesylate powder into a sterile glass vial.

  • Dissolve: Add half the final volume of 0.9% Saline. Vortex vigorously for 30–60 seconds. The solution should be clear.

  • pH Check (Crucial): Mesylate salts can be slightly acidic. Check pH with a micro-strip. If pH < 5.0, adjust carefully to pH ~6.0–7.0 using dilute NaOH (0.1N). Do not exceed pH 7.5 to avoid precipitation of the free base.

  • Dilute: Add remaining saline to reach final volume.

  • Filter Sterilize: Pass through a 0.22 µm PES syringe filter into a sterile working vial.

Experimental Design & Dosing Logic

Dose selection must be calibrated to the specific behavioral assay. Reboxetine has a "U-shaped" dose-response curve in some assays; high doses may cause non-specific sedation or motor impairment.

Assay TypeRecommended Dose (IP)Pre-Test IntervalRationale
Forced Swim Test (FST) 10 – 20 mg/kg30–60 minOptimal window for acute antidepressant-like effects [1, 5].
Tail Suspension Test (TST) 10 – 30 mg/kg30–60 minHigher doses often required for TST efficacy [1].
Microdialysis (NE release) 5 – 15 mg/kg40 minPeak extracellular NE levels occur ~40-60 min post-injection [5].
Chronic Mild Stress 5 – 10 mg/kg (Daily)N/A (Chronic)Lower doses prevent toxicity in long-term studies [8].

Pharmacokinetic Profile (Mouse):

  • Tmax: ~30 minutes (IP/SC) [6].

  • Half-life (t1/2): ~1–2 hours in rodents (significantly shorter than humans) [6].

  • Implication: Behavioral testing must commence within 30–60 minutes of injection. Testing beyond 2 hours will likely yield false negatives.

Mechanism of Action (Visualized)

Reboxetine acts by selectively blocking the Norepinephrine Transporter (NET), preventing the reuptake of NE into the presynaptic neuron, thereby increasing synaptic concentrations.[2]

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (Increased NE) Presynaptic->Synapse Releases NE Postsynaptic Postsynaptic Neuron (Adrenergic Receptors) Synapse->Postsynaptic Signal Transduction NET NET Transporter (Reuptake Pump) Synapse->NET Reuptake (Normal) NET->Presynaptic Recycling Reboxetine Reboxetine Mesylate Reboxetine->NET BLOCKS

Figure 1: Mechanism of Action. Reboxetine inhibits the NET transporter, preventing NE clearance and potentiating downstream adrenergic signaling.[2]

Step-by-Step Injection Protocol

Materials:

  • Reboxetine Mesylate working solution (filtered).

  • 1 mL Tuberculin syringes (27G or 26G needle recommended).

  • Weighing scale.

  • 70% Ethanol swabs.

Procedure:

  • Weigh Animal: Weigh the mouse to the nearest 0.1g. Calculate the exact injection volume (10 µL per gram of body weight).

    • Example: 25.4g mouse -> 0.25 mL (254 µL).

  • Load Syringe: Draw up the calculated volume. Eliminate all air bubbles.

  • Restraint: Use the "scruff" method. Firmly grasp the loose skin at the back of the neck with the thumb and index finger. Secure the tail with the pinky finger of the same hand. The abdomen should be taut and exposed.

  • Site Selection: Visualize the lower right or left quadrant of the abdomen. Avoid the midline (linea alba) to miss the bladder.

  • Injection:

    • Tilt the mouse head downward slightly (gravity moves intestines away from injection site).

    • Insert needle at a 30° angle, bevel up.

    • Aspirate slightly: If blood, urine, or green fluid appears, withdraw immediately. (You have hit a vessel, bladder, or gut).

    • If clear/no resistance, inject smoothly over 2–3 seconds.

  • Post-Injection: Withdraw needle. Massage the site gently to distribute fluid. Return mouse to home cage.

  • Observation: Monitor for 5 minutes for immediate adverse reactions (seizures, respiratory distress).

Workflow & Quality Control

To ensure data integrity, follow this decision tree for every experimental cohort.

Workflow Start Start Protocol Weigh Weigh Reboxetine Mesylate Start->Weigh Dissolve Dissolve in 0.9% Saline (Vortex) Weigh->Dissolve CheckPH Check pH (Target 6.0-7.0) Dissolve->CheckPH Adjust Adjust with 0.1N NaOH CheckPH->Adjust If pH < 5.5 Filter Filter Sterilize (0.22µm) CheckPH->Filter If pH OK Adjust->CheckPH Inject IP Injection (t = -30 to -60 min) Filter->Inject Test Behavioral Assay Inject->Test

Figure 2: Preparation and Administration Workflow. Note the critical pH check step to prevent peritoneal irritation.

Troubleshooting & Controls

  • Issue: Precipitate forms after pH adjustment.

    • Cause: pH exceeded 7.5, causing the free base to crash out.

    • Solution: Discard. Start over. Add base more slowly. Keep pH slightly acidic (6.0–6.5) if necessary.

  • Issue: Mouse shows "writhing" behavior immediately post-injection.

    • Cause: Solution is too acidic or hypertonic.

    • Solution: Re-check pH. Ensure vehicle is 0.9% saline, not water.

  • Control Group:

    • Always run a Vehicle Control group injected with the exact same saline/buffer solution (minus the drug) at the same volume and timepoint.

References

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[3][4] Biological Psychiatry, 47(9), 818-829.[3] Link

  • Hajós, M., et al. (2004).[5] The selective norepinephrine reuptake inhibitor antidepressant reboxetine: Pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44.[4] Link

  • Harkin, A., et al. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression.[6] European Neuropsychopharmacology, 9(1-2), 117-128. Link

  • Riva, M., et al. (1989). Effect of reboxetine, a new antidepressant drug, on the central noradrenergic system: behavioral and biochemical studies. Journal of Pharmacy and Pharmacology, 41(2), 144-146. Link

  • Sacchetti, G., et al. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain.[7] British Journal of Pharmacology, 128(6), 1345-1353. Link

  • Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. Link

  • Topo, E., et al. (2010). The role of reboxetine in the treatment of depression.[2][3][5][6][7][8][9][10] Neuropsychiatric Disease and Treatment, 6, 237-244. Link

  • Russo, S., et al. (2012). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. Journal of Molecular Neuroscience, 49(2), 346-354. Link

Sources

Application

Application Notes &amp; Protocols for the Oral Administration of Reboxetine Mesylate in Rat Studies

Prepared by: Gemini, Senior Application Scientist Introduction: The Scientific Rationale for Reboxetine in Preclinical Research Reboxetine is a highly selective and potent norepinephrine reuptake inhibitor (NRI)[1][2]. I...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for Reboxetine in Preclinical Research

Reboxetine is a highly selective and potent norepinephrine reuptake inhibitor (NRI)[1][2]. Its primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine[3][4]. This targeted modulation of the noradrenergic system makes Reboxetine a valuable tool for investigating the role of norepinephrine in various physiological and pathological processes, particularly in the context of depression and other neurological disorders[1][3].

In preclinical research, particularly in rat models, Reboxetine is employed to study depression-like behaviors, cognitive function, and stress responses[5][6][7]. The oral administration route, specifically via gavage, is a preferred method in many study designs as it mimics the clinical route of administration in humans, providing translational relevance. This document provides a comprehensive guide for researchers on the preparation, administration, and key experimental considerations for using Reboxetine Mesylate in rat studies.

Mechanism of Action: Noradrenergic System Modulation

The therapeutic and experimental effects of Reboxetine are rooted in its specific interaction with the norepinephrine transporter. In a typical noradrenergic synapse, norepinephrine is released from the presynaptic neuron, binds to adrenergic receptors on the postsynaptic neuron to propagate a signal, and is then cleared from the synaptic cleft via reuptake by the NET on the presynaptic neuron[4][8].

Reboxetine selectively binds to and inhibits the NET[9]. This blockade prevents the reuptake of norepinephrine, leading to its accumulation in the synaptic cleft. The elevated concentration of norepinephrine enhances and prolongs its action on postsynaptic α- and β-adrenergic receptors, thereby amplifying noradrenergic signaling. This targeted action is critical for its antidepressant effects and provides a specific mechanism to probe in research settings[3].

Reboxetine_Mechanism cluster_pre cluster_post cluster_cleft presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron vesicle Vesicle with Norepinephrine (NE) ne_released NE vesicle->ne_released NE Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptor receptor->postsynaptic Signal Propagation reboxetine Reboxetine reboxetine->net BLOCKS ne_released->net Reuptake ne_released->receptor Binding ne_bound NE

Caption: Reboxetine selectively blocks the norepinephrine transporter (NET).

Dosing Solution Preparation: A Self-Validating Protocol

The accurate preparation of a homogenous and stable dosing solution is fundamental to the reproducibility of any study. Reboxetine Mesylate is soluble in aqueous solutions. The choice of vehicle should be inert and non-toxic to the animals.

Materials
  • Reboxetine Mesylate powder

  • Vehicle (e.g., Sterile Water for Injection, 0.9% Saline, or a buffered solution)

  • Alternative Vehicle for solubility enhancement: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[2]

  • Calibrated analytical balance

  • Sterile glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • pH meter (optional, but recommended for buffered solutions)

  • Sterile amber vials for storage

Step-by-Step Preparation Protocol
  • Calculate Required Mass: Determine the total mass of Reboxetine Mesylate needed based on the desired dose (mg/kg), the number of animals, the average animal weight (kg), and the dosing volume (ml/kg).

    • Formula: Mass (mg) = [Dose (mg/kg) * Avg. Weight (kg) * # Animals] / [Concentration (mg/ml)]

    • Concentration Formula: Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)

  • Weigh Compound: Accurately weigh the calculated mass of Reboxetine Mesylate powder using a calibrated analytical balance. Causality Note: Precision at this stage is critical as it directly impacts the final dose concentration.

  • Vehicle Preparation: Measure approximately 80% of the final required volume of the chosen vehicle into a sterile beaker.

  • Dissolution: Place the beaker on a magnetic stirrer and add the stir bar. Slowly add the weighed Reboxetine Mesylate powder to the vehicle while stirring. Continue stirring until the powder is fully dissolved. A clear solution should be obtained[2].

    • Trustworthiness Check: Visually inspect the solution against a dark background to ensure no undissolved particulates remain. If solubility issues arise with simple aqueous vehicles, consider the alternative formulation listed above[2].

  • Volume Adjustment: Once dissolved, transfer the solution to a graduated cylinder and add the vehicle to reach the final calculated volume (q.s.).

  • Storage: Transfer the final solution into sterile, light-protected amber vials. Store at 4°C for short-term use (consult compound stability data for long-term storage).

    • Expertise Insight: Prepare the dosing solution fresh, ideally on the day of administration, to minimize the risk of degradation or contamination.

Recommended Vehicle Formulations
Vehicle CompositionSolubilityNotes
Sterile Water or 0.9% SalineGoodSuitable for most standard studies. Ensure pH is compatible with physiological norms.
10% DMSO >> 90% Corn Oil≥ 5 mg/mLA common vehicle for oral administration of compounds with lower aqueous solubility[2].
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 5 mg/mLA more complex vehicle for achieving higher concentrations if needed[2].

Oral Administration by Gavage: A Detailed Protocol

Oral gavage ensures the direct and accurate delivery of a specified volume of the drug solution into the stomach. Proper technique is essential for animal welfare and data validity.

Materials
  • Prepared Reboxetine Mesylate dosing solution

  • Appropriately sized syringes (1-3 mL)

  • Sterile, ball-tipped gavage needles (flexible or rigid curved). For adult rats, 16-18 gauge, 2-3 inches long is typical.

  • Personal Protective Equipment (PPE): gloves, lab coat

Step-by-Step Administration Protocol
  • Animal Weighing: Weigh each rat immediately before dosing to calculate the precise volume to be administered. Causality Note: Dosing based on individual, current body weight accounts for animal-to-animal variability and ensures dose accuracy.

    • Volume Calculation: Volume (ml) = [Dose (mg/kg) * Animal Weight (kg)] / Concentration (mg/ml)

  • Dose Preparation: Draw the calculated volume of the Reboxetine solution into a syringe. Ensure there are no air bubbles. Attach the gavage needle.

  • Animal Restraint: Gently but firmly restrain the rat. The goal is to align the head and body to create a straight path to the esophagus[10]. Hold the rat's head with a moderate vertical extension[11].

  • Gavage Needle Insertion: Gently insert the ball-tipped needle into the side of the mouth (in the diastema, the gap behind the incisors)[11][12]. Advance the needle gently along the upper palate towards the back of the throat[11][12].

    • Trustworthiness Check: The rat may exhibit a swallowing reflex as the needle enters the esophagus[11]. The needle should advance smoothly without force. If resistance is met, immediately withdraw and reposition. Never force the needle , as this can cause perforation of the esophagus or trachea[11]. No more than three attempts should be made[11].

  • Dose Delivery: Once the needle is in the correct position (tip should be just below the stomach's cardiac sphincter), slowly depress the syringe plunger to administer the solution[11]. A slow injection prevents regurgitation or esophageal rupture[11].

  • Post-Administration Monitoring: After administration, return the animal to its home cage and monitor it for at least 15-30 minutes for any signs of immediate distress, such as labored breathing or regurgitation.

Experimental Design Considerations

The dose and duration of Reboxetine administration will depend on the study's objectives.

Dosing Regimens in Rat Studies
Dose (Route)Study DurationRat Model / TestKey FindingsReference
2.5, 5, 10 mg/kg (i.p.)2 daysSham-operated & Olfactory Bulbectomized (OB) Rats / Forced Swim TestReduced immobility time, indicating antidepressant-like effects.[6]
10 mg/kg (i.p.)14 daysOB Rats / Open-Field TestAttenuated OB-related behavioral hyperactivity.[6]
5 mg/kg (i.p.)5 weeksChronic Mild Stress (CMS)Normalized decreased sucrose intake and reversed CMS-induced reduction in hippocampal BDNF.[5]
15 mg/kg (i.p.)Single dose & 14 daysFreely-moving rats / MicrodialysisAcutely increased extracellular norepinephrine in the frontal cortex and hippocampus.[13][14]

Note: While many cited studies use intraperitoneal (i.p.) injection, the doses provide a strong basis for designing oral administration studies. Oral doses may need to be adjusted based on bioavailability, although Reboxetine shows high oral bioavailability in humans (>94%)[9][15]. Pilot studies are recommended to confirm efficacy for the oral route.

Pharmacokinetic Profile

Understanding the pharmacokinetic profile is crucial for designing the timing of sample collection or behavioral testing.

ParameterValue (in Humans)Implication for Rat StudiesReference
Tmax (Time to Peak Concentration) ~2-4 hoursBehavioral testing or tissue collection should be planned around this peak effect window.[15]
t1/2 (Elimination Half-life) ~12-13 hoursAllows for twice-daily administration in chronic studies to maintain steady-state concentrations.[15][16]
Bioavailability >94%Suggests that oral doses will be efficiently absorbed.[15]
Protein Binding >97%High protein binding can affect the free concentration of the drug available to act on targets.[15]

Animal models also show rapid absorption (Tmax 0.5-2 h) but a shorter half-life of 1-2 hours, which may necessitate more frequent dosing in chronic studies to maintain exposure[16].

Integrated Experimental Workflow

The following diagram illustrates a typical workflow for an oral Reboxetine study in rats.

Experimental_Workflow acclimatization 1. Animal Acclimatization (7-14 days) baseline 2. Baseline Measurements (e.g., Body Weight, Behavior) acclimatization->baseline grouping 3. Randomization into Groups (Vehicle, Reboxetine Doses) baseline->grouping prep 4. Dose Solution Preparation (Fresh Daily) grouping->prep admin 5. Oral Gavage Administration (Acute or Chronic Schedule) prep->admin monitoring 6. Post-Dose Monitoring (Animal Welfare Checks) admin->monitoring testing 7. Data Collection (Behavioral Tests, Blood Sampling, Tissue Harvest at specific time points) monitoring->testing analysis 8. Data Analysis (Statistical Comparison) testing->analysis

Caption: Standard workflow for in vivo rat studies with oral Reboxetine.

Potential Adverse Effects and Monitoring

While Reboxetine is generally well-tolerated, researchers must monitor for potential adverse effects. Based on its mechanism and clinical side effects, these may include:

  • Changes in appetite or body weight[9]

  • Increased heart rate or blood pressure[3]

  • Signs of insomnia or restlessness (altered activity patterns)[9]

  • Urinary retention (observed as reduced urine output)[3]

Regular monitoring of animal health, including body weight, food and water intake, and general behavior, is a critical component of the study protocol and ensures adherence to ethical guidelines.

Conclusion

The oral administration of Reboxetine Mesylate is a robust method for investigating the noradrenergic system in rat models. Success hinges on meticulous protocol execution, from the precise preparation of the dosing solution to the skilled application of oral gavage. By understanding the compound's mechanism of action, pharmacokinetic profile, and potential effects, researchers can design and execute scientifically sound and ethically responsible studies.

References

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & Welch, W. M. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. [Link]

  • Queen's University. (n.d.). SOP 10.8 - Gavage Techniques in Small Animals (Rat). Queen's University. [Link]

  • Florida State University (FSU) Office of Research. (n.d.). Oral Gavage in the Rat. FSU Office of Research. [Link]

  • Rat Trixs. (n.d.). Rat Medicine Dosage Charts. Weebly. [Link]

  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(6), 1331–1336. [Link]

  • Shalev, U., & Tsoory, M. (2012). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. Journal of molecular neuroscience, 48(3), 633-641. [Link]

  • University of British Columbia (UBC) Animal Care Committee. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. UBC. [Link]

  • Harkin, A., Connor, T. J., & Kelly, J. P. (2003). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. European journal of pharmacology, 468(3), 163-172. [Link]

  • Wikipedia. (n.d.). Reboxetine. Wikipedia. [Link]

  • Lu, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is Reboxetine Mesilate used for? Patsnap Synapse. [Link]

  • Orsetti, M., Ghi, P., Di Carlo, G., & Ferretti, C. (2005). The efficacy of reboxetine in preventing and reverting a condition of escape deficit in rats. Neuropsychopharmacology, 30(6), 1094-1101. [Link]

  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(6), 1331-1336. [Link]

  • ResearchGate. (n.d.). Oral administration in rat. [Image]. ResearchGate. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]

  • ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. [Image]. ResearchGate. [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. [Link]

Sources

Method

Application Notes and Protocols for Reboxetine Mesylate in Preclinical Animal Research

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Reboxetine Mesylate in preclinical an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Reboxetine Mesylate in preclinical animal studies. Reboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) and serves as a critical tool for investigating the role of the noradrenergic system in various CNS disorders, including depression, anxiety, and cognitive deficits.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental design choices, ensuring that the described protocols are robust and self-validating. We will cover the core mechanism of action, critical pharmacokinetic considerations in rodents, detailed dosage and administration protocols, and workflows for assessing behavioral outcomes.

Core Mechanism of Action: Selective Noradrenergic Modulation

Reboxetine's primary therapeutic and experimental value stems from its potent and selective inhibition of the norepinephrine transporter (NET).[3] By blocking the NET, reboxetine prevents the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1] This action leads to an increased concentration and prolonged availability of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[1]

A key feature of reboxetine is its high specificity. It exhibits low affinity for other monoamine transporters, such as those for serotonin and dopamine, and has negligible activity at adrenergic, cholinergic, histaminergic, and dopaminergic receptors.[4] This selectivity makes it an excellent pharmacological tool for isolating and studying the effects of enhanced noradrenergic signaling.

Reboxetine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Norepinephrine (NE) Vesicle synaptic_cleft Synaptic Cleft (Increased NE) presynaptic->synaptic_cleft NE Release net_transporter Norepinephrine Transporter (NET) post_receptor Adrenergic Receptor synaptic_cleft->net_transporter NE Reuptake synaptic_cleft->post_receptor Signal Transmission reboxetine Reboxetine reboxetine->net_transporter Blocks Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Analysis start Animals Arrive (e.g., Sprague-Dawley Rats) acclimate Acclimatization (7-14 days) start->acclimate handling Handling & Habituation to Injection Procedure acclimate->handling randomize Randomization into Treatment Groups handling->randomize groups Group 1: Vehicle (Saline) Group 2: Reboxetine (5 mg/kg) Group 3: Positive Control (e.g., Imipramine) randomize->groups dosing Daily i.p. Injections (e.g., for 14-21 days) groups->dosing behavior Behavioral Testing (e.g., FST, Sucrose Preference) ~60 min post-final injection dosing->behavior tissue Tissue Collection (Brain regions for neurochemistry) behavior->tissue analysis Data Analysis (ANOVA, t-tests) tissue->analysis end Conclusion analysis->end

Caption: A typical workflow for a chronic antidepressant study in rodents.

Protocol: Forced Swim Test (FST) in Rats

The FST is a widely used paradigm to screen for antidepressant activity by assessing behavioral despair. [5][6] Objective: To assess the antidepressant-like effect of reboxetine by measuring immobility time.

Apparatus:

  • A transparent cylinder (40-60 cm height, 20 cm diameter).

  • Filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.

Procedure:

  • Day 1: Pre-Test Session (Habituation)

    • Gently place each rat individually into the water-filled cylinder for 15 minutes.

    • This initial exposure induces a baseline level of immobility.

    • After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to its home cage. This step is critical for reducing variability on the test day.

  • Day 2: Test Session

    • Administer Reboxetine Mesylate (e.g., 10 mg/kg, i.p.) or the vehicle control 60 minutes before the test.

    • Place the rat back into the cylinder for a 5-minute session.

    • Record the entire session with a video camera for later analysis.

    • An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the total immobility time between the reboxetine-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Self-Validation and Trustworthiness in Protocols

To ensure the scientific integrity of your findings, every experiment should be a self-validating system.

  • Controls are Non-Negotiable: Always include a vehicle control group that undergoes the exact same procedures (injections, handling, testing) as the drug-treated groups. For antidepressant studies, a positive control (a known antidepressant like imipramine or fluoxetine) is highly recommended to validate the sensitivity of the behavioral test.

  • Blinding and Randomization: The assignment of animals to treatment groups must be fully randomized. All behavioral scoring and data analysis must be performed by an individual who is blind to the experimental conditions to prevent observer bias.

  • Monitor for Confounding Effects: Reboxetine enhances noradrenergic activity, which can increase locomotor activity. It is essential to run a concurrent test, such as the Open-Field Test , to confirm that the observed reduction in immobility in the FST is not a false positive caused by general hyperactivity. [7][8]* Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare. Monitor animals for adverse effects such as excessive weight loss, distress, or unusual behaviors.

References

  • Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate? Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine Mesylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mucci, M. (1997). Mechanisms of action of reboxetine. Journal of Psychopharmacology. Retrieved from [Link]

  • O'Connell, M. T., et al. (2006). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. PubMed. Retrieved from [Link]

  • Shoval, G., et al. (2012). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. PubMed. Retrieved from [Link]

  • Bionity. (n.d.). Reboxetine. Retrieved from [Link]

  • Cryan, J. F., et al. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. PubMed. Retrieved from [Link]

  • Malik, V. B., et al. (2014). The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cryan, J. F., et al. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. University of Galway Research. Retrieved from [Link]

  • Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. Retrieved from [Link]

  • Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. Retrieved from [Link]

  • Pellizzoni, C., et al. (1995). Stereoselective and species-dependent kinetics of reboxetine in mouse and rat. PubMed. Retrieved from [Link]

  • Kasper, S. (2001). Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. Retrieved from [Link]

  • Invernizzi, R., et al. (1995). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. NCBI. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of Reboxetine Mesylate in Human Plasma

Executive Summary & Scientific Rationale Reboxetine Mesylate, a selective norepinephrine reuptake inhibitor (NRI), presents specific bioanalytical challenges due to its low therapeutic plasma concentrations (typically 10...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Reboxetine Mesylate, a selective norepinephrine reuptake inhibitor (NRI), presents specific bioanalytical challenges due to its low therapeutic plasma concentrations (typically 10–100 ng/mL) and basic physicochemical properties (pKa ~8.3). While LC-MS/MS is the gold standard for sensitivity, many clinical and research laboratories require a robust, cost-effective HPLC-UV method for routine Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

This protocol details a Reverse-Phase HPLC (RP-HPLC) method with UV detection at 226 nm . The selection of 226 nm over the aromatic maximum of ~273 nm is a critical design choice to enhance the Lower Limit of Quantitation (LLOQ) down to ~4–5 ng/mL, necessary for trough level monitoring. We utilize a Liquid-Liquid Extraction (LLE) technique under alkaline conditions to maximize recovery and matrix cleanup, ensuring the method's reliability in complex plasma matrices.

Materials & Reagents

Reference Standards
  • Analyte: Reboxetine Mesylate (purity >99.0%).[1]

  • Internal Standard (IS): Paroxetine Hydrochloride or Citalopram Hydrobromide.

    • Rationale: Paroxetine is structurally distinct but shares similar lipophilicity and basicity, ensuring it tracks extraction efficiency and chromatographic behavior.

Reagents
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Reagent Grade.
    
  • Triethylamine (TEA): To suppress silanol activity and reduce peak tailing.

  • Extraction Solvent: n-Hexane and Isoamyl Alcohol (98:2 v/v) OR Ethyl Acetate.

  • Alkalizing Agent: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    

Instrumentation & Chromatographic Conditions

The method is designed for a standard HPLC system (e.g., Agilent 1200/1260, Waters Alliance) equipped with a binary pump, autosampler, and Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).

ParameterSpecificationTechnical Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides sufficient surface area for retaining the moderately polar Reboxetine molecule.
Mobile Phase Phosphate Buffer (pH 6.0) : ACN (55:45 v/v)pH 6.0 keeps Reboxetine partially ionized for solubility while allowing hydrophobic interaction.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure <200 bar.
Wavelength 226 nm Maximizes sensitivity (absorbance of the morpholine ring/aromatic system) vs. 273 nm.
Injection Vol. 20–50 µLHigher volume compensates for UV sensitivity limits in plasma.
Temp. 25°C - 30°CAmbient or slightly controlled to prevent retention time drift.
Run Time ~10–12 minutesReboxetine typically elutes at 5–7 min; IS at 7–9 min.

Experimental Protocols

Preparation of Stock and Working Solutions[3]
  • Stock Solution A (Reboxetine): Dissolve 10 mg Reboxetine Mesylate in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Stock Solution B (Internal Standard): Dissolve 10 mg Paroxetine in 10 mL Methanol.

  • Working Standard (WS): Dilute Stock A with mobile phase to generate calibration spikes (e.g., 50, 100, 500, 1000, 5000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE) Workflow

Causality: Direct protein precipitation (PPT) is often too "dirty" for UV detection at 226 nm. LLE is chosen to selectively extract the basic drug into an organic phase, leaving polar plasma interferences behind.

Step-by-Step Protocol:

  • Aliquot: Transfer 500 µL of plasma into a 10 mL glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard working solution. Vortex for 10 sec.

  • Alkalize: Add 100 µL of 1M NaOH or Saturated

    
    .
    
    • Mechanism: Adjusts pH > 9.0, converting Reboxetine (

      
      ) to its uncharged free-base form, enabling migration into the organic layer.
      
  • Extract: Add 4 mL of Extraction Solvent (n-Hexane:Isoamyl Alcohol 98:2 or Ethyl Acetate).

  • Agitate: Vortex vigorously for 2 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Dry: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase. Vortex well.

  • Inject: Inject 20–50 µL into the HPLC.

Visualization of Extraction Logic

LLE_Workflow cluster_chem Chemical State Change Start Plasma Sample (500 µL) IS_Add Add Internal Standard (Paroxetine) Start->IS_Add Alkalize Alkalize (pH > 9.0) (1M NaOH) IS_Add->Alkalize Extract Add Organic Solvent (Hexane/Isoamyl Alcohol) Alkalize->Extract Alkalize->Extract Drug becomes Uncharged (Free Base) Mix Vortex/Shake (Partitioning) Extract->Mix Centrifuge Centrifuge (Phase Separation) Mix->Centrifuge Transfer Collect Organic Layer (Contains Free Base Drug) Centrifuge->Transfer Top Layer Dry Evaporate to Dryness (N2 Stream) Transfer->Dry Recon Reconstitute in Mobile Phase Dry->Recon HPLC Inject to HPLC Recon->HPLC

Caption: Figure 1. Liquid-Liquid Extraction (LLE) workflow designed to isolate basic Reboxetine from plasma matrix.

Method Validation Parameters (FDA/ICH Guidelines)

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria:

Validation ParameterAcceptance CriteriaExperimental approach
Linearity

Calibration curve: 5, 10, 50, 100, 250, 500 ng/mL.[3]
Precision (CV%) < 15% (20% at LLOQ)6 replicates at Low, Mid, and High QC levels.
Accuracy (% Bias) ±15% (±20% at LLOQ)Compare back-calculated conc. to nominal value.
Recovery > 70% (Consistent)Compare peak area of extracted sample vs. unextracted standard.
LLOQ S/N Ratio > 10:1Typically ~5 ng/mL with this method.
Selectivity No interfering peaksAnalyze 6 lots of blank plasma.

Troubleshooting & Optimization Logic

Common issues in Reboxetine HPLC analysis and their mechanistic solutions:

  • Peak Tailing: Reboxetine is a secondary amine and interacts strongly with residual silanols on the silica column.

    • Solution: Add 0.1% Triethylamine (TEA) to the buffer or use a "Base Deactivated" (BDS) C18 column. Ensure pH is controlled (pH 6.0–7.0 is usually optimal to suppress silanol ionization while keeping the drug soluble).

  • Low Sensitivity (High LLOQ):

    • Solution: Switch detection wavelength from 273 nm to 226 nm . Increase injection volume to 50 µL. Reduce reconstitution volume (e.g., from 100 µL to 50 µL) to concentrate the sample.

  • Drifting Retention Times:

    • Solution: Reboxetine retention is pH-sensitive. Ensure the Phosphate buffer is prepared precisely and pH adjusted before adding organic modifier.

Optimization_Tree Problem Chromatographic Issue Tailing Peak Tailing Problem->Tailing Sens Low Sensitivity Problem->Sens Interfere Plasma Interference Problem->Interfere Sol_Tailing Add TEA or Increase pH slightly Tailing->Sol_Tailing Sol_Sens Use 226 nm Concentrate Sample Sens->Sol_Sens Sol_Interfere Wash Organic Layer with Buffer pH 10 Interfere->Sol_Interfere

Caption: Figure 2. Troubleshooting decision tree for common HPLC anomalies in basic drug analysis.

References

  • Özkul, A. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.[4] PubMed. Available at: [Link]

  • Hartter, S., et al. (2000). Automated determination of reboxetine by high-performance liquid chromatography with column-switching and ultraviolet detection.[5] Journal of Chromatography B. Available at: [Link]

  • Frazer, A. (2001). Pharmacology of Reboxetine. Journal of Clinical Psychiatry. (Contextual grounding for PK range).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Available at: [Link]

  • Khalil, N.Y. (2010).[6] A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma.[6][7][8] Talanta. Available at: [Link][6]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Profiling of Reboxetine and O-Desethylreboxetine in Human Plasma

This Application Note is designed as a comprehensive, field-ready protocol for the bioanalysis of Reboxetine and its primary metabolite, O-desethylreboxetine. It moves beyond standard templates to provide a mechanistic u...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive, field-ready protocol for the bioanalysis of Reboxetine and its primary metabolite, O-desethylreboxetine. It moves beyond standard templates to provide a mechanistic understanding of the method, ensuring reproducibility and scientific rigor.

Abstract

This protocol details a validated LC-MS/MS method for the simultaneous quantification of Reboxetine (RBX) and its major pharmacologically active metabolite, O-desethylreboxetine (O-RBX), in human plasma. Utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), this method achieves high recovery (>85%) and minimizes matrix effects associated with phospholipids. The assay is linear over the range of 0.5–200 ng/mL, suitable for pharmacokinetic profiling and CYP3A4 metabolic phenotyping.

Introduction & Scientific Rationale

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for major depressive disorder.[1][2] It is extensively metabolized in the liver, primarily by CYP3A4 , to form O-desethylreboxetine.

Why Monitor the Metabolite?

While Reboxetine is the active drug, monitoring O-desethylreboxetine is critical for:

  • CYP3A4 Phenotyping: The metabolic ratio of RBX to O-RBX serves as an in vivo probe for CYP3A4 activity.

  • Renal Impairment: Unlike the parent drug, the metabolite can accumulate in patients with renal dysfunction.

  • Chiral Inversion Risks: While this method quantifies the racemate, understanding the metabolite burden is the first step in complex chiral pharmacokinetics.

Analytical Challenge

The primary challenge is the polarity difference between the lipophilic parent (RBX) and the more polar phenol metabolite (O-RBX). A standard Liquid-Liquid Extraction (LLE) often suffers from poor recovery of the metabolite. Therefore, Mixed-Mode Cation Exchange (MCX) SPE is chosen here to capture the basic nitrogen common to both molecules, ensuring simultaneous high recovery.

Experimental Protocol

Chemicals and Reagents
  • Analytes: Reboxetine Mesylate (Active), O-desethylreboxetine (Metabolite).[3][4]

  • Internal Standard (IS): Reboxetine-d5 (Deuterated analog is essential to compensate for matrix effects).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: MCX cartridges utilize both reverse-phase retention (for hydrophobic backbone) and ion-exchange retention (for the amine group). This allows for a rigorous organic wash that removes neutral interferences (like phospholipids) before elution.

Workflow Diagram:

SPE_Workflow cluster_SPE SPE Cartridge (Oasis MCX 30mg) Start Plasma Sample (200 µL) Pretreat Pre-treatment Add 200 µL 2% Formic Acid (aq) Add 20 µL IS (Reboxetine-d5) Start->Pretreat Condition Conditioning 1. 1 mL Methanol 2. 1 mL Water Load Load Sample Gravity flow or low vacuum Pretreat->Load Condition->Load Wash1 Wash 1 (Aqueous) 1 mL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2 (Organic) 1 mL Methanol (CRITICAL: Removes neutral lipids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in Methanol (Breaks ionic interaction) Wash2->Elute Dry Evaporation N2 stream @ 40°C Elute->Dry Recon Reconstitution 100 µL Mobile Phase A:B (80:20) Dry->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to maximize metabolite recovery while removing phospholipids.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Why: The high pH stability of the BEH particle allows the use of basic mobile phases if needed, though acidic conditions are used here for maximum ESI+ sensitivity.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase:

  • A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Load
3.5 90 Elution of Analytes
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Quantification & Confirmation): Note: Both parent and metabolite share the morpholine ring structure, leading to a common fragment ion (m/z 176) corresponding to the morpholine-phenyl-methyl moiety.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Reboxetine 314.2 [M+H]+176.1130.125
O-desethylreboxetine 286.2 [M+H]+176.1117.128
Reboxetine-d5 (IS) 319.2 [M+H]+181.1-25

Metabolic Pathway & Fragmentation Logic

Understanding the structural relationship between the parent and metabolite validates the choice of MRM transitions.

Metabolism_Fragmentation RBX Reboxetine (Parent) m/z 314.2 ORBX O-desethylreboxetine (Metabolite) m/z 286.2 RBX->ORBX CYP3A4 (O-Dealkylation) CommonFrag Common Fragment Ion (Morpholine-CH-Ph) m/z 176.1 RBX->CommonFrag CID Fragmentation Ethoxy Loss of Ethoxyphenol (-138 Da) RBX->Ethoxy ORBX->CommonFrag CID Fragmentation Hydroxy Loss of Hydroxyphenol (-110 Da) ORBX->Hydroxy

Figure 2: Metabolic conversion of Reboxetine to O-desethylreboxetine via CYP3A4 and their convergence to a common fragment ion (m/z 176.1) during MS/MS analysis.

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity:

    
     for both analytes (0.5 – 200 ng/mL). Use 1/x² weighting.
    
  • Accuracy & Precision: Intra- and inter-day CV% < 15% (20% at LLOQ).

  • Recovery:

    • Reboxetine: ~85-90%

    • O-desethylreboxetine: ~80-85% (Slightly lower due to higher polarity, but compensated by IS).

  • Matrix Effect: Normalized Matrix Factor (IS normalized) should be 0.85 – 1.15. The MCX wash step is crucial here to remove phospholipids (m/z 184 precursors) that cause suppression.

Troubleshooting & Expert Tips

  • Carryover: Reboxetine is sticky. If carryover is observed >20% of LLOQ in the blank after a high standard, switch the autosampler needle wash to Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% FA .

  • Isomer Separation: Reboxetine has two chiral centers. This method quantifies the racemic mixture. If enantiomeric separation is required (e.g., for chiral inversion studies), a Chiral-AGP column must be used instead of C18.

  • Stability: O-desethylreboxetine contains a phenol group, making it susceptible to oxidation. Ensure plasma samples are stored at -80°C and avoid repeated freeze-thaw cycles (>3 cycles).

References

  • Dostert, P., et al. (1997).[1] Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology. Link

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition.[1] Link

  • Öhman, D., et al. (2003). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Chromatography B. Link

  • Fritch, D., et al. (2011).[5] Automated LC-MS/MS Method for the Simultaneous Determination of Reboxetine and its Metabolites. Journal of Analytical Toxicology. Link

Sources

Application

Chiral HPLC separation of Reboxetine enantiomers

Application Note: High-Resolution Chiral HPLC Separation of Reboxetine Enantiomers Executive Summary This application note details a robust, validated protocol for the chiral separation of Reboxetine, a selective norepin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral HPLC Separation of Reboxetine Enantiomers

Executive Summary

This application note details a robust, validated protocol for the chiral separation of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI). While Reboxetine is marketed as a racemic mixture of (S,S)- and (R,R)-enantiomers, the (S,S)-(+)-enantiomer exhibits approximately 130-fold higher potency for the norepinephrine transporter (NET) than its (R,R)-(-)-counterpart.[1] Consequently, precise analytical methods are required for enantiomeric purity testing during drug development and quality control.

This guide prioritizes a Normal Phase (NP) approach using polysaccharide-based stationary phases, which offers superior selectivity (


) and resolution (

) compared to reversed-phase alternatives for this specific analyte.

Introduction & Scientific Context

The Chirality of Reboxetine Reboxetine contains two chiral centers, theoretically allowing for four stereoisomers. However, the active pharmaceutical ingredient (API) exists strictly as the racemate of the (S,S) and (R,R) enantiomers. The (R,S) and (S,R) forms are diastereomeric impurities that must be controlled.

  • (S,S)-Reboxetine: Potent NET inhibitor (Eutomer).

  • (R,R)-Reboxetine: Weak NET inhibitor (Distomer).

Chromatographic Challenge Reboxetine is a basic amine. On silica-based chiral stationary phases (CSPs), basic analytes often suffer from severe peak tailing due to non-specific interactions with residual silanol groups and the carbamate linkages of the chiral selector. This protocol mitigates these effects through the strategic selection of mobile phase additives.

Method Development Strategy (Expertise & Logic)

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2]

Stationary Phase Selection

We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) as the primary column.

  • Why? The helical structure of the amylose polymer creates distinct inclusion cavities. The 3,5-dimethylphenylcarbamate derivatization provides multiple interaction points:

    • Hydrogen Bonding: Via the carbamate -NH and C=O groups.

    • 
      -
      
      
      
      Interactions:
      Between the phenyl rings of the analyte and the selector.
    • Steric Fit: The inclusion complex differentiates the spatial arrangement of the ethoxyphenoxy group.

Mobile Phase Optimization
  • Base Additive: Diethylamine (DEA) or Triethylamine (TEA) is mandatory. It competes for non-specific binding sites on the silica support, sharpening the peaks.

  • Alcohol Modifier: 2-Propanol (IPA) is preferred over Ethanol for Amylose columns to maximize the swelling of the polymer and accessibility of the chiral grooves.

Visualized Workflows

Figure 1: Method Development Decision Matrix

MethodDevelopment Start Start: Reboxetine Sample Solubility Check Solubility: Soluble in Hexane/Alcohol? Start->Solubility NP_Route Normal Phase (NP) Preferred Route Solubility->NP_Route Yes RP_Route Reversed Phase (RP) Alternative Route Solubility->RP_Route No (Salt form issues) Col_Select Column Selection: Amylose (AD-H) vs Cellulose (OD-H) NP_Route->Col_Select Add_Base Add Basic Modifier (0.1% DEA or TEA) Col_Select->Add_Base Crucial for Basic Amine Screen Screening Run: Hexane:IPA (90:10) + 0.1% DEA Add_Base->Screen Result Evaluate Resolution (Rs) Screen->Result Optimize Optimization: Adjust % IPA or Temp Result->Optimize Rs < 1.5 Final Final Method: Chiralpak AD-H Hexane/IPA/DEA Result->Final Rs > 2.0 Optimize->Screen

Caption: Decision tree for selecting the optimal chromatographic mode and refining parameters for Reboxetine separation.

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Recommended)

Best for: High resolution, preparative scaling, and purity analysis.

1. Instrumentation & Reagents

  • HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump capability required).

  • Detector: UV/Vis set to 273 nm (aromatic absorption) or 226 nm (higher sensitivity).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

2. Chromatographic Conditions

ParameterSettingNotes
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)Premix or use quaternary pump.
Flow Rate 1.0 mL/minAdjust for backpressure < 100 bar.
Temperature 25°CLower temp (e.g., 10°C) increases resolution but broadens peaks.
Injection Vol 10 - 20 µLSample concentration dependent.
Run Time ~15 - 20 minutes(R,R) typically elutes first; (S,S) second.

3. Sample Preparation

  • Stock Solution: Dissolve 10 mg Reboxetine Mesylate in 10 mL of Ethanol/Hexane (50:50). Note: Pure hexane may not dissolve the salt form.

  • Working Standard: Dilute stock to 100 µg/mL using the Mobile Phase.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

4. Expected Results

  • Retention Time (RT1): ~8.5 min ((R,R)-enantiomer)

  • Retention Time (RT2): ~11.2 min ((S,S)-enantiomer)

  • Resolution (

    
    ):  > 2.5
    
  • Tailing Factor (

    
    ):  < 1.2 (due to DEA additive)
    
Protocol B: Reversed Phase Separation (Alternative)

Best for: Biological samples (plasma/serum) or LC-MS compatibility (using volatile buffers).

1. Conditions

  • Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate) - RP bonded).

  • Mobile Phase: 0.2 M Sodium Perchlorate (pH 6.0) : Acetonitrile (60 : 40).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 226 nm.[3]

2. Critical Note Reversed phase methods for Reboxetine often show lower selectivity than Normal Phase. The high salt concentration (perchlorate) is necessary to suppress ion-exchange interactions but is incompatible with MS detection . For LC-MS, switch to Ammonium Bicarbonate (pH 8.0) : ACN.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet the following criteria (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaTypical Result
Selectivity (

)

1.45
Resolution (

)

(Baseline)
3.2
Linearity (

)

0.9998 (Range: 1–100 µg/mL)
Precision (RSD)

(n=6)
0.4%
LOD / LOQ S/N > 3 / S/N > 100.1 µg/mL / 0.3 µg/mL
Recovery 98% - 102%99.5%

Mechanism of Separation

Understanding the molecular interaction is key to troubleshooting.

Mechanism Reboxetine Reboxetine (Analyte) Interaction1 H-Bonding (Ether Oxygen) Reboxetine->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) Reboxetine->Interaction2 Interaction3 Inclusion (Steric Fit) Reboxetine->Interaction3 CSP Amylose-carbamate (Selector) Result Chiral Discrimination (Different Elution Times) CSP->Result Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interactions between Reboxetine and the Amylose-based Chiral Stationary Phase.

Troubleshooting Guide

  • Problem: Broad peaks / Tailing.

    • Root Cause: Interaction between Reboxetine amine group and residual silanols.

    • Solution: Increase DEA concentration to 0.2% or switch to TEA. Ensure column is "H" series (high performance, 5µm).

  • Problem: Loss of Resolution over time.

    • Root Cause: Accumulation of strongly retained impurities or "memory effect" of the polymer.

    • Solution: Wash column with 100% Ethanol (for AD-H) at 0.5 mL/min for 2 hours. Never use harsh solvents like THF or Chloroform on standard coated phases.

  • Problem: Retention times shifting.

    • Root Cause: Temperature fluctuation or evaporation of volatile mobile phase components (Hexane).

    • Solution: Use a column oven (thermostat) and cap solvent reservoirs.

References

  • Fiori, J. et al. (2005). Enantioseparation of the antidepressant reboxetine by HPLC.[4][5] ResearchGate.[5] Link

  • Özkul, A. (2007).[6] A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.[7] PubMed. Link

  • Hartter, S. et al. (2000).[3] Automated determination of reboxetine by high-performance liquid chromatography with column-switching.[3] PubMed. Link

  • Phenomenex. (2009). Chiral HPLC Separation Strategy and Column Selection Guide. Phenomenex.[8] Link

  • Mellim, K. (2018). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PMC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reboxetine Mesylate Solubility &amp; Formulation Guide

[1][2] Topic: Troubleshooting Reboxetine Mesylate Solubility Issues Classification: Technical Note / FAQ Audience: Senior Researchers, Formulation Scientists, Lab Managers Last Updated: January 30, 2026 Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Reboxetine Mesylate Solubility Issues Classification: Technical Note / FAQ Audience: Senior Researchers, Formulation Scientists, Lab Managers Last Updated: January 30, 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Reboxetine Mesylate is the methanesulfonate salt of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI).[1][2] While the mesylate salt form is engineered to improve water solubility compared to the free base, researchers frequently encounter precipitation ("crashing out") when transitioning from organic stock solutions to aqueous experimental buffers.

The Core Challenge: Reboxetine contains a secondary amine. While the mesylate salt is soluble in water, its solubility is highly pH-dependent. In physiological buffers (pH 7.4), the equilibrium shifts toward the free base, significantly increasing the risk of precipitation, particularly at high concentrations or during rapid dilution.

Physicochemical Profile
PropertyDataNotes
Molecular Weight ~409.5 g/mol Mesylate salt form (Free base is ~313.4 g/mol )
Appearance White crystalline solidHygroscopic; store desiccated
pKa ~8.1 and 9.8Basic amine; solubility decreases as pH increases
Primary Solvent DMSORecommended for high-concentration stocks (>20 mg/mL)
Secondary Solvent Water / EthanolModerate solubility (~5 mg/mL); pH sensitive

Solubility Troubleshooting (Q&A)

Section A: Stock Solution Preparation

Q1: I am trying to dissolve Reboxetine Mesylate directly in PBS or Media, but it remains cloudy. Why? A: This is a kinetic solubility issue combined with the "salting out" effect. While Reboxetine Mesylate is technically soluble in water (~5–10 mg/mL), the high ionic strength of PBS and culture media suppresses solubility. Furthermore, the pH of these buffers (typically 7.4) is close to the drug's pKa, reducing the ionization percentage that keeps it in solution.

  • Solution: Do not dissolve directly in media for concentrations >1 mg/mL. Prepare a concentrated stock in DMSO (up to 50 mg/mL) or Water (up to 5 mg/mL with ultrasonication) first.[3]

Q2: My stock solution in water precipitated after freezing and thawing. Is it usable? A: Aqueous stock solutions of Reboxetine Mesylate are less stable than DMSO stocks. The precipitation is likely due to "crystal seeding" during the freeze cycle.

  • Solution: Attempt to redissolve by warming to 37°C and vortexing vigorously. If the precipitate persists, spin down the sample. If a pellet forms, the concentration is no longer accurate—discard and prepare fresh.

  • Best Practice: Store aqueous working solutions for max 1 day . Store DMSO stocks at -20°C or -80°C (stable for months).

Section B: Dilution & "Crashing Out"[1]

Q3: When I dilute my DMSO stock into cell culture media, I see a white precipitate immediately. A: You are experiencing "Solvent Shock." Adding a high-concentration organic stock dropwise into a static aqueous buffer creates a local interface where the drug concentration exceeds its aqueous solubility limit before mixing occurs.[4]

  • Solution: Use the "Rapid Vortex" technique :

    • Have your media/buffer vortexing before the drop hits the liquid.

    • Inject the stock directly into the center of the vortex, not down the side of the tube.

    • Limit the final DMSO concentration to <0.5% if possible.

Q4: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Reboxetine Mesylate is soluble in ethanol (~5 mg/mL), but ethanol evaporates faster than DMSO, which can lead to concentration changes in stored stocks. Ethanol is also more toxic to certain primary neuronal cultures than DMSO.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventDecision Start Start: Reboxetine Mesylate Solid AppType What is your application? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro Cells InVivo In Vivo (Animal Injection) AppType->InVivo Mice/Rats ConcCheck Target Concentration? InVitro->ConcCheck Formulation Complex Formulation Required (See Protocol B) InVivo->Formulation Avoid 100% DMSO HighConc > 5 mg/mL ConcCheck->HighConc LowConc < 5 mg/mL ConcCheck->LowConc DMSO Use DMSO Stock (Store -20°C) HighConc->DMSO High Solubility Water Use Water Stock (Use Fresh) LowConc->Water Moderate Solubility

Caption: Logic flow for selecting the optimal solvent based on experimental concentration and application type.

Validated Experimental Protocols

Protocol A: Serial Dilution for Cell Culture (Preventing Precipitation)

Use this method to safely transition from 100% DMSO stock to aqueous media.[4]

  • Prepare Stock: Dissolve Reboxetine Mesylate in DMSO to 20 mM .

  • Intermediate Dilution Step (Critical):

    • Do not dilute directly to the final 10 µM working concentration in one step if using sensitive cells.

    • Prepare a 10x intermediate in media (e.g., 200 µM).

    • Add 10 µL of 20 mM Stock to 990 µL of Media while vortexing.

    • Observation Check: Hold tube to light. If cloudy, sonicate for 10 seconds.

  • Final Dilution: Dilute the 10x intermediate 1:10 into the final well/dish.

Protocol B: In Vivo Formulation (IP Injection)

Standard saline often causes precipitation in the peritoneal cavity. Use this co-solvent system for stability.

The "10/40/5" Formulation: This system utilizes PEG and Tween to encapsulate the hydrophobic regions of the molecule, preventing precipitation in the syringe.

ComponentVolume %Order of Addition
1. DMSO 10%Step 1: Dissolve drug here first.[4][3] Ensure clear.
2. PEG 300 40%Step 2: Add slowly to DMSO solution; vortex.
3. Tween-80 5%Step 3: Add and vortex.
4.[4] Saline (0.9%) 45%Step 4: Add last.[4] Solution should remain clear.

Self-Validation Step: Before injecting, draw the solution into a syringe and leave it at room temperature for 15 minutes. Extrude a small amount. If the tip clogs or the solution turns milky, the formulation has failed (likely due to insufficient mixing at Step 2).

Diagram 2: The "Crash Out" Mechanism & Prevention

Understanding why precipitation happens helps prevent it.

CrashOut DMSO_State DMSO Stock (Drug Solubilized) Interface Mixing Interface (High Local Conc.) DMSO_State->Interface Add to Water Precipitation PRECIPITATION (Drug Aggregates) Interface->Precipitation Static Addition High pH Shock Solution STABLE SOLUTION (Micelles/Dispersed) Interface->Solution Rapid Vortexing Stepwise Dilution

Caption: Mechanism of precipitation during aqueous dilution. Rapid mixing kinetics are required to bypass the aggregation phase.[4]

References

  • Cayman Chemical. (2023). Reboxetine (mesylate) Product Information & Solubility Data. Link

  • MedChemExpress (MCE). (2024). Reboxetine mesylate: Solubility & In Vivo Formulation Guide. Link

  • Wong, E. H., et al. (2000).[3] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[1][3][5] Biological Psychiatry, 47(9), 818-829.[4][3] Link

  • PubChem. (n.d.). Compound Summary: Reboxetine Mesylate (CID 127150). National Library of Medicine. Link[4]

  • Tocris Bioscience. (2023). Reboxetine mesylate Technical Data Sheet. Link

Sources

Optimization

Optimizing Reboxetine Mesylate Concentration for In Vitro Assays: A Technical Support Guide

Welcome to the technical support center for Reboxetine Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Reboxetine Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of Reboxetine Mesylate in your in vitro assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers have when working with Reboxetine Mesylate.

1. What is the primary mechanism of action of Reboxetine Mesylate?

Reboxetine Mesylate is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5][6][7][8] It functions by binding to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] It has a significantly lower affinity for serotonin and dopamine transporters, making it highly selective.[1][9][10][11]

2. What is the recommended solvent for preparing a stock solution of Reboxetine Mesylate?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Reboxetine Mesylate.[12][13][14] It is also soluble in water and ethanol.[1][10][12][13][14][15]

3. What are the recommended storage conditions for Reboxetine Mesylate stock solutions?

Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[16] Under these conditions, stock solutions are generally stable for up to three months.[9][11] For short-term storage, 4°C is acceptable.[1] Always protect solutions from light.[17]

4. What is a good starting concentration range for in vitro experiments?

The optimal concentration of Reboxetine Mesylate will vary depending on the cell type and the specific assay. However, a general starting point for cell-based assays is between 0.1 µM and 10 µM. For enzymatic assays targeting the norepinephrine transporter, concentrations in the low nanomolar range are often effective.[3]

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This section provides a systematic approach to troubleshooting common issues you may face when working with Reboxetine Mesylate.

Issue 1: High Inter-well Variability in Assay Results

High variability can obscure real biological effects. Here’s how to diagnose and address this issue.

  • Possible Cause: Inconsistent cell seeding density.

    • Expert Insight: Even minor differences in cell numbers at the start of an experiment can be amplified over time, especially in proliferation assays.

    • Suggested Solution: Ensure a homogenous single-cell suspension before plating. Use a well-calibrated multichannel pipette and consider performing a cell count from a central well of each plate to verify consistent seeding.

  • Possible Cause: Incomplete dissolution or precipitation of Reboxetine Mesylate.

    • Expert Insight: While soluble in DMSO, Reboxetine Mesylate can precipitate when diluted into aqueous culture media, especially at higher concentrations.

    • Suggested Solution: Visually inspect your working solutions for any precipitate. When diluting the DMSO stock, add it to pre-warmed media and vortex gently but thoroughly.[16]

  • Possible Cause: Edge effects in multi-well plates.

    • Expert Insight: Wells on the outer edges of a plate are more prone to evaporation, leading to increased concentrations of media components and your test compound.

    • Suggested Solution: Avoid using the outer wells of your plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

Issue 2: No Dose-Dependent Effect Observed

When your compound appears to have no effect, it's crucial to determine if the issue is with the compound, the assay, or the biological system.

  • Possible Cause: The concentration range is too low or too high.

    • Expert Insight: It's possible to miss the active window of the compound. Too low a concentration will not elicit a response, while a concentration that is too high may induce a non-specific, toxic effect that masks the intended biological activity.

    • Suggested Solution: Perform a broad-range dose-response curve, from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM), to identify the optimal range.[16]

  • Possible Cause: The cells do not express the norepinephrine transporter (NET).

    • Expert Insight: Reboxetine Mesylate's primary target is NET. If your cell line does not endogenously express this transporter, you will not observe a direct effect.

    • Suggested Solution: Confirm NET expression in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. Alternatively, use a cell line known to express NET, such as SK-N-BE(2)C human neuroblastoma cells.[14]

  • Possible Cause: Degradation of Reboxetine Mesylate in culture media.

    • Expert Insight: The stability of compounds in culture media can vary. Components in the media or secreted by the cells could potentially degrade Reboxetine Mesylate over long incubation periods.

    • Suggested Solution: For long-term experiments (greater than 24-48 hours), consider replenishing the media with freshly prepared Reboxetine Mesylate at regular intervals.[18][19]

Issue 3: High Levels of Cell Death, Even at Low Concentrations

Unexpected cytotoxicity can be a significant hurdle. Here's how to investigate the cause.

  • Possible Cause: Solvent toxicity.

    • Expert Insight: While DMSO is a common solvent, high concentrations can be toxic to cells. The sensitivity to DMSO can vary between cell lines.

    • Suggested Solution: Ensure the final concentration of DMSO in your culture media is consistent across all wells and is at a non-toxic level, typically below 0.5%.[16] Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.

  • Possible Cause: Off-target effects of Reboxetine Mesylate.

    • Expert Insight: While highly selective for NET, at higher concentrations, Reboxetine Mesylate can interact with other molecular targets, which may lead to cytotoxicity in certain cell types.

    • Suggested Solution: If you observe cytotoxicity at concentrations higher than those expected to be effective for NET inhibition, consider that this may be an off-target effect. Correlate your findings with known off-target data where available.

  • Possible Cause: The cell line is particularly sensitive to norepinephrine transporter inhibition.

    • Expert Insight: Some cell lines may rely on a certain level of norepinephrine signaling for survival, and inhibiting this pathway could trigger apoptosis or other forms of cell death.

    • Suggested Solution: If you suspect this is the case, you can perform mechanistic studies, such as a caspase activity assay, to determine if apoptosis is being induced.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with Reboxetine Mesylate in vitro assays.

TroubleshootingWorkflow Reboxetine Mesylate In Vitro Assay Troubleshooting start Start: Unexpected Assay Results issue_variability High Inter-well Variability? start->issue_variability issue_no_effect No Dose-Dependent Effect? start->issue_no_effect issue_cytotoxicity High Cytotoxicity? start->issue_cytotoxicity issue_variability->issue_no_effect No solution_variability1 Check Cell Seeding Consistency issue_variability->solution_variability1 Yes issue_no_effect->issue_cytotoxicity No solution_no_effect1 Broaden Concentration Range issue_no_effect->solution_no_effect1 Yes solution_cytotoxicity1 Evaluate Solvent Toxicity issue_cytotoxicity->solution_cytotoxicity1 Yes end_point Problem Resolved issue_cytotoxicity->end_point No solution_variability2 Inspect for Compound Precipitation solution_variability1->solution_variability2 solution_variability3 Mitigate Edge Effects solution_variability2->solution_variability3 solution_variability3->end_point solution_no_effect2 Confirm NET Expression solution_no_effect1->solution_no_effect2 solution_no_effect3 Assess Compound Stability solution_no_effect2->solution_no_effect3 solution_no_effect3->end_point solution_cytotoxicity2 Consider Off-Target Effects solution_cytotoxicity1->solution_cytotoxicity2 solution_cytotoxicity3 Investigate Cell Line Sensitivity solution_cytotoxicity2->solution_cytotoxicity3 solution_cytotoxicity3->end_point

Caption: Troubleshooting workflow for Reboxetine Mesylate assays.

Experimental Protocols

Here are detailed protocols for key experiments to help you characterize the effects of Reboxetine Mesylate.

Protocol 1: Preparation of Reboxetine Mesylate Stock and Working Solutions

This protocol ensures the proper preparation of your compound for in vitro assays.

Materials:

  • Reboxetine Mesylate powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (10 mM):

    • On a calibrated analytical balance, carefully weigh out the required amount of Reboxetine Mesylate powder. The molecular weight of Reboxetine Mesylate is 409.5 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.095 mg.

    • Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.

    • Vortex gently to ensure thorough mixing. Prepare working solutions fresh for each experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][13]

Materials:

  • Cells of interest

  • 96-well clear, flat-bottom tissue culture plates

  • Reboxetine Mesylate working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells in the appropriate culture medium.

    • Seed the cells into a 96-well plate at a density that allows for exponential growth during the treatment period without reaching confluency. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the culture medium.

    • Add fresh medium containing the desired concentrations of Reboxetine Mesylate to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank (media only) wells.

Data Presentation

Table 1: Solubility of Reboxetine Mesylate

SolventApproximate SolubilityReference
Water~20 mg/mL[1][9]
DMSO~20 mg/mL[12][13]
Ethanol~5 mg/mL[12][13]
PBS (pH 7.2)~10 mg/mL[12][13]

Table 2: Recommended Starting Concentration Ranges for Reboxetine Mesylate in In Vitro Assays

Assay TypeCell Line ExampleRecommended Starting RangeKey Considerations
Norepinephrine Uptake AssaySK-N-BE(2)C1 nM - 1 µMEnsure cell line expresses NET.
Cell Viability (Cytotoxicity)SH-SY5Y0.1 µM - 50 µM[3] Cell line sensitivity can vary.
Neuronal Firing AssayPrimary Neurons10 µM - 100 µMHigher concentrations may be needed for acute effects.
Astrocyte ActivationPrimary Astrocytes1 µM - 20 µMMonitor for changes in morphology and inflammatory markers.

Scientific Integrity & Logic

As a Senior Application Scientist, it is imperative to not only provide protocols but to also instill a deep understanding of the underlying principles.

Expertise & Experience: The "Why" Behind the "How"
  • Why use DMSO as the primary solvent? Reboxetine Mesylate is an organic molecule with limited aqueous solubility at high concentrations. DMSO is a powerful aprotic solvent that can dissolve a wide range of organic compounds, allowing for the preparation of high-concentration stock solutions. This minimizes the volume of solvent added to your cell culture, thereby reducing the risk of solvent-induced toxicity.

  • Why is confirming NET expression critical? Reboxetine Mesylate's high selectivity for the norepinephrine transporter is its defining characteristic.[1][2][3][4][5][6][7][8] Attributing any observed biological effect to the on-target activity of the compound requires confirmation that the target is present in your experimental system. Without this confirmation, any observed effects could be misinterpreted as being due to off-target interactions.

  • Why is a broad dose-response curve essential? The relationship between the concentration of a drug and its biological effect is rarely linear. A broad dose-response curve is necessary to identify the full range of the compound's activity, including the minimal effective concentration, the EC50/IC50, and the concentration at which non-specific or toxic effects begin to dominate. This is a cornerstone of pharmacological profiling.

Trustworthiness: A Self-Validating System

Every experiment should be designed with internal controls that validate the results.

  • Positive Control: In a norepinephrine uptake assay, a known NET inhibitor, such as desipramine, should be used as a positive control to confirm that the assay is working correctly and is capable of detecting inhibition.

  • Negative Control: An untreated control group is essential to establish a baseline for your measurements. This allows you to accurately quantify the effect of your experimental treatment.

  • Vehicle Control: A vehicle control, containing the same concentration of the solvent (e.g., DMSO) as your highest drug concentration, is crucial to ensure that the observed effects are due to the compound itself and not the solvent.

Authoritative Grounding & Comprehensive References

All claims and protocols in this guide are supported by peer-reviewed literature and technical documentation from reputable suppliers. The following is a consolidated list of all sources cited.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Reboxetine Mesilate? Retrieved February 10, 2026, from [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 627–635. [Link]

  • Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44. [Link]

  • Kasper, S. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert opinion on investigational drugs, 9(4), 835–856. [Link]

  • MedWorks Media. (n.d.). Reboxetine | Norebox – Selective Norepinephrine Reuptake Inhibitor (SNRI). Retrieved February 10, 2026, from [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818–829. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 10, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44. [Link]

  • ResearchGate. (2014, August 5). How to treat cell culture (with the compound) for a long term? Retrieved February 10, 2026, from [Link]

  • Hering, A., et al. (2020). Toxic effect of antidepressants on male reproductive system cells: evaluation of possible fertility reduction mechanism. Journal of Physiology and Pharmacology, 71(4). [Link]

  • Assay Genie. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit. Retrieved February 10, 2026, from [Link]

  • Sacchetti, G., et al. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(6), 1332–1338. [Link]

  • Al-Wabli, R. I., et al. (2023). Anti-Candidal Activity of Reboxetine and Sertraline Antidepressants: Effects on Pre-Formed Biofilms. Antibiotics (Basel, Switzerland), 12(5), 881. [Link]

  • Kumar, A., et al. (2014). The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression. Journal of psychopharmacology (Oxford, England), 28(8), 767–778. [Link]

  • Gobbi, G., et al. (2002). Chronic treatment with reboxetine by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex. British journal of pharmacology, 137(3), 329–336. [Link]

  • Svensson, T. H., et al. (2001). Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex. The Journal of pharmacology and experimental therapeutics, 297(2), 540–546. [Link]

  • Stanford, S. C. (2004). The promises and pitfalls of reboxetine. Psychopharmacology, 173(1-2), 1–10. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved February 10, 2026, from [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the new selective noradrenaline reuptake inhibitor antidepressant. Therapeutic drug monitoring, 25(2), 189–194. [Link]

  • Eap, C. B., et al. (1995). Sensitive and selective liquid-chromatographic assay of fluoxetine and norfluoxetine in plasma with fluorescence detection after precolumn derivatization. Clinical chemistry, 41(10), 1412–1416. [Link]

  • van den Berg, J., et al. (2023). Induced Remodelling of Astrocytes In Vitro and In Vivo by Manipulation of Astrocytic RhoA Activity. International journal of molecular sciences, 24(2), 1599. [Link]

  • ResearchGate. (n.d.). Cell viability after 24 h of treatment with different drug concentrations. Retrieved February 10, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(9), 1163–1173. [Link]

  • Zhang, X., et al. (2020). Paroxetine suppresses reactive microglia-mediated but not lipopolysaccharide-induced inflammatory responses in primary astrocytes. Journal of neuroinflammation, 17(1), 43. [Link]

  • Zhang, L., et al. (2021). Small molecules reprogram reactive astrocytes into neuronal cells in the injured adult spinal cord. Cell discovery, 7(1), 10. [Link]

  • Zhang, M., et al. (2007). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear medicine and biology, 34(7), 845–856. [Link]

Sources

Troubleshooting

Technical Support Center: Reboxetine Mesylate Aqueous Stability

[1] Executive Summary & Core Mechanism[1][2] The Issue: Researchers frequently report "cloudiness" or particulate formation when dissolving Reboxetine Mesylate in physiological buffers (PBS, pH 7.[1]4) or when thawing fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Mechanism[1][2]

The Issue: Researchers frequently report "cloudiness" or particulate formation when dissolving Reboxetine Mesylate in physiological buffers (PBS, pH 7.[1]4) or when thawing frozen aqueous stock solutions.[1]

The Root Cause: Reboxetine Mesylate is the methanesulfonate salt of Reboxetine.[1][2] The core solubility challenge is governed by the Henderson-Hasselbalch equation .[1] Reboxetine contains a morpholine ring (secondary amine) with a pKa of approximately 8.1–8.3 .[1]

In an aqueous environment, an equilibrium exists between the ionized form (soluble salt) and the unionized form (insoluble free base).[1]

  • pH < 7.0: The nitrogen is fully protonated (

    
    ).[1] Solubility is high (>10 mg/mL).[1]
    
  • pH ≈ 7.4: You are approaching the pKa.[1] Approximately 10–15% of the compound exists as the insoluble free base.[1]

  • pH > 8.0: The equilibrium shifts dramatically toward the free base (

    
    ).[1] Precipitation is almost guaranteed.[1]
    
Visualizing the Solubility Cliff

The following diagram illustrates the mechanistic pathway leading to precipitation.

SolubilityMechanism cluster_0 Soluble Zone (pH < 7.0) cluster_1 Danger Zone (pH 7.2 - 7.6) cluster_2 Precipitation Zone (pH > 8.0) Salt Reboxetine Mesylate (Ionized BH+) Equilibrium Equilibrium Shift BH+ ⇌ B + H+ Salt->Equilibrium pH Increase Base Reboxetine Free Base (Unionized B) Equilibrium->Base pH approaches pKa Precip Visible Precipitation (Cloudy Solution) Base->Precip Aggregation

Figure 1: The pH-dependent solubility cascade of Reboxetine Mesylate.[1][3] As pH rises toward the pKa (~8.2), the concentration of the insoluble free base increases exponentially.[1]

Validated Solubilization Protocols

Do not rely on simple vortexing if you are working near neutral pH.[1] Use one of the following validated workflows to ensure stability.

Protocol A: The "Solvent-Shift" Method (Recommended)

Best for: High concentration stocks (>10 mM) or animal dosing.[1][3]

This method uses a co-solvent to create a "solubility shield" before introducing the aqueous buffer.[1]

  • Weighing: Weigh the required amount of Reboxetine Mesylate.

  • Primary Solubilization: Dissolve fully in 100% DMSO .

    • Target: Make a stock 1000x more concentrated than your final desired dose (e.g., if you need 10 µM final, make a 10 mM DMSO stock).[1]

    • Observation: Solution should be crystal clear.

  • Dilution (The Critical Step):

    • Slowly add the aqueous buffer (e.g., PBS) to the DMSO stock while vortexing.[1]

    • Rule of Thumb: Keep the final DMSO concentration < 1% for cell culture, or < 10% for in vivo work (check ethical guidelines).

    • Why this works: The DMSO solvates the hydrophobic regions of the molecule, preventing immediate aggregation during the mixing phase.[1]

Protocol B: Direct Aqueous Dissolution

Best for: Experiments where organic solvents (DMSO/Ethanol) are strictly prohibited.[1][3]

  • Buffer Selection: Do not use standard PBS (pH 7.[1]4) initially. Use water or a slightly acidic buffer (Acetate or Citrate, pH 5.0–6.0).[1]

  • Dissolution: Add solid Reboxetine Mesylate to the acidic buffer. Vortex or sonicate for 5 minutes.

  • pH Adjustment (Titration):

    • Place the probe of a calibrated pH meter into the solution.[1]

    • Add 0.1 N NaOH dropwise very slowly.

    • Stop at pH 7.0–7.[1]2. Do not attempt to reach pH 7.4 or higher, as you risk crossing the solubility threshold.[1]

Troubleshooting Matrix

Use this table to diagnose issues based on visual symptoms in your solution.

SymptomProbable CauseCorrective Action
Immediate cloudiness upon adding buffer pH Shock: The buffer pH > 7.4, causing rapid deprotonation.[1][3]Acidify: Add dilute HCl dropwise until clear, then re-adjust pH carefully. Switch to Protocol A.
Precipitation after freeze-thaw cycle Cryoconcentration: Water freezes first, concentrating salts/drug and shifting pH.[1][3]Sonication: Sonicate at 40°C for 10 mins. If fails, discard. Prevention: Aliquot stocks; do not refreeze.
Crystals forming after 24 hours at 4°C Nucleation: Aqueous stability is poor (max 24h recommended).[1][3]Fresh Prep: Prepare aqueous dilutions immediately before use. Store long-term stocks in DMSO at -20°C.
"Oiling out" (Liquid droplets at bottom) Supersaturation: Concentration exceeds solubility limit (~10 mg/mL in PBS).Dilute: Reduce concentration below 5 mg/mL or increase DMSO % if permissible.

Storage & Stability FAQ

Q: Can I store Reboxetine Mesylate aqueous solutions at -20°C? A: No. While the solid powder is stable at -20°C for years, aqueous solutions are unstable.[1][3] The freeze-thaw process promotes crystal growth (Ostwald ripening).[1][3]

  • Recommendation: Store as a 10 mM stock in DMSO at -20°C. Dilute into aqueous media only on the day of the experiment.

Q: Why does my PBS stock precipitate while water stock remains clear? A: The Common Ion Effect and pH. [1]

  • pH: Distilled water is often slightly acidic (pH ~5.5–6.[1]0) due to dissolved CO2, keeping Reboxetine ionized and soluble.[1] PBS is buffered at 7.4, pushing it toward the insoluble free base.[1]

  • Salting Out: While less dominant than pH, the high ionic strength of PBS can slightly reduce the solubility of organic salts compared to pure water.[1]

Q: What is the maximum solubility I can expect?

  • Water: ~50 mg/mL (with ultrasonication).

  • PBS (pH 7.2): ~10 mg/mL.[1][4][5]

  • DMSO: >100 mg/mL.[1][6]

Decision Tree for Experiment Planning

Use this flow to determine the correct formulation for your specific application.

DecisionTree cluster_invivo Protocol A (Solvent Shift) cluster_aqueous Protocol B (Direct Aqueous) Start Start: Define Application SolventCheck Is DMSO/Ethanol allowed? Start->SolventCheck InVivo In Vivo / Animal Study? SolventCheck->InVivo Yes CellCulture In Vitro / Cell Culture? SolventCheck->CellCulture No (Strict Aqueous) DMSO_Stock Dissolve in 100% DMSO InVivo->DMSO_Stock Acidic_Dissolve Dissolve in Water/Acidic Buffer (pH < 6.0) CellCulture->Acidic_Dissolve Dilute_Saline Dilute with Saline/PBS (Keep DMSO <10%) DMSO_Stock->Dilute_Saline Inject Inject Immediately Dilute_Saline->Inject Adjust_pH Titrate pH to 7.0-7.2 (DO NOT EXCEED 7.4) Acidic_Dissolve->Adjust_pH Use_Fresh Use within 4 hours Adjust_pH->Use_Fresh

Figure 2: Formulation decision matrix based on experimental constraints.

References

  • Cayman Chemical. (2022).[1][4] Reboxetine (mesylate) Product Information. Retrieved from [1][3][5]

  • Abcam. (n.d.). Reboxetine mesylate (ab120157) Product Datasheet. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 127150, Reboxetine Mesylate. Retrieved from [1][3]

  • Sigma-Aldrich. (n.d.).[1][7] Reboxetine mesylate hydrate Product Specification. Retrieved from [1][3][7]

  • Fleishaker, J. C. (2000).[1] Clinical Pharmacokinetics of Reboxetine. Clinical Pharmacokinetics, 39(6), 413-427.[1][3] (Mechanistic support for pKa/absorption profile).

Sources

Optimization

Potential off-target effects of Reboxetine Mesylate in research

Troubleshooting Guide & FAQ for Research Applications Welcome to the Reboxetine Mesylate Technical Support Hub. This guide addresses specific, high-level experimental challenges reported by researchers using Reboxetine M...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Research Applications

Welcome to the Reboxetine Mesylate Technical Support Hub. This guide addresses specific, high-level experimental challenges reported by researchers using Reboxetine Mesylate. Unlike general product inserts, this document focuses on off-target pharmacology , metabolic interference , and electrophysiological artifacts that can confound data interpretation in complex biological systems.

Section 1: Receptor Selectivity & The "Clean" Profile

Issue: "I am observing cholinergic modulation or autonomic effects in my assay, but Reboxetine is supposed to be a selective NRI. Is my batch contaminated?"

Technical Analysis: Your batch is likely pure. While Reboxetine is chemically designed to be "cleaner" than Tricyclic Antidepressants (TCAs) regarding muscarinic (


) and histaminergic (

) receptors, it is not devoid of off-target activity.

The Hidden Variable: Nicotinic Acetylcholine Receptors (nAChRs) Research indicates that Reboxetine acts as a non-competitive antagonist at neuronal and muscle-type nicotinic acetylcholine receptors (nAChRs).[1] This occurs at concentrations (


) often reached in tissue bath experiments or local microinjections, potentially confounding studies on cognitive function or neuromuscular transmission.

Troubleshooting Protocol: Validating NET Specificity If you suspect off-target cholinergic or adrenergic interference, use this exclusion workflow:

  • Titration Check: Ensure your working concentration is near the

    
     for NET (1–10 nM). Effects observed >1 
    
    
    
    are high-risk for off-target noise.
  • Antagonist Triangulation: Co-apply specific antagonists to confirm the pathway.

    • Alpha-1 mediated? Block with Prazosin.[2][3][4]

    • Alpha-2 mediated? Block with Yohimbine.

    • NET mediated? Effect should be mimicked by Atomoxetine but not by pure alpha-blockers alone.

Visualization: The Affinity Landscape The following diagram illustrates the "Safety Window" for Reboxetine selectivity.

Reboxetine_Affinity RBX Reboxetine (Ligand) NET NET Transporter (Primary Target) RBX->NET High Affinity Ki: 1-10 nM nAChR nAChR (Nicotinic Receptors) RBX->nAChR Moderate Affinity IC50: ~0.6 - 7 µM GIRK GIRK Channels (K+ Current) RBX->GIRK Moderate Affinity Inhibits Current mAChR Muscarinic/H1 (Low Affinity) RBX->mAChR Low Affinity Ki > 1000 nM

Figure 1: Reboxetine Selectivity Profile. Note the proximity of nAChR/GIRK inhibition to high experimental doses, contrasting with the distant Muscarinic targets.

Section 2: Electrophysiology & Ion Channel Artifacts

Issue: "My patch-clamp recordings show baseline drift or altered excitability in cardiomyocytes/neurons treated with Reboxetine, unrelated to norepinephrine."

Technical Analysis: Reboxetine is not electrically inert. At supratherapeutic concentrations (often used in in vitro safety pharmacology), it interacts with potassium channels.

  • hERG Inhibition: Like many psychotropic drugs, Reboxetine can inhibit

    
     (hERG) channels, potentially prolonging action potential duration (APD).
    
  • GIRK Channel Blockade: Reboxetine reversibly inhibits G-protein-activated inwardly rectifying

    
     (GIRK) channels.[5] Since GIRK channels regulate resting membrane potential and heart rate, their blockade can mimic sympathetic activation (depolarization/tachycardia) independent of norepinephrine reuptake inhibition.
    

Data Summary: Ion Channel Interactions

Target ChannelEffectPotency (

)
Relevance
hERG (

)
Inhibition

High for Cardiac Safety Assays
GIRK1/2 (Neuronal) InhibitionConcentration-dependentHigh for Excitability Studies
GIRK1/4 (Cardiac) InhibitionConcentration-dependentHigh for Atrial Fibrillation Models

Troubleshooting Protocol:

  • Voltage Step Validation: If observing unexpected depolarization, perform a voltage-ramp protocol to isolate

    
     currents.
    
  • Washout: GIRK inhibition by Reboxetine is reversible.[5] A 10-minute washout should restore baseline currents; if not, consider cellular toxicity or electrode drift.

Section 3: Metabolic Interference (CYP450)

Issue: "The pharmacokinetic (PK) profile of my probe drug changes when co-administered with Reboxetine in animal models."

Technical Analysis: While Reboxetine is often cited as having "low potential for drug-drug interactions" compared to Paroxetine (a potent CYP2D6 inhibitor), this is a half-truth in the context of metabolic research.

  • Substrate Effect: Reboxetine is a substrate for CYP3A4 . If your experiment involves CYP3A4 inhibitors (e.g., Ketoconazole) or inducers (e.g., Rifampin), Reboxetine plasma levels will fluctuate wildly, altering the effective dose.

  • Inhibitor Effect: Reboxetine is a competitive inhibitor of CYP2D6 and CYP3A4, though with lower potency than SSRIs. However, in microsome assays (

    
     for CYP2D6), it can still skew metabolic clearance data of co-substrates.
    

Experimental Workflow: Managing Metabolic Variables

CYP_Workflow Start PK Study Design (Reboxetine + Probe Drug) Check1 Is Probe Drug metabolized by CYP3A4? Start->Check1 Check2 Is Probe Drug metabolized by CYP2D6? Check1->Check2 No Action1 HIGH RISK: Reboxetine competes for CYP3A4. Expect increased Probe levels. Check1->Action1 Yes Action2 MODERATE RISK: Reboxetine weakly inhibits CYP2D6. Monitor metabolite ratios. Check2->Action2 Yes Action3 LOW RISK: Proceed with standard PK sampling. Check2->Action3 No

Figure 2: Decision tree for assessing metabolic interaction risks in pharmacokinetic studies.

Section 4: Physicochemical Troubleshooting

Issue: "Reboxetine Mesylate precipitated in my physiological buffer (aCSF/Krebs)."

Technical Analysis: Reboxetine Mesylate is generally soluble in water, but its solubility decreases significantly in high-salt, physiological buffers at neutral/basic pH due to the "salting-out" effect and conversion to the free base.

Preparation Guide:

  • Stock Solution: Dissolve Reboxetine Mesylate in DMSO or Water to create a high-concentration stock (e.g., 10–100 mM).

  • Dilution: Add the stock to your buffer (aCSF) immediately prior to the experiment.

  • Vortexing: Vigorous vortexing is required. If precipitation occurs (cloudiness), do not filter (you will remove the drug). Sonicate briefly.

  • pH Check: Ensure the addition of the mesylate salt has not acidified your micro-volume buffer.

References
  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[6] Biological Psychiatry.[7] Link

  • Miller, D. K., et al. (2002).[8] Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kobayashi, T., et al. (2010).[5] Inhibition of G-protein-activated inwardly rectifying K+ channels by the selective norepinephrine reuptake inhibitors atomoxetine and reboxetine.[5] Neuropsychopharmacology. Link

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[9] Drug Metabolism and Disposition. Link

  • Schramm, T. M., et al. (2011). Acute and subacute effects of atomoxetine on cloned human Ether-à-Go-Go-Related Gene (hERG) channels (Comparative data for NRIs). Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

Troubleshooting

Reboxetine Mesylate dose-response curve optimization

Technical Support Center: Reboxetine Mesylate Assay Optimization Ticket ID: #RM-OPT-2024 Subject: Optimization of Dose-Response Curves for Reboxetine Mesylate (NET Inhibition) Status: Open Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reboxetine Mesylate Assay Optimization Ticket ID: #RM-OPT-2024 Subject: Optimization of Dose-Response Curves for Reboxetine Mesylate (NET Inhibition) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with Reboxetine Mesylate (Example: Edronax, PNU-155950E), a highly selective norepinephrine reuptake inhibitor (NRI).[1] It is the "gold standard" control for validating Norepinephrine Transporter (NET) assays.

Critical Baseline Data:

  • Target: Human Norepinephrine Transporter (hNET/SLC6A2).

  • Expected Potency (

    
    ):  1.1 nM – 10 nM (High Affinity).
    
  • Selectivity: >60-fold over SERT (

    
     ~129 nM) and >1000-fold over DAT.
    
  • Molecular Weight: 409.50 g/mol (Mesylate salt).

If your experimental


 shifts significantly >50 nM in a pure NET system, or if your Hill Slope deviates from 1.0, your system has a technical artifact. This guide details the protocol optimization required to fix these issues.

Module 1: Reagent Preparation & Solubility

Most "bad curves" start in the tube, not the plate. Reboxetine Mesylate is hygroscopic and pH-sensitive.

Solubility Protocol

Although the mesylate salt improves water solubility, Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions to prevent micro-precipitation during freezing cycles.

  • Stock Concentration: Prepare 10 mM or 50 mM in 100% anhydrous DMSO.

  • Storage: Aliquot into single-use vials (avoid freeze-thaw). Store at -20°C (stable for 1 year).

  • Working Solution: Dilute into aqueous assay buffer immediately before use.

The Serial Dilution Workflow (Logarithmic)

To generate a robust sigmoidal curve, you need a wide dynamic range. Do not use linear dilution steps (e.g., 10, 20, 30 nM). Use half-log or semi-log steps.

Recommended Range: 10 µM down to 1 pM (covering the expected ~8 nM


).

SerialDilution Stock Stock Solution 10 mM (DMSO) Intermediate Intermediate 100 µM (Buffer) Stock->Intermediate 1:100 Dilution (Reduces DMSO to 1%) Well_A Top Standard 10 µM Intermediate->Well_A 1:10 Well_B 1 µM Well_A->Well_B 1:10 Serial Well_C 100 nM Well_B->Well_C 1:10 Serial Well_D 10 nM (Expected IC50) Well_C->Well_D 1:10 Serial Well_E 1 nM Well_D->Well_E 1:10 Serial Well_F 0.1 nM Well_E->Well_F 1:10 Serial

Figure 1: Serial dilution strategy ensuring final DMSO concentration remains <0.1% in the assay well to prevent vehicle toxicity.

Module 2: Functional Uptake Assay Optimization

The most common failure mode is "Substrate Depletion," where the reaction runs too long, flattening the top of the curve.

The "Window of Linearity"

In a functional uptake assay (using [³H]-Norepinephrine or a fluorescent mimetic like ASP+), you are measuring a rate .

  • Rule: Uptake must be linear with time.

  • Action: Perform a time-course experiment (0–30 mins). Choose a time point on the straight line (usually 5–10 minutes at 37°C). If you incubate for 60 minutes, the transporter reaches equilibrium or depletes the substrate, invalidating the Michaelis-Menten kinetics required for

    
     calculation.
    
Standardized Buffer (KRH)

Do not use growth media (DMEM/RPMI) for the assay; proteins in serum bind Reboxetine. Use Krebs-Ringer-HEPES (KRH) buffer:

  • Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 1.8 g/L Glucose.
  • pH: Adjust strictly to 7.4 .

Experimental Workflow

AssayWorkflow Step1 1. Cell Seeding HEK293-hNET or Synaptosomes (Poly-D-Lysine coated plates) Step2 2. Wash & Starve Remove media, add KRH Buffer (15 min equilibration) Step1->Step2 Step3 3. Pre-Incubation (Crucial) Add Reboxetine dilutions Incubate 15 min @ 37°C Step2->Step3 Allows drug-target binding Step4 4. Substrate Addition Add [3H]-NE (approx 20-50 nM) Start Timer Immediately Step3->Step4 Initiates transport Step5 5. Termination Rapid wash with ICE-COLD buffer (Stops transport instantly) Step4->Step5 10 min exactly Step6 6. Detection Lysis + Scintillation Counting Step5->Step6

Figure 2: Step-by-step functional uptake assay workflow emphasizing the pre-incubation step to establish drug-receptor equilibrium before transport begins.

Module 3: Data Analysis & Validation

Curve Fitting Model

Use a Non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) .



  • X: Log of concentration.

  • Y: Response (CPM or RFU).

Validation Criteria Table

Compare your results against these industry standards to validate your run.

ParameterAcceptable RangeInterpretation of Failure

(hNET)
1.0 – 20 nM >20 nM: Cell density too high (ligand depletion) or drug degradation.
Hill Slope 0.8 – 1.2 >1.5: Precipitation or cooperativity. <0.7: Negative cooperativity or non-equilibrium.
Z-Factor > 0.5 <0.5: High variability. Check pipetting or washing technique.
Specific Window > 5-fold (Total Signal / Non-Specific Binding) < 5: Transporter expression is too low.

Module 4: Troubleshooting (Help Desk)

Q1: My curve is flat at the top, or the


 is shifting to the right (lower potency). 
  • Diagnosis: Ligand Depletion. You likely have too many cells expressing NET. If the cells consume >10% of the [³H]-NE substrate, the concentration of substrate drops during the assay, artificially inflating the

    
     of the inhibitor.
    
  • Fix: Reduce cell density or increase the concentration of [³H]-NE (while keeping specific activity in mind).

Q2: My Hill Slope is very steep (>1.5).

  • Diagnosis: Precipitation. Reboxetine is hydrophobic. If you diluted directly from DMSO into cold buffer at high concentrations (>10 µM), it may have crashed out of solution.

  • Fix: Ensure the intermediate dilution step (Figure 1) is performed in room temperature buffer and mixed vortex-thoroughly.

Q3: I have high background counts in my "Non-Specific Binding" (NSB) wells.

  • Diagnosis: Inadequate washing or sticky plasticware.

  • Fix:

    • Use Desipramine (10 µM) or Nisoxetine (1 µM) to define the NSB baseline, not just "no cells."

    • Use Poly-D-Lysine coated plates to ensure cells don't detach during washing.

    • Ensure wash buffer is Ice Cold (4°C) to lock the transporters immediately.

Q4: Can I use this protocol for SERT selectivity?

  • Yes. The protocol is identical, but you must use a SERT-expressing line (e.g., HEK-hSERT) and [³H]-Serotonin. Reboxetine should show an

    
     roughly 60–100x higher (weaker) in this assay compared to NET.
    

References

  • Wong, D. T., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[2][3] Biological Psychiatry. Link

  • Massé, F., et al. (2006). "In vitro and in vivo pharmacological profile of reboxetine." European Journal of Pharmacology. Link

  • Sigma-Aldrich. "Reboxetine Mesylate Product Information & Solubility Data." Merck. Link

  • Cayman Chemical. "Reboxetine (mesylate) Datasheet." CaymanChem. Link

  • Miller, D. K., et al. (2002). "Reboxetine: Functional Inhibition of Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Optimization

Reboxetine Mesylate in Preclinical Research: A Technical Support Guide

Welcome to the technical support center for researchers utilizing Reboxetine Mesylate in animal models. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Reboxetine Mesylate in animal models. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental design, execution, and data interpretation. As scientists, we understand that unexpected results and concerns for animal well-being are paramount. This resource synthesizes peer-reviewed data and best practices to help you navigate the complexities of working with this selective norepinephrine reuptake inhibitor (NRI).

Section 1: Core Concepts & Mechanism of Action

This section provides foundational knowledge on Reboxetine Mesylate, crucial for understanding its effects and anticipating potential outcomes in your animal studies.

FAQ 1.1: What is the primary mechanism of action for Reboxetine Mesylate?

Reboxetine is a potent and highly selective norepinephrine (NE) reuptake inhibitor.[1][2] Its primary action is to bind to the norepinephrine transporter (NET), blocking the reabsorption of NE from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration and prolonged availability of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[3] Unlike many tricyclic antidepressants, it has a significantly lower affinity for serotonin (SERT) and dopamine (DAT) transporters, as well as muscarinic and adrenergic receptors, making it a specific tool for investigating the role of norepinephrine.[4][5]

Caption: Mechanism of Action of Reboxetine.

Section 2: Experimental Design & Dosing

Proper planning is critical for the success and reproducibility of your study. This section addresses common questions regarding protocol setup.

FAQ 2.1: How do I select an appropriate dose for my rodent study?

Dose selection is highly dependent on the research question, the animal model, and the intended duration of treatment. A pilot dose-response study is strongly recommended.

  • For antidepressant-like effects: Studies in rats have shown that doses between 10 mg/kg and 30 mg/kg (i.p.) significantly decrease immobility in the forced swim test.[6] Sub-acute administration of 2.5, 5, and 10 mg/kg (i.p.) has also been shown to reduce immobility time.[7][8]

  • For chronic studies: Repeated administration of 10 mg/kg (i.p.) for 14 days has been used to study behavioral hyperactivity in the open-field test in the olfactory bulbectomized rat model of depression.[7][8]

Causality Insight: The dose-dependent effects observed in behavioral paradigms like the forced swim test directly correlate with the degree of norepinephrine reuptake inhibition.[6] Lower doses may not achieve sufficient NET occupancy to produce a robust behavioral change, while excessively high doses can lead to off-target effects or severe side effects, confounding the results.

Table 1: Reported Dosages of Reboxetine in Rodent Models
SpeciesDose Range (mg/kg)RouteStudy TypeObserved EffectReference(s)
Rat3, 10, 30i.p.AcuteDose-dependent decrease in immobility (forced swim test)[6]
Rat2.5, 5, 10i.p.Sub-acute (2 days)Reduced immobility time (forced swim test)[7][8]
Rat10i.p.Chronic (14 days)Attenuation of behavioral hyperactivity (open-field test)[7][8]
Rat15i.p.Chronic (14 days)Increased extracellular norepinephrine[4]
FAQ 2.2: What is the best way to prepare and administer Reboxetine Mesylate?

For injectable solutions, using a pharmaceutical-grade compound is the regulatory expectation where available.[9] If a non-pharmaceutical grade compound is necessary for scientific reasons, it must be justified in your animal use protocol.

Protocol Insight: The solubility and stability of your formulation are critical. Reboxetine Mesylate is typically dissolved in saline or another sterile, isotonic vehicle. It is crucial to ensure the compound is fully dissolved and the solution is sterile-filtered before administration. Always prepare fresh solutions or conduct stability tests if solutions are to be stored.[10] Intraperitoneal (i.p.) injection is a common administration route in rodent studies.[4][6][7]

Section 3: Troubleshooting Animal Well-being and Side Effects

Careful observation is key to ensuring animal welfare and the integrity of your scientific data. This section provides a troubleshooting guide for common issues.

FAQ 3.1: My animals are showing signs of hyperactivity and restlessness after dosing. Is this normal?

Increased locomotor activity is an expected pharmacological effect of Reboxetine.[11] By increasing noradrenergic transmission, Reboxetine can have an "alerting" effect.[2] This is often observed in open-field tests as hyperactivity.[7][8]

Troubleshooting Steps:

  • Differentiate from Distress: Is the hyperactivity purposeful exploration, or is it accompanied by signs of distress such as stereotypy (repetitive, invariant behavior), vocalizations, or aggression?

  • Review Your Dose: This effect is often dose-dependent. If signs of distress are present, consider reducing the dose.

  • Acclimatization: Ensure animals are properly acclimatized to the testing environment to distinguish drug effects from novelty-induced activity.

FAQ 3.2: I've noticed a decrease in food intake and body weight in my chronically-dosed animals. What should I do?

Changes in appetite and body weight can be associated with antidepressant administration.[12] While not extensively documented for Reboxetine in animals, it's a critical welfare parameter to monitor.

Troubleshooting Steps:

  • Quantify the Change: Monitor food intake and body weight daily. A weight loss exceeding 15-20% of baseline is often a humane endpoint.

  • Provide Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable, moist diet to encourage eating.

Table 2: Troubleshooting Common Side Effects
Observed SignPotential Cause(s)Recommended Action / Troubleshooting
Increased Locomotion Expected pharmacological effect (increased NE)Monitor for signs of distress. If severe, consider dose reduction.
Decreased Food/Water Intake Drug effect, potential GI upset, general malaise.Monitor body weight daily. Provide palatable food. Consult vet if weight loss is significant (>15%).
Gastrointestinal Issues (e.g., changes in feces) Common side effect of many medications.[13]Note consistency and amount. Ensure hydration. If diarrhea is severe, consult veterinary staff.
Changes in Grooming (Piloerection, unkempt fur) General indicator of stress or poor health.Perform a full clinical assessment of the animal. Check for other signs of distress or illness.

Section 4: Experimental Workflow and Monitoring

A systematic approach to your experiments ensures that animal welfare is continuously assessed and data is collected consistently.

Caption: General Experimental Workflow for Reboxetine Studies.

Protocol: Daily Animal Well-being Monitoring

Consistent and thorough monitoring is a self-validating system that ensures animal welfare and data quality.[15]

  • Timing: Conduct observations at the same time each day, preferably before and after drug administration.

  • Visual Inspection (in home cage):

    • Posture and Appearance: Note any signs of piloerection (hair standing on end), hunched posture, or unkempt fur.

    • Activity Level: Observe for lethargy, hyperactivity, or abnormal behaviors (e.g., circling).

  • Hands-On Assessment (if required by protocol):

    • Body Weight: Measure and record daily. This is a sensitive indicator of overall health.

    • Hydration Status: Perform a gentle skin turgor test.

    • Respiration: Check for changes in breathing rate or effort.[15]

  • Environmental Checks:

    • Food and Water: Note the approximate amount consumed.

    • Feces/Urine: Observe for any changes in output or consistency (e.g., diarrhea).

  • Record Keeping: Use a standardized scoresheet to document all observations for all animals (including controls). This allows for objective tracking of any deviations from baseline.

Trustworthiness Principle: By systematically monitoring both treatment and control groups, you can more accurately attribute observed changes to the drug's effect versus other environmental or health-related factors. Any adverse event that is not an expected outcome of the study should be reported immediately to the veterinary staff.[9]

References

  • Cryan, J. F., O'Leary, O. F., & Lucki, I. (2003). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. PubMed. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]

  • Harkin, A., Connor, T. J., & Kelly, J. P. (2003). Effects of reboxetine and sertraline treatments alone and in combination on the binding properties of cortical NMDA and β1-adrenergic receptors in an animal model of depression. ResearchGate. [Link]

  • Merck Veterinary Manual. (n.d.). Psychotropic Agents for Treatment of Animals. Merck Veterinary Manual. [Link]

  • Medical Lake Vet Hospital. (n.d.). Pet Prescription Side Effects. Medical Lake Vet Hospital. [Link]

  • Wieczorek, M., & Osek, J. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Scientific Journals Database. [Link]

  • Harkin, A., Kelly, J. P., & Leonard, B. E. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. PubMed. [Link]

  • Invernizzi, R., Garattini, S., & Samanin, R. (2001). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. PMC - PubMed Central - NIH. [Link]

  • Vogel, G. W. (1979). Effects of chronically administered antidepressant drugs on animal behavior. PubMed. [Link]

  • NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH OACU. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate? Patsnap Synapse. [Link]

  • The Association of the British Pharmaceutical Industry. (n.d.). The use of animals in pharmaceutical research. ABPI. [Link]

  • Whiting, C. C., et al. (2020). Automated and Continuous Monitoring of Animal Welfare through Digital Alerting. PubMed. [Link]

  • Kasper, S. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. [Link]

  • Harkin, A., Kelly, J. P., & Leonard, B. E. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. University of Galway Research. [Link]

  • University of Iowa. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa. [Link]

  • Wikipedia. (n.d.). Reboxetine. Wikipedia. [Link]

  • Lapmanee, S., Charoenphandhu, J., & Charoenphandhu, N. (2013). Beneficial effects of fluoxetine, reboxetine, venlafaxine, and voluntary running exercise in stressed male rats with anxiety- and depression-like behaviors. PubMed. [Link]

  • University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. UBC Animal Care. [Link]

  • Hindmarch, I. (2002). Mechanisms of action of reboxetine. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: CYP3A4 Metabolism of Reboxetine and Potential Drug Interactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for investigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for investigating the CYP3A4-mediated metabolism of Reboxetine and its potential for drug-drug interactions (DDIs). Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your data accurately, and navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding Reboxetine's metabolism and its interaction with the cytochrome P450 system.

Q1: What is the primary metabolic pathway of Reboxetine?

Reboxetine is primarily eliminated through hepatic metabolism, with less than 10% of a dose being cleared renally.[1] In vitro studies have conclusively shown that Reboxetine is predominantly metabolized by the cytochrome P450 (CYP) 3A4 isoenzyme.[1][2] The main metabolic pathway is the O-deethylation of the ethoxy aromatic ring, leading to the formation of the primary metabolite, O-desethylreboxetine.[2] Several other minor metabolites are also formed through the oxidation of the ethoxy aromatic ring.[2]

Q2: Are other CYP450 enzymes involved in Reboxetine metabolism?

While CYP3A4 is the principal enzyme, some early research suggested a minor role for CYP2D6.[3] However, subsequent in vivo studies, including those using the selective CYP2D6 inhibitor quinidine, have confirmed a lack of significant involvement of CYP2D6 in Reboxetine's clearance.[1] Therefore, for practical experimental design, focusing on CYP3A4 is the most relevant approach.

Q3: What is the potential for Reboxetine to cause drug-drug interactions?

Reboxetine's potential to act as a perpetrator of DDIs (i.e., affecting the metabolism of other drugs) is low at therapeutic concentrations. In vitro studies have shown that Reboxetine is a weak, competitive inhibitor of CYP2D6 and CYP3A4.[2] However, in vivo studies have not demonstrated clinically relevant inhibitory effects on the metabolism of dextromethorphan (a CYP2D6 substrate) or alprazolam (a CYP3A4 substrate).[1]

Conversely, as a victim of DDIs, Reboxetine's plasma concentrations can be significantly affected by co-administered drugs that modulate CYP3A4 activity.

Q4: How do CYP3A4 inhibitors affect Reboxetine?

Potent inhibitors of CYP3A4 can significantly decrease the clearance of Reboxetine, leading to increased plasma concentrations and a longer half-life. A clinical study with the strong CYP3A4 inhibitor ketoconazole demonstrated a notable increase in the area under the plasma concentration-time curve (AUC) for both enantiomers of Reboxetine.[1] This necessitates caution and may require a dose reduction of Reboxetine when co-administered with strong CYP3A4 inhibitors.[1]

Q5: What is the effect of CYP3A4 inducers on Reboxetine?

CYP3A4 inducers, such as carbamazepine and rifampicin, are expected to increase the metabolism of Reboxetine, leading to lower plasma concentrations and potentially reduced efficacy. While specific clinical studies detailing the quantitative impact of inducers on Reboxetine are less common in the literature, the established metabolic pathway strongly supports this interaction. Preclinical studies have investigated the interaction between Reboxetine and carbamazepine, though these have focused more on pharmacodynamic outcomes.[4][5] When designing clinical trials or considering therapeutic options, the potential for this interaction should be a key consideration.

Experimental Design & Protocols

This section provides a detailed, step-by-step methodology for a key in vitro experiment to characterize the CYP3A4-mediated metabolism of Reboxetine.

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on Reboxetine O-desethylation, a CYP3A4-mediated reaction.

I. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • Reboxetine

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole for CYP3A4)

  • Acetonitrile (ACN) with an appropriate internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

II. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Reboxetine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a range of concentrations for the test compound and the positive control (ketoconazole).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLMs on ice.

  • Incubation Setup (96-well plate format):

    • In each well, add the potassium phosphate buffer.

    • Add the HLM suspension to each well.

    • Add the test compound at various concentrations (or positive control/vehicle).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.

    • Initiate the metabolic reaction by adding the Reboxetine substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the formation of O-desethylreboxetine.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability in metabolite formation across replicates - Pipetting errors, especially with small volumes.- Inconsistent incubation times or temperatures.- Poor mixing of reagents.- Edge effects in the 96-well plate due to evaporation.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure uniform temperature across the incubator.- Gently mix the plate after adding each reagent.- Avoid using the outer wells for critical samples or use plate sealers.
Low or no metabolite formation - Inactive enzyme (improper storage of HLMs).- Degraded NADPH or substrate.- Incorrect buffer pH.- Strong, unexpected inhibition by the vehicle (e.g., DMSO).- Aliquot and store HLMs at -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH and substrate solutions.- Verify the pH of the buffer.- Keep the final solvent concentration low (e.g., <0.5% DMSO) and run a solvent control.
Poor peak shape or ion suppression in LC-MS/MS analysis - Matrix effects from the microsomal preparation.- Co-elution of Reboxetine or its metabolite with interfering substances.- Inappropriate mobile phase or gradient.- Optimize the sample preparation to remove more interfering components (e.g., protein precipitation followed by solid-phase extraction).- Adjust the chromatographic gradient to better separate the analytes from the matrix.- Modify the mobile phase pH to alter the retention of interfering ionic species.[6]
IC50 value for the positive control (Ketoconazole) is outside the expected range - Incorrect concentration of the positive control.- Error in the HLM protein concentration.- Sub-optimal assay conditions (e.g., incubation time, substrate concentration).- Verify the stock concentration of ketoconazole.- Perform a protein concentration assay (e.g., Bradford) on the HLM suspension.- Ensure the substrate concentration is near its Km and the incubation time is within the linear range of metabolite formation.

Data & Analysis

Inhibitory Potential of Reboxetine on CYP Enzymes

In vitro studies have characterized Reboxetine as a competitive inhibitor of CYP2D6 and CYP3A4. The inhibition constants (Ki) are summarized below.

CYP IsoformTest SystemKi (µM)Reference
CYP2D6Human Liver Microsomes2.5[2]
CYP3A4Human Liver Microsomes11[2]

Interpretation: A lower Ki value indicates a more potent inhibitor. While Reboxetine shows some inhibitory activity in vitro, these concentrations are generally higher than the therapeutic plasma concentrations, suggesting a low risk of clinically significant DDIs where Reboxetine is the perpetrator.[1]

Effect of a Strong CYP3A4 Inhibitor on Reboxetine Pharmacokinetics
Co-administered DrugEffect on (S,S)-Reboxetine AUCEffect on (R,R)-Reboxetine AUCReference
Ketoconazole (200 mg once daily)~50% increase~50% increase[7]

Clinical Implication: The co-administration of strong CYP3A4 inhibitors, such as ketoconazole, significantly increases the systemic exposure to Reboxetine. This necessitates careful monitoring and potential dose adjustments to avoid adverse effects.[1]

Visualizing Metabolic Pathways and Interactions

Reboxetine Metabolism Pathway

Reboxetine_Metabolism Reboxetine Reboxetine CYP3A4 CYP3A4 Reboxetine->CYP3A4 O-deethylation Minor_Metabolites Minor Metabolites (Oxidation of ethoxy aromatic ring) Reboxetine->Minor_Metabolites Oxidation Metabolite O-desethylreboxetine (Primary Metabolite) CYP3A4->Metabolite

Caption: Primary metabolic pathway of Reboxetine via CYP3A4.

Drug-Drug Interaction Mechanism with a CYP3A4 Inhibitor

DDI_Inhibitor cluster_0 Normal Metabolism cluster_1 Inhibited Metabolism Reboxetine_Normal Reboxetine CYP3A4_Normal CYP3A4 Reboxetine_Normal->CYP3A4_Normal Metabolite_Normal Metabolites CYP3A4_Normal->Metabolite_Normal Reboxetine_Inhibited Reboxetine CYP3A4_Inhibited CYP3A4 Reboxetine_Inhibited->CYP3A4_Inhibited Increased_Plasma_Reboxetine Increased Plasma Reboxetine Concentration Reboxetine_Inhibited->Increased_Plasma_Reboxetine Leads to Metabolite_Inhibited Reduced Metabolites CYP3A4_Inhibited->Metabolite_Inhibited Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4_Inhibited Blocks activity

Sources

Optimization

Improving the bioavailability of Reboxetine Mesylate in oral gavage

This Technical Support Center guide is designed for researchers encountering bioavailability or formulation challenges with Reboxetine Mesylate in preclinical rodent models. Topic: Improving Oral Bioavailability & Formul...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed for researchers encountering bioavailability or formulation challenges with Reboxetine Mesylate in preclinical rodent models.

Topic: Improving Oral Bioavailability & Formulation Stability in Rodent Gavage Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Solubility-Permeability" Paradox

Reboxetine Mesylate presents a specific challenge in preclinical formulation. While often cited as having high oral bioavailability (>90%) in humans (BCS Class I behavior), it frequently exhibits BCS Class II (Low Solubility/High Permeability) characteristics in high-dose rodent studies.

Why this happens:

  • The Salt Factor: As a mesylate salt, it dissolves readily in water (~10-20 mg/mL). However, in the neutral-to-basic environment of the distal duodenum, the free base may precipitate if the concentration exceeds saturation limits.

  • The Metabolic Wall: In rats, Reboxetine is a substrate for CYP3A4 . Rodents express specific CYP isoforms (e.g., CYP3A1/2) with higher catalytic rates than human CYP3A4, leading to a significant first-pass effect that mimics "low bioavailability."

This guide addresses these two failure points: Formulation Crash (Precipitation) and Metabolic Clearance .

Module 1: Formulation Decision Support

Diagnostic: Which Vehicle System Do You Need?

Use this logic flow to determine the correct solvent system based on your required dose.

FormulationLogic Start Start: Define Target Dose CheckDose Is Dose > 30 mg/kg? Start->CheckDose LowDose Low Dose (<30 mg/kg) Solubility Requirement: <3 mg/mL CheckDose->LowDose No HighDose High Dose / Tox Study Solubility Requirement: >10 mg/mL CheckDose->HighDose Yes SimpleVehicle Standard Aqueous Vehicle (Saline or PBS pH 7.2) LowDose->SimpleVehicle ComplexVehicle Requires Solubilizing System HighDose->ComplexVehicle OptionA Option A: Co-Solvent System (PEG/Tween/DMSO) ComplexVehicle->OptionA Acute Study OptionB Option B: Complexation (SBE-β-CD) ComplexVehicle->OptionB Chronic/Tox Study (Less Irritating)

Figure 1: Decision tree for selecting the appropriate vehicle based on dosage requirements. Note that standard gavage volume is 10 mL/kg.

Troubleshooting Guide: Formulation

Q: My Reboxetine Mesylate dissolves in water but precipitates after 2 hours. Why? A: This is likely a pH-induced disproportionation. The mesylate salt is acidic.[1][2] If you dissolve it in unbuffered water, the pH is stable. If you use a buffer (like PBS) or if the solution absorbs CO2 over time, the pH shifts toward neutral. Reboxetine free base has a pKa of ~7.9. As the pH approaches 7.0–7.5, the solubility drops drastically.

  • Fix: Ensure your vehicle is slightly acidified (pH 5–6) or use a cyclodextrin (SBE-β-CD) which "shields" the hydrophobic drug core from pH effects.

Q: What is the "Gold Standard" formulation for high-dose (100 mg/kg) studies? A: For high concentrations (>10 mg/mL), simple saline is risky. We recommend the "Co-Solvent Trap" method to prevent precipitation in the gut.

Protocol: High-Load Co-Solvent Formulation (10 mg/mL)

  • Weigh Reboxetine Mesylate.

  • Dissolve completely in 10% DMSO (v/v). Note: Ensure it is fully solubilized before proceeding.

  • Add 40% PEG 300 (v/v) and vortex.

  • Add 5% Tween-80 (v/v) and vortex.

  • Slowly add 45% Saline (0.9% NaCl) while stirring.

  • Result: A clear, stable solution suitable for immediate gavage.

Protocol: Chronic Dosing (Cyclodextrin) Use this if DMSO/PEG causes gastric irritation in long-term studies.

  • Prepare a 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution in sterile water.

  • Add Reboxetine Mesylate to the vehicle.

  • Sonicate at 37°C for 20 minutes.

  • Adjust pH to 6.0 if necessary.

Module 2: Bioavailability & Metabolism

Visualizing the Barriers

Understanding where the drug is lost is critical for interpreting PK data.

Bioavailability Input Oral Gavage (Reboxetine Mesylate) Stomach Stomach (pH 1-3) High Solubility Input->Stomach Intestine Intestine (pH 6-7.5) Risk: Precipitation Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Barrier P-gp Efflux (Minor) CYP3A Metabolism (Minor) Intestine->Enterocyte Passive Diffusion Enterocyte->Intestine Efflux (Low) Liver Liver (First Pass) CYP3A4 Metabolism (MAJOR BARRIER) Enterocyte->Liver Portal Vein Liver->Liver O-desethylation Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction

Figure 2: The absorption pathway of Reboxetine. The primary loss occurs in the liver due to CYP3A4-mediated O-desethylation.

Troubleshooting Guide: Pharmacokinetics (PK)

Q: I see high variability in plasma concentration (Cmax) between rats. Is it the gavage technique? A: While gavage error is possible, high variability with Reboxetine is often due to Gastric Emptying Rate . Because Reboxetine is highly soluble in the acidic stomach but less so in the intestine, rapid gastric emptying can dump a "supersaturated" solution into the duodenum, causing erratic precipitation.

  • Fix: Standardize fasting protocols. Fast rats for 12 hours pre-dose (water ad libitum) to ensure consistent gastric pH and emptying kinetics.

Q: The half-life in my rats is much shorter than the reported human half-life (12h). Is my compound degrading? A: Unlikely. This is a species difference.

  • Human t1/2: ~12 hours.[3]

  • Rat t1/2: ~1–2 hours (IV/Oral). Rats metabolize Reboxetine significantly faster due to high hepatic CYP expression.

  • Action: Do not compare rat exposure (AUC) directly to human clinical exposure without correcting for this metabolic rate. You may need to dose b.i.d. (twice daily) or t.i.d. (three times daily) in rats to maintain steady-state levels comparable to human once-daily dosing.

Module 3: Summary Data Tables

Table 1: Physicochemical Profile & Vehicle Compatibility
ParameterValueImplications for Formulation
Molecular Weight 409.5 DaSmall molecule, generally permeable.
pKa ~7.9 (Basic)Ionized in stomach (soluble); Unionized in gut (permeable but potential precipitant).
LogP 3.1Moderately lipophilic. Good membrane permeability.
Solubility (Water) ~10–20 mg/mLHigh, but pH dependent.
Solubility (PBS pH 7.2) ~10 mg/mLBorderline. Risk of crashing out at high doses.
Solubility (Ethanol) ~5 mg/mLPoor solvent choice.[1][2]
Solubility (DMSO) >100 mg/mLExcellent stock solvent.[4]
Table 2: Recommended Formulation Recipes
Vehicle TypeCompositionMax Stable Conc.Use Case
Aqueous Sterile Water or 0.9% Saline (pH adjusted to 5.0)5 mg/mLLow Dose (<50 mg/kg)
Co-Solvent 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline15 mg/mLHigh Dose / Tox / PK
Complexation 20% SBE-β-CD in Water10–12 mg/mLChronic Dosing (Low irritation)

References

  • Fleishaker, J. C. (2000).[3] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression.[2][3] Clinical Pharmacokinetics, 39(6), 413-427. Link

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[5] Drug Metabolism and Disposition, 27(11), 1334-1340. Link

  • Cocchiara, G., et al. (1991). Comparison of the disposition and of the metabolic pattern of Reboxetine, a new antidepressant, in the rat, dog, monkey and man.[6] European Journal of Drug Metabolism and Pharmacokinetics, 16(3), 231-239. Link

  • Melloni, P., et al. (1984).[7] Potential antidepressant agents.[2][8][6][9] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry, 19, 235-242.[7] Link

  • Dostert, P., et al. (1997). Interaction of reboxetine with P-glycoprotein.[10] Biochemical Pharmacology, 53, 1-10. (Contextual citation regarding P-gp inhibition/substrate status).

Sources

Troubleshooting

Refining HPLC gradient for better Reboxetine Mesylate peak separation

A Troubleshooter's Guide to Refining HPLC Gradients for Optimal Peak Separation Welcome to the technical support center for Reboxetine Mesylate analysis. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooter's Guide to Refining HPLC Gradients for Optimal Peak Separation

Welcome to the technical support center for Reboxetine Mesylate analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, refine, and troubleshoot HPLC methods for the accurate quantification and impurity profiling of Reboxetine Mesylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: My Reboxetine Mesylate peak is showing significant tailing. What are the primary causes and how can I fix it?

Peak tailing for basic compounds like Reboxetine is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated amine groups of Reboxetine and acidic residual silanols on the silica-based stationary phase.

Underlying Causes and Solutions:

  • Silanol Interactions: At typical mobile phase pH values (below the pKa of Reboxetine, which is approximately 8.3), the morpholine nitrogen in Reboxetine will be protonated, carrying a positive charge.[1] Residual silanol groups on the C18 column packing can be deprotonated and negatively charged, leading to strong ionic interactions that cause peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will suppress the ionization of residual silanols, minimizing these secondary interactions. At this pH, Reboxetine will be fully protonated and behave as a typical reversed-phase analyte.

    • Solution 2: Use of a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or have a base-deactivated surface to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation, high-purity silica column can significantly improve peak shape.

    • Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) or another amine modifier, to the mobile phase can saturate the active silanol sites, thereby reducing their interaction with Reboxetine. However, be aware that these modifiers can sometimes affect column longevity and may not be suitable for LC-MS applications.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Systematic Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload evaluate_overload Tailing Improved? check_overload->evaluate_overload overload_yes Issue Resolved: Column Overload evaluate_overload->overload_yes Yes overload_no Tailing Persists evaluate_overload->overload_no No adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) overload_no->adjust_ph evaluate_ph Tailing Improved? adjust_ph->evaluate_ph ph_yes Issue Resolved: Silanol Interactions Mitigated evaluate_ph->ph_yes Yes ph_no Tailing Persists evaluate_ph->ph_no No change_column Switch to a Base-Deactivated or End-Capped Column ph_no->change_column

Caption: Troubleshooting workflow for Reboxetine peak tailing.

Q2: I am not getting adequate separation between Reboxetine and a closely eluting impurity. How can I systematically refine my gradient to improve resolution?

Improving the resolution between closely eluting peaks requires a systematic approach to manipulating the selectivity of your chromatographic system. A gradient method is often necessary for separating a main peak from its related substances.

Step-by-Step Gradient Refinement Protocol:

  • Initial Scouting Gradient: Start with a broad scouting gradient to determine the elution profile of Reboxetine and its impurities. A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 5-10% Acetonitrile) to a high percentage (e.g., 90-95%) over a reasonable time (e.g., 20-30 minutes).

  • Analyze the Scouting Run:

    • Identify the retention times of Reboxetine and the impurity of interest.

    • Calculate the approximate percentage of organic solvent (%B) at which each peak elutes.

  • Refine the Gradient Slope: Based on the scouting run, you can now design a more focused gradient.

    • If the peaks are eluting too early and are bunched together: Decrease the initial %B and/or flatten the gradient slope around the elution time of the critical pair.

    • If the peaks are eluting very late: You can increase the initial %B to save analysis time, but ensure it is still low enough to retain the earliest eluting impurity.

Illustrative Example of Gradient Refinement:

ParameterInitial Scouting GradientRefined Gradient 1 (Shallow Gradient)Refined Gradient 2 (Multi-Step)
Time (min) % Acetonitrile % Acetonitrile % Acetonitrile
0102025
20905035
25905080
30102080
35102025

Logical Diagram for Gradient Optimization:

G cluster_options Refinement Strategies start Poor Resolution with Initial Gradient analyze Identify Elution %B of Critical Pair start->analyze option1 Decrease Gradient Slope (Shallow Gradient) analyze->option1 option2 Change Organic Solvent (e.g., ACN to MeOH) analyze->option2 option3 Adjust Mobile Phase pH analyze->option3 evaluate Resolution Improved? option1->evaluate option2->evaluate option3->evaluate success Method Optimized evaluate->success Yes

Caption: Systematic approach to HPLC gradient refinement.

Q3: What are the common impurities and degradation products of Reboxetine Mesylate I should be aware of?

Understanding the potential impurities and degradation products is crucial for developing a stability-indicating HPLC method. Common related substances for Reboxetine Mesylate can arise from the synthesis process or from degradation under various stress conditions.

Known Related Substances:

  • Synthesis-Related Impurities: These can include starting materials, intermediates, and by-products from the manufacturing process. One potential impurity is N-Nitroso Reboxetine.

  • Degradation Products: Forced degradation studies, as recommended by ICH guidelines, help to identify potential degradation pathways. For Reboxetine, these studies typically involve exposure to:

    • Acidic and Basic Hydrolysis: Cleavage of the ether linkage is a potential degradation pathway.

    • Oxidation: The morpholine ring can be susceptible to oxidation.

    • Thermal and Photolytic Stress: Exposure to heat and light can also lead to the formation of degradants.

One study on a stability-indicating HPLC method for Reboxetine Mesylate reported that the peaks of degradation products formed under acid, alkali, oxidation, heat, and photolytic stress did not interfere with the main Reboxetine peak, suggesting that with an appropriate method, these can be well-resolved.[2]

Troubleshooting Guides

Problem 1: Inconsistent Retention Times

Symptom: The retention time of the Reboxetine peak shifts between injections or between different analytical runs.

Potential Cause Explanation Troubleshooting Steps
Mobile Phase Preparation Inconsistent composition, pH, or inadequate mixing of mobile phase components.- Prepare fresh mobile phase daily. - Ensure accurate measurement of all components. - Thoroughly degas the mobile phase before use. - If using a buffer, ensure the pH is accurately adjusted and stable.
Column Temperature Fluctuations Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant and controlled temperature.
Pump Performance Issues Leaks, worn pump seals, or check valve problems can lead to inconsistent flow rates.- Perform a pump leak test. - Check for salt buildup on pump pistons and seals. - Sonicate or replace check valves if necessary.
Insufficient Column Equilibration Not allowing the column to fully equilibrate with the initial gradient conditions before injection.- Ensure a sufficient equilibration time is included in the method, especially when changing mobile phases.
Problem 2: Poor Peak Resolution and Co-elution

Symptom: Two or more peaks are not baseline-separated, making accurate integration and quantification difficult.

Potential Cause Explanation Troubleshooting Steps
Sub-optimal Mobile Phase Composition The selectivity of the separation is not sufficient to resolve the analytes.- Change the Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture. The different solvent properties can alter selectivity. - Adjust the pH: For ionizable compounds like Reboxetine and its impurities, a small change in pH can significantly impact retention and selectivity.
Inappropriate Gradient Profile The gradient is too steep, not allowing enough time for the separation of closely eluting compounds.- Flatten the Gradient Slope: As detailed in FAQ Q2, decrease the rate of change of the organic solvent percentage around the elution time of the critical pair.
Low Column Efficiency The column may be old, contaminated, or have a void at the inlet, leading to broader peaks.- Check Column Performance: Inject a standard to assess peak shape and efficiency (plate count). - Clean or Replace the Column: If performance is poor, try flushing the column with a series of strong solvents. If this does not help, the column may need to be replaced.

Experimental Protocols

Protocol 1: Forced Degradation Study of Reboxetine Mesylate

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability-indicating properties of an HPLC method for Reboxetine Mesylate.

Materials:

  • Reboxetine Mesylate reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Reboxetine Mesylate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C for 2 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

    • Inject into the HPLC system.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 2 hours).

    • Neutralize with 0.1 M HCl and dilute to the final concentration with the mobile phase.

    • Inject into the HPLC system.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 2 hours).

    • Dilute to the final concentration with the mobile phase.

    • Inject into the HPLC system.

  • Thermal Degradation:

    • Keep a solid sample of Reboxetine Mesylate in a hot air oven (e.g., at 105 °C for 24 hours).

    • Dissolve the stressed sample in the diluent to the final concentration.

    • Inject into the HPLC system.

  • Photolytic Degradation:

    • Expose a solution of Reboxetine Mesylate to UV light (e.g., 254 nm) for a specified duration.

    • Dilute to the final concentration with the mobile phase.

    • Inject into the HPLC system.

Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main Reboxetine peak.

  • Ensure that the degradation product peaks are well-resolved from the parent peak and from each other.

References

  • Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. (2002). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. (2006). Journal of AOAC International. [Link]

  • Reboxetine. PubChem. [Link]

  • Determination of reboxetine in rat brain microdialysates and plasma samples using liquid chromatography coupled to fluorescence. An-Najah National University. [Link]

  • Reboxetine-impurities. Pharmaffiliates. [Link]

  • Reboxetine Impurities and Related Compound. Veeprho. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Understanding Gradient HPLC. LCGC International. [Link]

Sources

Optimization

Addressing matrix effects in LC-MS/MS analysis of Reboxetine Mesylate

Subject: Troubleshooting & Mitigating Matrix Effects Status: Operational | Expert Level: Senior Scientist | Updated: 2025 Introduction Welcome to the Technical Support Center. This guide addresses a critical bottleneck i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Mitigating Matrix Effects

Status: Operational | Expert Level: Senior Scientist | Updated: 2025

Introduction

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the bioanalysis of Reboxetine Mesylate : Matrix Effects (ME) .

Reboxetine is a secondary amine with moderate lipophilicity (LogP ~3.1) and a pKa ~7.9-9. In LC-MS/MS (ESI+), it is prone to ion suppression caused by endogenous phospholipids (PLs) in plasma. These PLs often co-elute with Reboxetine on standard C18 gradients, causing signal instability and quantification errors.

This guide provides self-validating protocols to diagnose, isolate, and eliminate these effects.

Section 1: Diagnosis – Is it Matrix Effect or Recovery?

User Question: My QC samples have low sensitivity and poor precision, but my neat standards look fine. Is this a matrix effect or an extraction problem?

Scientist's Answer: You must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . A low signal could mean the drug wasn't extracted (RE issue) or the drug was extracted but not ionized due to competition in the source (ME issue).

Protocol: The Post-Column Infusion (Qualitative)

This is the "Gold Standard" for visualizing suppression zones.

  • Setup: Tee-combine the LC eluent (from the column) with a steady infusion of Reboxetine standard (100 ng/mL in mobile phase) flowing at 10 µL/min into the MS source.

  • Injection: Inject a Blank Matrix Extract (processed plasma without drug) into the LC.

  • Observation: Monitor the baseline of the infused Reboxetine.

    • Flat Baseline: No matrix effect.

    • Dip/Trough: Ion suppression (common with phospholipids).

    • Peak/Hump: Ion enhancement.

  • Overlay: Superimpose your Reboxetine analyte peak from a real injection. If your analyte elutes exactly where the "Dip" occurs, you have a Matrix Effect.

Workflow Visualization: Matrix Effect Assessment

MatrixEffectAssessment Start Start: Low Signal in QC Samples Exp1 Experiment A: Post-Extraction Spike (PES) vs. Neat Standard Start->Exp1 Calc Calculate Matrix Factor (MF) MF = Area(PES) / Area(Neat) Exp1->Calc Decision Is MF < 0.85 or > 1.15? Calc->Decision ME_Confirmed Matrix Effect Confirmed Decision->ME_Confirmed Yes Recovery_Issue Recovery Issue (Check Extraction) Decision->Recovery_Issue No (MF ~ 1.0) Exp2 Experiment B: Post-Column Infusion ME_Confirmed->Exp2 Action Overlay Chromatograms: Does Analyte Elute in Suppression Zone? Exp2->Action Fix_LC Fix: Modify Gradient or Column Chemistry Action->Fix_LC Yes (Co-elution) Fix_Prep Fix: Change Sample Prep (LLE/SPE) Action->Fix_Prep No (Broad Suppression)

Figure 1: Decision logic for distinguishing Matrix Effects from Recovery issues using Post-Extraction Spiking and Post-Column Infusion.

Section 2: Sample Preparation – The Root Cause Solution

User Question: I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but the matrix effects are high. What should I do?

Scientist's Answer: Protein Precipitation (PPT) is "dirty." It removes proteins but leaves Phospholipids (PLs) behind. PLs (e.g., glycerophosphocholines) are the primary cause of ion suppression in ESI+.

For Reboxetine (a base), you should switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why this works: By adjusting the plasma pH to >10, Reboxetine becomes uncharged (neutral). It will partition into an organic solvent, while the zwitterionic phospholipids remain trapped in the aqueous plasma or the interface.

Step-by-Step LLE Workflow:

  • Aliquot: Transfer 200 µL of Plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (Reboxetine-d5). Vortex.

  • Alkalinization (Critical): Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide (5%) .

    • Mechanism:[1][2] This shifts pH > pKa (7.9), ensuring Reboxetine is non-ionized.

  • Extraction: Add 2.0 mL of TBME (tert-Butyl methyl ether) or Ethyl Acetate/Hexane (50:50) .

  • Agitation: Mechanical shaker for 10 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).

Data Comparison: Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (HLB)
Phospholipid Removal < 10% (Poor)> 95% (Excellent)> 99% (Superior)
Matrix Factor (MF) 0.40 - 0.60 (High Suppression)0.90 - 1.05 (Neutral)0.95 - 1.02 (Neutral)
Complexity LowMediumHigh
Cost LowLowHigh

Section 3: Chromatographic Resolution

User Question: I cannot change my extraction method right now. How can I separate Reboxetine from the phospholipids chromatographically?

Scientist's Answer: Phospholipids are highly hydrophobic and often elute late in the gradient (during the high organic wash). If Reboxetine elutes too late, it overlaps with them.

Optimization Strategy:

  • Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction with the aromatic rings of Reboxetine often provides different selectivity than the alkyl chain interaction with phospholipids.

  • Mobile Phase: Ensure the aqueous phase is acidic (0.1% Formic Acid). This keeps Reboxetine protonated (

    
    ) for detection but does not significantly affect the retention of neutral phospholipids.
    
  • Gradient Flush: You must program a "sawtooth" wash step at the end of every injection (95% Organic for 2 mins) to clear PLs before the next injection.

Chromatographic Separation Pathway

ChromOptimization Problem Problem: Reboxetine Co-elutes with Phospholipids (RT 2.5 min) Strategy1 Strategy 1: Change Selectivity (Phenyl-Hexyl Column) Problem->Strategy1 Strategy2 Strategy 2: Adjust Gradient Problem->Strategy2 Result1 Reboxetine shifts to RT 1.8 min (Elutes BEFORE PLs) Strategy1->Result1 Result2 Hold Organic low (20%) longer, then ramp fast Strategy2->Result2 Outcome Clean Window for MS Detection Result1->Outcome Result2->Outcome

Figure 2: Strategies to chromatographically resolve Reboxetine from matrix interferences.

Section 4: Internal Standards (IS)

User Question: Can I use a structural analog like Desipramine as an Internal Standard?

Scientist's Answer: It is highly risky.

  • The Problem: An analog (Desipramine) and Reboxetine will have slightly different retention times. If Reboxetine elutes in a "clean" region but Desipramine elutes in a "suppression" region (or vice versa), the ratio of Analyte/IS will be incorrect.

  • The Solution: Use Reboxetine-d5 (Stable Isotope Labeled IS). It co-elutes perfectly with the analyte. Any matrix suppression affecting Reboxetine will affect the IS equally, canceling out the error in the ratio calculation.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][4][5][6][7][8][9][10] [Link]

  • Özkul, A., & Ertekin, Z. C. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.[5] (Validation parameters relevant to Reboxetine stability and linearity). [Link]

  • Frigerio, E., et al. (1994).[4] Sensitive procedure for the determination of reboxetine enantiomers in human plasma.[4] (Foundational extraction chemistry for Reboxetine). [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring Consistent Delivery of Reboxetine Mesylate via Osmotic Pumps

A Guide for Researchers and Drug Development Professionals Introduction Welcome to the technical support center for the continuous delivery of Reboxetine Mesylate using osmotic pumps. Reboxetine is a selective norepineph...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for the continuous delivery of Reboxetine Mesylate using osmotic pumps. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used in neuroscience research to investigate the role of noradrenergic pathways in various physiological and pathological processes.[1] Osmotic pumps are invaluable tools for these studies, providing a reliable method for continuous, long-term administration of agents like reboxetine in laboratory animals, thereby ensuring stable plasma concentrations and minimizing stress from repeated injections.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to successfully formulate and deliver Reboxetine Mesylate via osmotic pumps. We will address critical pre-formulation considerations, answer frequently asked questions, and provide detailed troubleshooting protocols to ensure the consistent and accurate delivery of your test agent.

Critical Pre-Formulation Considerations

Successful and consistent delivery begins with a thorough understanding of the physicochemical properties of Reboxetine Mesylate. These properties dictate the choice of solvent, potential stability issues, and the ultimate concentration achievable in your formulation.

Physicochemical Properties of Reboxetine Mesylate
PropertyValue / DescriptionSignificance for Osmotic Pump Delivery
Molecular Weight 409.5 g/mol The delivery rate of osmotic pumps is independent of the molecular weight of the compound being delivered.[2]
Form Crystalline solid[4][5]Must be fully dissolved in a suitable vehicle before filling the pump to prevent clogging of the flow moderator.
pKa Not readily available in searched literature. As a morpholine derivative, it is a weak base.The pH of the vehicle can significantly impact solubility and stability. The mesylate salt form enhances aqueous solubility.
Storage Stability Solid form is stable for ≥ 4 years at -20°C.[4] Aqueous solutions are not recommended for storage for more than one day.[5]Long-term stability of the solution at 37°C (body temperature) within the pump is a critical consideration that must be verified.
Solubility: The Cornerstone of Formulation

The solubility of Reboxetine Mesylate is the most critical factor for ensuring successful delivery. The drug must remain in solution for the entire duration of the experiment at physiological temperature (approx. 37°C) to prevent precipitation, which can block the pump's delivery port and halt administration.

SolventReported SolubilityConsiderations & Recommendations
Water Soluble up to 100 mM. Another source indicates >5 mg/mL with warming to 60°C.[6] A third states 50 mg/mL with ultrasound.[7]Aqueous solubility is significant but can vary. Always determine the solubility in your specific buffer (e.g., saline, PBS) empirically.
Phosphate-Buffered Saline (PBS, pH 7.2) Approx. 10 mg/mL[4][5]A common and physiologically compatible vehicle. However, be aware of potential salt precipitation with other formulation components.
Dimethyl Sulfoxide (DMSO) Approx. 20 mg/mL.[4][5] Another source indicates 100 mg/mL with ultrasound.[7]High solvating power, but use should be minimized. High concentrations of organic solvents can have physiological effects and may impact the integrity of the pump's outer membrane.
Ethanol Approx. 5 mg/mL[4][5]Similar to DMSO, use should be limited due to potential physiological effects.
Complex Vehicles 110 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7]Complex vehicles can significantly enhance solubility but require careful validation for biocompatibility and stability. Cyclodextrins like SBE-β-CD can also be used to improve solubility of poorly soluble drugs.[7][8]

Expert Insight: While datasheets provide excellent starting points, it is imperative to empirically determine the solubility and stability of your final formulation. Prepare your highest target concentration and incubate it at 37°C for a period equivalent to your study's duration. Visually inspect for any signs of precipitation or crystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when preparing for an experiment using Reboxetine Mesylate in osmotic pumps.

Q1: Which solvent should I choose for my Reboxetine Mesylate formulation?

A1: The ideal solvent is one that fully dissolves the drug at the required concentration, is biocompatible, and does not affect the pump mechanism or the animal's physiology.

  • For lower concentrations: Start with sterile isotonic saline or Phosphate-Buffered Saline (PBS), pH 7.2. Reboxetine mesylate has good solubility in PBS (approx. 10 mg/mL).[4][5]

  • For higher concentrations: If the required concentration exceeds aqueous solubility, a co-solvent system may be necessary. A low percentage of DMSO (e.g., 10-20%) can be used, but it must be diluted with a physiologically compatible vehicle like saline or PBS.[4][7] Always be mindful that organic solvents can have their own biological effects.[4] Another strategy for poorly soluble drugs is the use of cyclodextrins to form inclusion complexes.[8][9]

Q2: How do I calculate the drug concentration needed for my pump?

A2: The calculation depends on three factors: the desired dose rate (mg/kg/day), the animal's body weight (kg), and the pump's specific flow rate (µL/hr). It is crucial to use the lot-specific data for the mean pumping rate and fill volume provided on the instruction sheet that comes with your pumps.[10][11]

  • Step 1: Calculate the total daily dose (mg/day):

    • Dose (mg/day) = Desired Dose Rate (mg/kg/day) x Animal Weight (kg)

  • Step 2: Calculate the required delivery rate (mg/hr):

    • Delivery Rate (mg/hr) = Dose (mg/day) / 24 (hr/day)

  • Step 3: Calculate the final concentration (mg/mL):

    • Concentration (mg/mL) = Delivery Rate (mg/hr) / Pump Flow Rate (mL/hr)

    • Note: Convert the pump flow rate from µL/hr to mL/hr by dividing by 1000.

Q3: How can I be sure my Reboxetine Mesylate formulation will be stable for the duration of the study?

A3: Stability at 37°C is paramount. While the solid drug is stable, aqueous solutions are less so.[4][5]

  • Perform a stability study: Prepare the final drug formulation, filter-sterilize it, and store it in a sterile, sealed container at 37°C.

  • Monitor over time: At intervals (e.g., Day 1, Day 7, Day 14), draw a sample and visually inspect for precipitation. For a more quantitative analysis, you can measure the concentration using HPLC.

  • pH considerations: The pH of your formulation can impact stability. Maintain a pH close to physiological (7.2-7.4) unless you have data supporting stability at other pH values.

Q4: Which osmotic pump model is right for my experiment?

A4: The choice of pump model depends on:

  • Duration of the study: ALZET® pumps, for example, are available for durations from one day to six weeks.[2]

  • Animal size: The physical size of the pump must be appropriate for the animal species and implantation site (subcutaneous or intraperitoneal).[12]

  • Required dose and drug solubility: A highly concentrated solution may allow for a smaller pump or a longer duration, while a less soluble drug may require a larger pump with a faster flow rate to achieve the target dose.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Problem 1: Inconsistent or No Drug Delivery
Potential Cause Diagnostic Check Solution
Drug Precipitation/Crystallization Explant the pump at the end of the study. Attempt to aspirate the remaining contents using a filling tube.[13] If the solution cannot be withdrawn or if the flow moderator is visibly blocked, precipitation is likely.Reformulate the drug solution. Decrease the concentration, change the solvent system (e.g., add a co-solvent like PEG 300 or a cyclodextrin), or adjust the pH. Always perform a 37°C stability test prior to use.
Air Bubbles in Pump Air bubbles introduced during filling can create an airlock, preventing fluid displacement.During filling, tilt the filling needle slightly to allow air to escape.[10] Fill the pump slowly and steadily. Ensure the flow moderator is inserted securely.
Improper Pump Priming Osmotic pumps have a start-up gradient and require priming to reach a steady pumping rate.[14]Prime the filled pumps in sterile, warm (37°C) saline for the duration specified in the manufacturer's instructions (often at least 4-6 hours or overnight) before implantation.[14]
Catheter-Related Issues (if applicable) Kinks, clogs, or disconnections in the catheter line will prevent delivery to the target site.Ensure the catheter is properly attached and patent before implantation. Check for kinks during the surgical procedure.
Problem 2: Observed Effects Do Not Match Expected Outcome
Potential Cause Diagnostic Check Solution
Incorrect Concentration Calculation Double-check all calculations, ensuring you used the lot-specific flow rate from the pump packaging.[11]Recalculate the required concentration. If pumps from different lots are used in the same study, the drug concentration must be adjusted for each lot.[11]
Formulation Instability The drug may be degrading at 37°C over the course of the study, even if it does not precipitate.Conduct a formal stability study of your formulation at 37°C, using an analytical method like HPLC to measure drug concentration over time.
Verification of Delivery The most reliable method to confirm delivery is to measure plasma levels of the drug at various time points during the study.[13]Design your experiment to include blood sampling to create a pharmacokinetic profile. Alternatively, at the end of the study, explant the pump and measure the residual volume to calculate the approximate delivery rate.[13]

Experimental Protocols & Visual Guides

Protocol 1: Preparation of a Reboxetine Mesylate Formulation (10 mg/mL in 20% DMSO/Saline)

This protocol provides a sample method for a moderately concentrated solution.

  • Calculate Required Mass: Determine the total volume of solution needed for all pumps, including a small excess (e.g., 10%). For example, for 10 pumps each holding 200 µL, you need 2 mL. A 10% excess means preparing 2.2 mL. The required mass is 2.2 mL * 10 mg/mL = 22 mg of Reboxetine Mesylate.

  • Weigh Compound: Accurately weigh 22 mg of Reboxetine Mesylate powder using an analytical balance.

  • Prepare Vehicle: The total volume is 2.2 mL. For a 20% DMSO vehicle, you will need:

    • Volume of DMSO: 2.2 mL * 0.20 = 0.44 mL (440 µL)

    • Volume of Saline: 2.2 mL * 0.80 = 1.76 mL

  • Dissolve Drug: Add the 440 µL of DMSO to the weighed Reboxetine Mesylate. Gently vortex or sonicate until the solid is completely dissolved.[7]

  • Add Saline: Slowly add the 1.76 mL of sterile isotonic saline to the DMSO-drug mixture while vortexing to prevent precipitation.

  • Sterilization: Sterilize the final solution by drawing it through a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent infection post-implantation.[15]

  • Final Inspection: Visually inspect the final, sterile solution against a light source to ensure it is clear, colorless, and free of any particulate matter.

Diagram 1: Osmotic Pump Mechanism of Action

This diagram illustrates the fundamental principle by which osmotic pumps achieve controlled, continuous delivery.

OsmoticPump cluster_pump Implanted Osmotic Pump Reservoir Flexible Drug Reservoir (Reboxetine Solution) OsmoticLayer Osmotic Agent (Salt Sleeve) Delivery Drug Delivery (To Animal) Reservoir->Delivery 3. Drug Solution is Pushed Out at a Constant Rate OsmoticLayer->Reservoir 2. Osmotic Layer Expands, Compressing Reservoir Membrane Semipermeable Outer Membrane BodyFluid Body Water (Tissue Fluid) BodyFluid->Membrane 1. Water Influx (Osmosis)

Caption: Workflow of an implantable osmotic pump.

Diagram 2: Troubleshooting Flowchart for Inconsistent Delivery

This flowchart provides a logical path for diagnosing delivery failures.

Troubleshooting Start Problem: Inconsistent or No Delivery CheckPrecipitation Was formulation stable at 37°C before use? Start->CheckPrecipitation CheckPriming Was pump primed in warm saline before implant? CheckPrecipitation->CheckPriming Yes Sol_Reformulate Solution: Reformulate drug. (e.g., lower concentration, change vehicle). Re-test stability. CheckPrecipitation->Sol_Reformulate No CheckFilling Were air bubbles avoided during filling? CheckPriming->CheckFilling Yes Sol_Prime Solution: Ensure proper priming for future studies. CheckPriming->Sol_Prime No CheckCatheter Is a catheter being used? CheckFilling->CheckCatheter Yes Sol_Refill Solution: Improve filling technique. Tilt needle to let air escape. CheckFilling->Sol_Refill No CheckKinks Is catheter patent? (No kinks or clogs) CheckCatheter->CheckKinks Yes End Consult Manufacturer's Technical Support CheckCatheter->End No Sol_CheckCatheter Solution: Check catheter connection and patency before and during surgery. CheckKinks->Sol_CheckCatheter No CheckKinks->End Yes

Caption: Diagnostic flowchart for osmotic pump delivery issues.

References

  • PubChem. (n.d.). Reboxetine Mesylate. National Center for Biotechnology Information. Retrieved from [Link]

  • e-lactancia. (2021, December 9). EDRONAX 4 mg TABLETS. Retrieved from [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • Garg, T., & Singh, S. (2022). Osmotic Pump Drug Delivery Systems—A Comprehensive Review. Pharmaceuticals, 15(11), 1406. Retrieved from [Link]

  • E-Content-Pharmacy. (2018, May 30). Introduction to Osmotic drug delivery [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Technical Tips. Retrieved from [Link]

  • RWD Life Science. (2024, April 28). Common problems with RWD Osmotic Pump. Retrieved from [Link]

  • Poree, L., & Krames, E. (2012). Problem-Solving in Patients with Targeted Drug Delivery Systems. Pain Physician, 15(3S), ES189–ES202. Retrieved from [Link]

  • Encyclopedia.pub. (2022, December 7). Basic Components of Osmotic Pump Systems. Retrieved from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). ALZET® Technical Information Manual. Retrieved from [Link]

  • ResearchGate. (2021, March 31). (PDF) REVIEW ARTICLE ON OSMOTIC DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Checklist and Tips for Successful Use of ALZET Osmotic Pumps. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Osmotic Drug Delivery System: An Overview. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Verifying Delivery. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Osmotic Drug Delivery System as a Part of Modified Release Dosage Form. Retrieved from [Link]

  • Publishing at the Library. (n.d.). Osmotically Controlled Drug Delivery System with Associated Drugs. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Specifications. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Subcutaneous Implantation. Retrieved from [Link]

  • Senior Care Consultant Group. (n.d.). Stability of Refrigerated and Frozen Drugs. Retrieved from [Link]

Sources

Optimization

Long-term stability of frozen Reboxetine Mesylate stock solutions

Technical Support Center: Reboxetine Mesylate Guide: Long-Term Stability of Frozen Stock Solutions As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reboxetine Mesylate

Guide: Long-Term Stability of Frozen Stock Solutions

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical protocols for handling Reboxetine Mesylate. Ensuring the stability of your stock solutions is paramount for achieving reproducible and reliable experimental results. This document moves beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing high-concentration, long-term Reboxetine Mesylate stock solutions?

For long-term storage, organic solvents are strongly recommended over aqueous buffers. Dimethyl sulfoxide (DMSO) is the preferred choice for several reasons:

  • High Solubility: Reboxetine Mesylate is highly soluble in DMSO, with some suppliers reporting concentrations of approximately 20 mg/mL up to 100 mg/mL.[1][2] This allows for the creation of concentrated stock solutions, minimizing the volume of organic solvent introduced into your final experimental medium.

  • Low Freezing Point: DMSO freezes at approximately 18.5°C, but its aqueous solutions have much lower freezing points. When preparing stocks in high-quality, anhydrous DMSO, the risk of damage from freeze-thaw cycles is reduced as the solvent tends to supercool and solidify into a glass-like state rather than forming sharp, disruptive ice crystals.

Ethanol and Dimethylformamide (DMF) are also suitable alternatives, with reported solubilities of approximately 5 mg/mL and 20 mg/mL, respectively.[1] When using these solvents, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce the potential for oxidative degradation.[1]

Q2: What are the recommended storage temperatures and expected stability durations for frozen stock solutions?

Storage conditions are critical and depend on the desired storage duration. Based on data from multiple suppliers and best practices for chemical stability, the following recommendations are provided:

Storage TemperatureSolventRecommended DurationSource(s)
-80°C DMSOUp to 6 months [2][3]
-20°C DMSOUp to 3 months [4]
-20°C DMSOUp to 1 month [2][3]

Causality: Storing solutions at -80°C significantly slows down chemical degradation kinetics compared to -20°C, providing a longer viable shelf-life. The variation in recommended times at -20°C (1 vs. 3 months) from different suppliers highlights the importance of performing internal validation if long-term use is anticipated.

Q3: Why is it strongly discouraged to store aqueous solutions of Reboxetine Mesylate for more than a day?

Storing Reboxetine Mesylate in aqueous buffers (like PBS) for extended periods is not recommended due to the risk of hydrolysis.[1] The morpholine ring and ether linkage in the Reboxetine structure could be susceptible to cleavage in an aqueous environment over time, especially if the pH of the buffer changes or if it is exposed to light or microbial contamination. Supplier data explicitly states that aqueous solutions should not be stored for more than one day.[1] For experiments, fresh dilutions from a frozen organic stock into the final aqueous buffer should be made immediately prior to use.[1]

Q4: How should I handle stock solutions to maximize stability and ensure reproducibility?

Proper handling is as crucial as the storage conditions themselves. Follow these self-validating practices:

  • Aliquot Upon Preparation: Never use a single, large-volume stock for repeated experiments. Immediately after dissolving the compound, divide the stock solution into single-use aliquots in appropriate low-binding tubes. This practice is the most effective way to avoid repeated freeze-thaw cycles, which can accelerate degradation and cause the compound to fall out of solution.[3][4]

  • Protect from Light: Store aliquots in amber vials or in a light-blocking container. While specific photodegradation pathways for Reboxetine are not extensively documented, similar molecules can be light-sensitive.[5] Minimizing light exposure is a simple and effective precautionary measure.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., HPLC-grade or ACS-grade DMSO) to minimize contaminants that could react with the compound.

Troubleshooting Guide

Problem: I see crystals or precipitate in my stock solution after thawing it.

  • Cause: This can happen for two primary reasons: 1) The compound's solubility limit was exceeded during preparation, or 2) The compound has "crashed out" of solution during the freezing or thawing process.

  • Solution:

    • First, ensure the solution is completely thawed.

    • Warm the vial gently in a 37°C water bath for 5-10 minutes.

    • Vortex the solution thoroughly.

    • If the precipitate redissolves, the solution is likely usable. However, this may indicate that the solution is supersaturated and prone to precipitation. Consider preparing a new stock at a slightly lower concentration.

    • If the precipitate does not redissolve, do not use the stock. It may indicate degradation or the formation of an insoluble salt. The stock should be discarded.

Problem: My experimental results have become inconsistent over time, and I suspect my Reboxetine stock.

  • Cause: This is a classic sign of compound degradation. Even when stored correctly, stability is not infinite. A decrease in the concentration of the active compound will lead to a reduced biological effect and poor reproducibility.

  • Solution: This is the point where you must validate your stock. Discard the suspect aliquot and thaw a fresh, previously unused one. If results are still inconsistent, it may be necessary to prepare a completely new stock solution from solid material. For definitive proof, follow the validation protocol outlined below to analytically determine the concentration and purity of your stock.

Experimental Protocol: Validation of Reboxetine Mesylate Stock Solution Stability

This protocol provides a framework for quantitatively assessing the stability of your frozen stock solutions using High-Performance Liquid Chromatography (HPLC), a common and reliable method for such analyses.[6][7]

Objective: To determine the concentration and purity of a stored Reboxetine Mesylate stock solution relative to a freshly prepared standard.

Materials:

  • Reboxetine Mesylate solid powder

  • High-purity DMSO

  • HPLC-grade acetonitrile and water

  • HPLC-grade buffer salts (e.g., phosphate or acetate)

  • 0.22 µm syringe filters

  • Autosampler vials

Instrumentation:

  • HPLC system with a UV detector (detection at ~210 nm is effective)[6][7]

  • C18 reversed-phase analytical column

Procedure:

  • Preparation of Fresh Standard (Control):

    • Accurately weigh a small amount of solid Reboxetine Mesylate.

    • Dissolve it in DMSO to create a fresh stock solution of the same theoretical concentration as your stored stock (e.g., 10 mM). This is your "Time 0" standard.

  • Sample Preparation:

    • Retrieve one frozen aliquot of your stored stock solution (the "Test Sample" ). Allow it to thaw completely at room temperature, protected from light.

    • Vortex gently to ensure homogeneity.

  • Dilution for HPLC Analysis:

    • Dilute both the "Time 0" standard and the "Test Sample" to a working concentration suitable for HPLC analysis (e.g., 10-50 µM) using the mobile phase as the diluent.

    • Filter the diluted samples through a 0.22 µm syringe filter into autosampler vials.

  • HPLC Analysis:

    • Set up an appropriate isocratic or gradient elution method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typical for this type of molecule.

    • Inject the "Time 0" standard and the "Test Sample." Run each sample in triplicate to ensure precision.

  • Data Analysis and Interpretation:

    • Concentration Check: Compare the peak area of the main Reboxetine peak from the "Test Sample" to the "Time 0" standard. A common stability threshold is that the "Test Sample" peak area should be ≥90% of the "Time 0" standard.

    • Purity Check: Examine the chromatogram of the "Test Sample" for any new peaks that are not present in the "Time 0" standard. The appearance of new peaks is a strong indicator of degradation. The area of any degradation peaks should ideally be less than 1-2% of the main peak area.

Workflow Visualization

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_interp Interpretation Stage cluster_decision Decision fresh_std 1. Prepare Fresh Standard (Time 0 Control) dilute 3. Dilute Samples to Working Concentration fresh_std->dilute thaw_sample 2. Thaw Stored Aliquot (Test Sample) thaw_sample->dilute hplc 4. Run HPLC Analysis (n=3 replicates) dilute->hplc compare_area 5a. Compare Peak Areas (Test vs. Control) hplc->compare_area check_peaks 5b. Check for New Degradation Peaks hplc->check_peaks stable PASS: Solution is Stable (Area ≥90%, No New Peaks) compare_area->stable ≥90% of Control unstable FAIL: Solution is Degraded (Area <90% or New Peaks) compare_area->unstable <90% of Control check_peaks->stable None Detected check_peaks->unstable New Peaks Present

Caption: Workflow for HPLC-based validation of Reboxetine Mesylate stock solution stability.

References

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Summary for CID 127151. Retrieved from [Link]

  • Boin, C., et al. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. American Journal of Health-System Pharmacy, 77(9), 689-696. [Link]

  • Foinard, A., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy, 27(e1), e33-e38. [Link]

  • Crass, R. L., et al. (2015). Stability of 4 Intravenous Drug Formulations in Prefilled Syringes Stored Frozen for Up to 60 Days. International Journal of Pharmaceutical Compounding, 19(4), 344-347. [Link]

  • De Rijdt, T., et al. (2006). Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temperature for Up to One Year. Therapeutic Drug Monitoring, 28(5), 633-640. [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine Mesylate. PubChem Compound Summary for CID 127150. Retrieved from [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]

  • Svensson, J. O., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 27-34. [Link]

  • Svensson, J. O., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 27-34. [Link]

  • Rad, A. S., & Vione, D. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1548. [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Notes and Protocols for Reboxetine Mesylate in Preclinical Animal Research

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Reboxetine Mesylate in preclinical an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Reboxetine Mesylate in preclinical animal studies. Reboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) and serves as a critical tool for investigating the role of the noradrenergic system in various CNS disorders, including depression, anxiety, and cognitive deficits.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental design choices, ensuring that the described protocols are robust and self-validating. We will cover the core mechanism of action, critical pharmacokinetic considerations in rodents, detailed dosage and administration protocols, and workflows for assessing behavioral outcomes.

Core Mechanism of Action: Selective Noradrenergic Modulation

Reboxetine's primary therapeutic and experimental value stems from its potent and selective inhibition of the norepinephrine transporter (NET).[3] By blocking the NET, reboxetine prevents the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1] This action leads to an increased concentration and prolonged availability of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[1]

A key feature of reboxetine is its high specificity. It exhibits low affinity for other monoamine transporters, such as those for serotonin and dopamine, and has negligible activity at adrenergic, cholinergic, histaminergic, and dopaminergic receptors.[4] This selectivity makes it an excellent pharmacological tool for isolating and studying the effects of enhanced noradrenergic signaling.

Reboxetine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Norepinephrine (NE) Vesicle synaptic_cleft Synaptic Cleft (Increased NE) presynaptic->synaptic_cleft NE Release net_transporter Norepinephrine Transporter (NET) post_receptor Adrenergic Receptor synaptic_cleft->net_transporter NE Reuptake synaptic_cleft->post_receptor Signal Transmission reboxetine Reboxetine reboxetine->net_transporter Blocks Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Analysis start Animals Arrive (e.g., Sprague-Dawley Rats) acclimate Acclimatization (7-14 days) start->acclimate handling Handling & Habituation to Injection Procedure acclimate->handling randomize Randomization into Treatment Groups handling->randomize groups Group 1: Vehicle (Saline) Group 2: Reboxetine (5 mg/kg) Group 3: Positive Control (e.g., Imipramine) randomize->groups dosing Daily i.p. Injections (e.g., for 14-21 days) groups->dosing behavior Behavioral Testing (e.g., FST, Sucrose Preference) ~60 min post-final injection dosing->behavior tissue Tissue Collection (Brain regions for neurochemistry) behavior->tissue analysis Data Analysis (ANOVA, t-tests) tissue->analysis end Conclusion analysis->end

Caption: A typical workflow for a chronic antidepressant study in rodents.

Protocol: Forced Swim Test (FST) in Rats

The FST is a widely used paradigm to screen for antidepressant activity by assessing behavioral despair. [5][6] Objective: To assess the antidepressant-like effect of reboxetine by measuring immobility time.

Apparatus:

  • A transparent cylinder (40-60 cm height, 20 cm diameter).

  • Filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.

Procedure:

  • Day 1: Pre-Test Session (Habituation)

    • Gently place each rat individually into the water-filled cylinder for 15 minutes.

    • This initial exposure induces a baseline level of immobility.

    • After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to its home cage. This step is critical for reducing variability on the test day.

  • Day 2: Test Session

    • Administer Reboxetine Mesylate (e.g., 10 mg/kg, i.p.) or the vehicle control 60 minutes before the test.

    • Place the rat back into the cylinder for a 5-minute session.

    • Record the entire session with a video camera for later analysis.

    • An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the total immobility time between the reboxetine-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Self-Validation and Trustworthiness in Protocols

To ensure the scientific integrity of your findings, every experiment should be a self-validating system.

  • Controls are Non-Negotiable: Always include a vehicle control group that undergoes the exact same procedures (injections, handling, testing) as the drug-treated groups. For antidepressant studies, a positive control (a known antidepressant like imipramine or fluoxetine) is highly recommended to validate the sensitivity of the behavioral test.

  • Blinding and Randomization: The assignment of animals to treatment groups must be fully randomized. All behavioral scoring and data analysis must be performed by an individual who is blind to the experimental conditions to prevent observer bias.

  • Monitor for Confounding Effects: Reboxetine enhances noradrenergic activity, which can increase locomotor activity. It is essential to run a concurrent test, such as the Open-Field Test , to confirm that the observed reduction in immobility in the FST is not a false positive caused by general hyperactivity. [7][8]* Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare. Monitor animals for adverse effects such as excessive weight loss, distress, or unusual behaviors.

References

  • Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate? Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine Mesylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mucci, M. (1997). Mechanisms of action of reboxetine. Journal of Psychopharmacology. Retrieved from [Link]

  • O'Connell, M. T., et al. (2006). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. PubMed. Retrieved from [Link]

  • Shoval, G., et al. (2012). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. PubMed. Retrieved from [Link]

  • Bionity. (n.d.). Reboxetine. Retrieved from [Link]

  • Cryan, J. F., et al. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. PubMed. Retrieved from [Link]

  • Malik, V. B., et al. (2014). The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cryan, J. F., et al. (1999). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. University of Galway Research. Retrieved from [Link]

  • Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. Retrieved from [Link]

  • Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. Retrieved from [Link]

  • Pellizzoni, C., et al. (1995). Stereoselective and species-dependent kinetics of reboxetine in mouse and rat. PubMed. Retrieved from [Link]

  • Kasper, S. (2001). Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. Retrieved from [Link]

  • Invernizzi, R., et al. (1995). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. NCBI. Retrieved from [Link]

Sources

Comparative

A Comparative Guide for Preclinical Researchers: Reboxetine Mesylate vs. Desipramine

In the landscape of preclinical antidepressant research, the choice of a pharmacological tool is paramount to the validity and translational potential of a study. Both Reboxetine Mesylate and Desipramine are potent norep...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical antidepressant research, the choice of a pharmacological tool is paramount to the validity and translational potential of a study. Both Reboxetine Mesylate and Desipramine are potent norepinephrine reuptake inhibitors (NRIs) that have been instrumental in elucidating the role of the noradrenergic system in mood disorders. However, their distinct pharmacological profiles necessitate a careful consideration of their suitability for specific experimental paradigms. This guide provides an in-depth comparison of Reboxetine and Desipramine in preclinical models, offering insights to aid researchers in their experimental design.

Mechanism of Action: A Tale of Selectivity

The primary mechanism of action for both compounds is the blockade of the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine concentrations.[1][2] However, the key distinction lies in their selectivity.

Reboxetine is a highly selective NRI.[3] It exhibits weak affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), as well as for muscarinic, histaminergic, and adrenergic receptors.[3] This specificity makes Reboxetine an excellent tool for isolating the effects of noradrenergic modulation in preclinical models.

Desipramine , a tricyclic antidepressant (TCA), is a potent NRI but also possesses moderate affinity for the serotonin transporter.[4] Furthermore, it interacts with several other receptors, including muscarinic, histaminic H1, and alpha-1 adrenergic receptors, albeit with weaker affinity than other TCAs.[3][4] These off-target activities can contribute to a broader range of physiological effects and potential side effects, which must be considered when interpreting experimental outcomes.[1]

Diagram: Comparative Mechanism of Action at the Noradrenergic Synapse

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NE_vesicle->NE Release alpha2 α2-Autoreceptor NE->NET NE->alpha2 Feedback Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binds Reboxetine Reboxetine (High Selectivity) Reboxetine->NET Blocks Desipramine Desipramine (Moderate Selectivity) Desipramine->NET Blocks A Day 1: Habituation (15 min pre-swim) B Day 2: Drug Administration (Vehicle, Reboxetine, or Desipramine) A->B 24h C 60 min Post-Injection B->C D 5 min Test Session (Video Recorded) C->D E Behavioral Scoring (Immobility, Swimming, Climbing) D->E F Statistical Analysis E->F

Caption: Workflow for the rat forced swim test to assess antidepressant efficacy.

Conclusion and Recommendations for Researchers

The choice between Reboxetine Mesylate and Desipramine for preclinical research hinges on the specific scientific question being addressed.

  • Reboxetine Mesylate is the preferred tool when the experimental goal is to investigate the specific role of norepinephrine reuptake inhibition in a particular behavior or physiological process. Its high selectivity minimizes the confounding effects of off-target interactions, leading to more straightforward data interpretation.

  • Desipramine remains a valuable comparator, particularly in studies aiming to replicate or extend findings from older literature where it was a standard tool. Its broader pharmacological profile may also be advantageous in models where a multi-target engagement is hypothesized to be beneficial. However, researchers must be vigilant in controlling for its off-target effects.

Ultimately, a thorough understanding of the distinct pharmacological properties of these two compounds is essential for designing rigorous and informative preclinical studies that will advance our understanding of the neurobiology of mood disorders and the development of novel therapeutics.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]

  • Cryan, J. F., O'Leary, O. F., Kelly, J. P., & Leonard, B. E. (1999). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. European Journal of Pharmacology, 379(2-3), 125–133. [Link]

  • Eyding, D., et al. (2010). Reboxetine versus other antidepressive agents for depression. Cochrane Database of Systematic Reviews. [Link]

  • Nelson, J. C. (2000). Reboxetine (Edronax, Vestra) versus SSRIs. Journal of Clinical Psychiatry, 61 Suppl 10, 24-28. [Link]

  • Mucci, M. (1997). Reboxetine: a review of antidepressant tolerability. Journal of Psychopharmacology (Oxford, England), 11(4 Suppl), S33-37. [Link]

  • Papakostas, G. I., et al. (2008). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. European Neuropsychopharmacology, 18(5), 333-341. [Link]

  • Reyes-Vazquez, C., et al. (2022). Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. Behavioural Brain Research, 426, 113854. [Link]

  • Wikipedia contributors. (2024, January 22). Bupropion. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 21). Desipramine. In Wikipedia, The Free Encyclopedia. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]

  • Giorgetti, M., et al. (2009). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 205(1), 117-128. [Link]

  • Canterbury District Health Board. (n.d.). DESIPRAMINE. [Link]

  • Stone, E. A., Lin, Y., & Quartermain, D. (2003). The Promises and Pitfalls of Reboxetine. CNS Drug Reviews, 9(4), 357-370. [Link]

  • Zhao, Z., et al. (2008). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. Neuropsychopharmacology, 33(13), 3192-3203. [Link]

  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]

  • JoVE. (2022, September 19). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview [Video]. YouTube. [Link]

  • Llado-Pelfort, L., et al. (2009). Comparative study of the effects of desipramine and reboxetine on locus coeruleus neurons in rat brain slices. Psychopharmacology, 204(1), 105-115. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Nelson, S. D., & Rettie, A. E. (2018). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical Pharmacology & Therapeutics, 103(1), 123-134. [Link]

  • Daniel, W., & Melzacka, M. (1982). A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine. Journal of Pharmacy and Pharmacology, 34(7), 449-452. [Link]

  • O'Neill, B., et al. (2000). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. Pharmacology, Biochemistry and Behavior, 66(1), 93-100. [Link]

  • Tso, L. S., et al. (2008). Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats. Psychopharmacology, 196(4), 579-585. [Link]

  • Mateo, Y., et al. (2000). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British Journal of Pharmacology, 131(3), 523-530. [Link]

  • Fuchs, E., & Flügge, G. (2002). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 4(3), 269-278. [Link]

  • The Scientist. (2019, July 22). Forced-Swim Test Criticized as Uninformative, Cruel. Behind the Headlines. [Link]

  • Yalcin, I., & Barthas, F. (2020). Experimental Models of Depression. Journal of the American Academy of Child and Adolescent Psychiatry, 1(3), 209-220. [Link]

  • Daniel, W., & Melzacka, M. (1982). Comparative Study on Desipramine Pharmacokinetics in the Rat Brain after Administration of Desipramine or Imipramine. Journal of Pharmacy and Pharmacology, 34(7), 449-452. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. [Link]

  • Beyer, C. E., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of Psychopharmacology (Oxford, England), 16(4), 297-304. [Link]

  • Cotter, D., et al. (2012). The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. Journal of Biological Chemistry, 287(42), 35253-35265. [Link]

  • British Pharmacological Society and Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

  • The French National Research Agency. (n.d.). The different forms of depression – animal models and role of sleep. [Link]

  • Argenti, D., & D'Mello, A. P. (1994). The pharmacodynamics of desipramine and desmethyldesipramine in rats. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 512-519. [Link]

  • Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Forced Swim Test v.3. [Link]

  • Marin, I., et al. (2025). Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics. International Journal of Molecular Sciences, 26(1), 1-20. [Link]

Sources

Validation

Technical Comparison Guide: Reboxetine Mesylate vs. Atomoxetine Mechanism of Action

Executive Summary This guide provides a rigorous technical comparison between Reboxetine Mesylate and Atomoxetine , two potent Norepinephrine Reuptake Inhibitors (NRIs). While both compounds share a primary mechanism—blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Reboxetine Mesylate and Atomoxetine , two potent Norepinephrine Reuptake Inhibitors (NRIs). While both compounds share a primary mechanism—blockade of the Norepinephrine Transporter (NET)—they exhibit distinct pharmacological profiles, stereochemical properties, and selectivity ratios that influence their experimental utility and clinical applications.

Key Distinction: Reboxetine is typically supplied as a racemic mixture where the (S,S)-enantiomer exhibits picomolar affinity for NET, making it one of the most potent pharmacological tools available for noradrenergic research. Atomoxetine, while highly selective, generally demonstrates nanomolar affinity and a slightly broader binding profile at high concentrations.

Molecular Mechanism of Action

Primary Mechanism: NET Inhibition

Both Reboxetine and Atomoxetine function by binding to the presynaptic Norepinephrine Transporter (NET/SLC6A2). This binding prevents the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of NE and prolonging adrenergic signaling.

  • Reboxetine: The (S,S)-enantiomer is the active driver, forming a salt bridge and hydrogen bonds with specific amino acid residues in the NET binding pocket. It is highly selective, with negligible affinity for dopamine (DAT) or serotonin (SERT) transporters.[1]

  • Atomoxetine: Binds to NET with high affinity but also shows dose-dependent interaction with SERT and DAT, although significantly weaker than its interaction with NET.

Downstream Neurochemical Effects

A critical, often overlooked aspect of these NRIs is their effect on Dopamine (DA) in the Prefrontal Cortex (PFC).

  • The PFC Anomaly: In the PFC, DAT density is low, and DA is primarily cleared by NET. Therefore, NET inhibition by both Reboxetine and Atomoxetine increases both NE and DA levels specifically in the PFC.

  • Regional Selectivity: Unlike psychostimulants (e.g., cocaine, methylphenidate), neither drug increases DA in the Nucleus Accumbens (NAc) or Striatum, which accounts for their low abuse potential.

Visualization: Synaptic Mechanism

The following diagram illustrates the specific blockade mechanism and the resulting neurochemical cascade in the Prefrontal Cortex.

MOA_Mechanism Drug NRI (Reboxetine/Atomoxetine) NET Norepinephrine Transporter (NET) Drug->NET High Affinity Binding (Ki < 15nM) Abuse No DA Increase in Nucleus Accumbens Drug->Abuse Regional Selectivity Synapse Synaptic Cleft (PFC) NET->Synapse Inhibits Reuptake NE_Level Increased Extracellular NE Synapse->NE_Level Accumulation DA_Level Increased Extracellular DA (PFC Only) Synapse->DA_Level NET clears DA in PFC PostSynaptic Adrenergic Receptor Activation (α1, α2, β) NE_Level->PostSynaptic Enhanced Signaling DA_Level->PostSynaptic Modulation

Figure 1: Mechanism of Action in the Prefrontal Cortex. Note the dual increase of NE and DA specifically in this region due to NET's role in dopamine clearance.

Comparative Binding Affinity & Selectivity[2][3][4]

The following data aggregates Ki values from competitive radioligand binding assays. Note the extreme potency of the isolated (S,S)-Reboxetine enantiomer.

Table 1: Binding Affinity (Ki) and Selectivity Profile
Target TransporterReboxetine (Racemic)(S,S)-ReboxetineAtomoxetineInterpretation
NET (Human) 13.4 nM 0.08 nM 5.0 nM (S,S)-Reboxetine is ~60x more potent than Atomoxetine.
SERT (Human) 273.5 nM> 1,000 nM77.0 nMAtomoxetine has higher affinity for SERT than Reboxetine.
DAT (Human) > 10,000 nM> 10,000 nM1,451 nMBoth have negligible DAT affinity, but Atomoxetine is slightly higher.
Selectivity (NET/SERT) ~20-fold> 10,000-fold~15-foldReboxetine (S,S) is the superior tool for isolating NET function.

Data Sources: Wong et al. (2000), Bymaster et al. (2002), and comparative molecular dynamics studies.

Experimental Validation Protocols

To validate the mechanism of action or compare potency in your own lab, the following protocols are industry standards.

Protocol: Synaptosomal [3H]Norepinephrine Uptake Assay

Purpose: To determine the inhibitory potency (IC50) of the compounds on native NET transporters.

Reagents:

  • [3H]Norepinephrine (Specific Activity ~40-80 Ci/mmol)

  • Rat or Human cortical synaptosomes (P2 fraction)

  • Krebs-Ringer-HEPES (KRH) buffer

Workflow:

  • Tissue Prep: Homogenize cortical tissue in 0.32M sucrose; centrifuge at 1,000g (10 min) to remove debris. Centrifuge supernatant at 20,000g (20 min) to isolate synaptosomes. Resuspend in KRH buffer.

  • Pre-incubation: Incubate synaptosomes (50 µg protein/well) with varying concentrations of Reboxetine or Atomoxetine (e.g., 10^-10 to 10^-5 M) for 15 minutes at 37°C.

    • Control: Use Desipramine (10 µM) to define non-specific uptake.

  • Uptake Initiation: Add [3H]NE (final concentration 10-50 nM) and incubate for exactly 5 minutes.

    • Note: Keep time short to measure initial rate kinetics.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Protocol: In Vivo Microdialysis (PFC)

Purpose: To confirm the increase of extracellular NE and DA in a live model.

Workflow:

  • Stereotaxic Surgery: Implant guide cannula targeting the Prefrontal Cortex (Coords: AP +3.2, ML +0.6, DV -3.0 mm relative to bregma).

  • Perfusion: Insert probe (2mm membrane) and perfuse aCSF at 1.5 µL/min. Allow 24h recovery or 2h stabilization for acute studies.

  • Baseline: Collect 3 samples (20 min intervals) to establish baseline neurotransmitter levels.

  • Drug Administration: Inject Reboxetine (10-20 mg/kg i.p.) or Atomoxetine (1-3 mg/kg i.p.).

  • Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

    • Expected Result: >250% increase in NE; >200% increase in DA in PFC. No significant change in 5-HT.

Visualization: Experimental Workflow

Experimental_Workflow Tissue Cortical Tissue (Rat/Human) Homogenate Synaptosome Preparation Tissue->Homogenate Incubation Incubate w/ Drug (15 min) Homogenate->Incubation Tracer Add [3H]NE (5 min) Incubation->Tracer Filter Rapid Filtration (GF/B Filters) Tracer->Filter Terminate Uptake Count Scintillation Counting Filter->Count Data Calculate IC50 (Sigmoidal Fit) Count->Data

Figure 2: Standard workflow for Radioligand Uptake Assay to determine Ki/IC50.

References

  • Wong, E. H., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[2] Biological Psychiatry. Link

  • Bymaster, F. P., et al. (2002). "Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder." Neuropsychopharmacology. Link

  • Dirksen, C., et al. (2012). "Reboxetine: a systematic review of the efficacy and safety in the treatment of depression." Journal of Psychopharmacology.
  • Haugaard-Kedström, L. M., et al. (2016).[3][4] "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers." Scientific Reports.[3] Link[3]

  • Schou, M., et al. (2009). "Occupancy of the norepinephrine transporter by reboxetine and atomoxetine." International Journal of Neuropsychopharmacology.

Sources

Comparative

Executive Summary: Reboxetine as a Precision Tool for Noradrenergic Investigation

Publish Comparison Guide: Cross-Study Validation of Reboxetine Mesylate In the landscape of antidepressant development, Reboxetine Mesylate serves as the definitive reference compound for selective Norepinephrine Reuptak...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Study Validation of Reboxetine Mesylate

In the landscape of antidepressant development, Reboxetine Mesylate serves as the definitive reference compound for selective Norepinephrine Reuptake Inhibition (NRI). Unlike Tricyclic Antidepressants (TCAs) such as Imipramine, which carry a "dirty" pharmacological profile (affecting muscarinic and histaminergic receptors), Reboxetine offers high selectivity for the Norepinephrine Transporter (NET) with negligible affinity for serotonin (SERT) or dopamine (DAT) transporters.

This guide provides a technical cross-validation of Reboxetine’s efficacy across acute and chronic preclinical models. It is designed for researchers requiring a robust positive control for noradrenergic signaling or investigating the "efficacy paradox" where preclinical potency translates variably to clinical outcomes.

Mechanistic Profile & Comparative Pharmacology

To validate Reboxetine in your experimental design, it is critical to understand its specific molecular footprint compared to SSRIs (e.g., Fluoxetine) and TCAs (e.g., Imipramine).

  • Selectivity: Reboxetine binds to NET (

    
     nM) with >1000-fold selectivity over SERT.
    
  • Behavioral Phenotype: In the Forced Swim Test (FST), Reboxetine specifically enhances climbing behavior , a hallmark of noradrenergic activation, whereas SSRIs predominantly enhance swimming behavior.

Figure 1: Mechanism of Action – Selective NET Blockade

Caption: Reboxetine blocks the presynaptic Norepinephrine Transporter (NET), preventing reuptake and increasing synaptic NE concentration, which activates postsynaptic


-adrenergic receptors.

MOA Presynaptic Presynaptic Neuron (Locus Coeruleus) NET NET (Transporter) Presynaptic->NET NE Reuptake Synapse Synaptic Cleft (Increased NE Conc.) NET->Synapse Accumulation Reboxetine Reboxetine Mesylate (Inhibitor) Reboxetine->NET Blocks (Ki 1.1 nM) Receptors Beta-Adrenergic Receptors Synapse->Receptors Activation Postsynaptic Postsynaptic Neuron (Cortex/Hippocampus) Receptors->Postsynaptic Signal Transduction

Preclinical Validation: Cross-Study Analysis

The following data synthesizes results from acute (FST, TST) and chronic (Chronic Mild Stress - CMS) models. A key finding for researchers is the temporal lag : while acute high doses (10-30 mg/kg) show immediate effects, lower physiological doses (5-10 mg/kg) often require chronic administration (14 days) to manifest behavioral changes, mirroring the clinical therapeutic lag.

Table 1: Comparative Efficacy in Rodent Models
FeatureReboxetine (NRI)Fluoxetine (SSRI)Imipramine (TCA)
Primary Target NET (Selective)SERT (Selective)NET + SERT (Non-selective)
FST Behavior Increases Climbing (Noradrenergic signature)Increases Swimming (Serotonergic signature)Increases Climbing & Swimming
Effective Dose (Acute) 10–30 mg/kg (i.p.)20–40 mg/kg (i.p.)15–30 mg/kg (i.p.)
Effective Dose (Chronic) 5–10 mg/kg (14 days)5–10 mg/kg (14-21 days)10–20 mg/kg (14 days)
CMS Effect Reverses anhedonia; restores BDNFReverses anhedonia; restores BDNFReverses anhedonia
Side Effect Proxy Low sedation; no anticholinergic effectsHypophagia (weight loss)Sedation; Anticholinergic effects

Critical Insight: When validating a new compound against Reboxetine in the FST, you must score climbing and swimming separately. Using "Total Immobility" alone masks the specific monoaminergic contribution.

Detailed Experimental Protocol: Optimized Forced Swim Test (FST)

This protocol is optimized for detecting NRI activity. Standard FST protocols often fail to distinguish between climbing (NE) and swimming (5-HT) without specific scoring criteria.

Objective: Assess antidepressant-like activity via immobility reduction and active behavior profiling.

Phase 1: Subject Preparation
  • Animals: Male Sprague-Dawley rats (250–300g). Note: Mice strains (e.g., CD1 vs. C57BL/6) show high variability in TST/FST baseline immobility; rats are preferred for climbing analysis.

  • Acclimatization: 7 days minimum. 12h light/dark cycle.

Phase 2: The Pre-Test (Day 1)
  • Purpose: Induces a state of stable immobility for the test day.

  • Procedure: Place rat in a cylindrical tank (Height: 60cm, Diameter: 30cm) filled with 25°C water to a depth of 40cm (preventing tail support).

  • Duration: 15 minutes.

  • Post-Swim: Dry actively with towels and a heat lamp to prevent hypothermia.

Phase 3: Drug Administration (Sub-chronic Design)
  • Dosing Regimen: "24-5-1" Protocol.

    • 24 hours before test (immediately after Pre-Test).

    • 5 hours before test.

    • 1 hour before test.

  • Reboxetine Group: 10 mg/kg (i.p.) dissolved in saline.

  • Control Group: Vehicle (Saline) equivalent volume.

Phase 4: The Test (Day 2)
  • Duration: 5 minutes.

  • Scoring (Time-Sampling Method): Record behavior every 5 seconds (60 counts total).

    • Immobility: Floating with minimal movement to keep head above water.

    • Swimming: Horizontal movement around the tank.

    • Climbing (Critical for Reboxetine): Vertical movement with forepaws breaking the water surface against the tank wall.

Self-Validation Check:
  • Pass Criteria: The Reboxetine group must show a statistically significant increase in Climbing Counts vs. Vehicle (

    
    ). If only swimming increases, the compound or strain may have serotonergic bias.
    

Signaling Pathway Integration

Reboxetine's efficacy extends beyond the synapse.[1] Chronic treatment activates neurotrophic pathways in the hippocampus, reversing stress-induced atrophy. This pathway is the "Self-Validating System" for chronic efficacy claims—if behavior improves but BDNF/ERK levels do not rise, the model may be generating a false positive via psychostimulation rather than antidepressant action.

Figure 2: Downstream Neuroplasticity Pathway

Caption: Chronic Reboxetine treatment triggers the cAMP-CREB cascade, upregulating BDNF and TrkB expression to restore hippocampal plasticity.

Signaling NE Synaptic NE BetaAR Beta-Adrenergic Receptor NE->BetaAR Activates cAMP cAMP / PKA BetaAR->cAMP Gs Coupling CREB pCREB (Transcription Factor) cAMP->CREB Phosphorylation BDNF BDNF Expression CREB->BDNF Transcription TrkB TrkB Receptor Activation BDNF->TrkB Autocrine Loop ERK pERK1/2 (Survival Signal) TrkB->ERK Signaling Plasticity Synaptic Plasticity (Neurogenesis) ERK->Plasticity Restoration

References

  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Source: Journal of Clinical Psychiatry

  • Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Source: Psychopharmacology (Berl)

  • The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. Source: Journal of Molecular Neuroscience

  • Hippocampal brain-derived neurotrophic factor expression following treatment with reboxetine, citalopram, and physical exercise. Source: Psychopharmacology

  • Individual Differences in Response to Imipramine in the Mouse Tail Suspension Test. Source: Psychopharmacology

Sources

Validation

A Comparative Analysis of the Side Effect Profiles of Reboxetine and Other Major Antidepressant Classes

Guide for Researchers and Drug Development Professionals This guide provides a detailed, objective comparison of the side effect profile of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), with other majo...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the side effect profile of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), with other major classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform preclinical and clinical research.

Introduction: The Noradrenergic Hypothesis and Reboxetine's Place in Therapy

The development of antidepressants has been significantly influenced by the monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine contributes to depressive symptoms. While early antidepressants had broad mechanisms of action, subsequent drug development has focused on more selective agents to improve tolerability.

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that acts by binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft.[1] This selective action on the noradrenergic system distinguishes it from many other antidepressants and is hypothesized to contribute to its specific efficacy and side effect profile.[1][2] Unlike many other antidepressants, Reboxetine has a low affinity for muscarinic, histaminergic, and adrenergic receptors, which is often associated with a more favorable side effect profile compared to older agents like Tricyclic Antidepressants (TCAs).[3]

Pharmacological Mechanisms and Associated Side Effects

The side effect profile of any antidepressant is intrinsically linked to its mechanism of action and its affinity for various neurotransmitter receptors and transporters. Understanding these pharmacological nuances is critical for predicting and managing adverse events in a clinical setting.

Reboxetine (NRI)

As a selective NRI, Reboxetine's primary mechanism is the potentiation of noradrenergic neurotransmission. This targeted action leads to a distinct set of side effects.

  • Mechanism of Action: Reboxetine selectively blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.[1][4] It has weak effects on the serotonin transporter and negligible affinity for other receptors.[4]

  • Common Side Effects: The most frequently reported side effects of Reboxetine are directly related to its noradrenergic activity and include dry mouth, constipation, insomnia, increased sweating, and dizziness.[2][5][6] Urinary hesitancy or a sensation of incomplete bladder emptying, particularly in males, is also a notable side effect.[4][7]

  • Cardiovascular Effects: Increased heart rate and palpitations can occur due to the sympathomimetic effects of increased norepinephrine.[6][8] Postural hypotension has also been reported.[4]

Caption: Mechanism of Action of Reboxetine

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are often the first-line treatment for depression due to their generally favorable side effect profile compared to older antidepressants.[9][10]

  • Mechanism of Action: SSRIs selectively inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synapse.[11]

  • Common Side Effects: The most common side effects are gastrointestinal (nausea, diarrhea), headache, insomnia, and fatigue.[11][12] Sexual dysfunction, including decreased libido, delayed ejaculation, and anorgasmia, is a well-documented and often persistent side effect.[12][13]

  • Serotonin Syndrome: A rare but serious adverse event, serotonin syndrome, can occur with SSRI use, especially when combined with other serotonergic agents.[14] Symptoms include agitation, confusion, rapid heart rate, and high blood pressure.[14]

Caption: Mechanism of Action of SSRIs

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs offer dual-action by targeting both serotonin and norepinephrine reuptake.[15]

  • Mechanism of Action: SNRIs inhibit both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[15] This dual inhibition can sometimes offer broader efficacy.[15]

  • Common Side Effects: The side effect profile of SNRIs is a combination of those seen with SSRIs and NRIs.[15][16] Common side effects include nausea, dry mouth, dizziness, sweating, and constipation.[14][15][16]

  • Cardiovascular Effects: Due to their action on norepinephrine, SNRIs can lead to a sustained increase in blood pressure and heart rate.[15]

Caption: Mechanism of Action of SNRIs

Tricyclic Antidepressants (TCAs)

TCAs are an older class of antidepressants with a broader mechanism of action and a more significant side effect burden.[10][12]

  • Mechanism of Action: TCAs inhibit the reuptake of both serotonin and norepinephrine, similar to SNRIs. However, they also block other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors.[15]

  • Common Side Effects: The anticholinergic effects of TCAs are prominent and include dry mouth, blurred vision, constipation, and urinary retention.[12][13] Sedation (due to histamine receptor blockade) and orthostatic hypotension (due to alpha-1 adrenergic receptor blockade) are also common.[12]

  • Cardiotoxicity: TCAs can have significant cardiovascular effects, including arrhythmias, and are dangerous in overdose.[12]

Monoamine Oxidase Inhibitors (MAOIs)

MAOIs are another older class of antidepressants that are now used less frequently due to their potential for serious drug and food interactions.[17]

  • Mechanism of Action: MAOIs inhibit the enzyme monoamine oxidase, which is responsible for breaking down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters.

  • Common Side Effects: Common side effects include insomnia, dizziness, and dry mouth.[18]

  • Hypertensive Crisis: The most significant risk associated with MAOIs is a hypertensive crisis, which can occur when these medications are taken with foods high in tyramine (e.g., aged cheeses, cured meats) or with certain other medications.[19]

Comparative Side Effect Profile: A Tabular Summary

The following table provides a quantitative comparison of the approximate incidence of common side effects across the different antidepressant classes. It is important to note that these are general estimates, and individual patient experiences may vary.

Side EffectReboxetine (NRI)SSRIs (e.g., Fluoxetine)SNRIs (e.g., Venlafaxine)TCAs (e.g., Amitriptyline)MAOIs (e.g., Phenelzine)
Dry Mouth Very Common (>10%)[6]Common (1-10%)[12]Common (1-10%)[14]Very Common (>10%)[12]Common (1-10%)[18]
Constipation Very Common (>10%)[6]Common (1-10%)[11]Common (1-10%)[14]Very Common (>10%)[12]Common (1-10%)[18]
Insomnia Very Common (>10%)[6]Common (1-10%)[12]Common (1-10%)[14]Common (1-10%)Common (1-10%)[18]
Nausea Very Common (>10%)[6]Very Common (>10%)[12]Very Common (>10%)[13]Common (1-10%)[12]Common (1-10%)[18]
Dizziness Very Common (>10%)[6]Common (1-10%)[12]Common (1-10%)[14]Common (1-10%)[12]Common (1-10%)[18]
Sweating Very Common (>10%)[6]Common (1-10%)[11]Common (1-10%)[14]Common (1-10%)[12]Common (1-10%)
Sexual Dysfunction Common (1-10%)[6]Very Common (>10%)[12][13]Common (1-10%)[14]Common (1-10%)[12]Common (1-10%)[18]
Increased Blood Pressure Common (1-10%)[6]Uncommon (<1%)Common (1-10%)[15]Rare (<0.1%)[12]Risk of Hypertensive Crisis[19]
Weight Gain Uncommon (<1%)Common (1-10%)[11]Common (1-10%)[16]Very Common (>10%)[12]Common (1-10%)

Experimental Protocols for Comparative Side Effect Profiling

To rigorously compare the side effect profiles of antidepressants, a well-designed clinical trial is essential. The following outlines a standard methodology.

Study Design

A randomized, double-blind, active-comparator, parallel-group study is the gold standard for comparing the side effect profiles of two or more antidepressants.

  • Randomization: Patients are randomly assigned to receive either Reboxetine or a comparator antidepressant (e.g., an SSRI or SNRI).

  • Blinding: Both the patients and the investigators are unaware of the treatment assignment to minimize bias in the reporting and assessment of side effects.

  • Active Comparator: Using an established antidepressant as a comparator provides a clinically relevant benchmark for evaluating the side effect profile of the investigational drug.

Outcome Measures

The primary outcome measure for assessing side effects is typically a standardized rating scale.

  • Adverse Event Reporting: Spontaneously reported adverse events are systematically collected at each study visit.

  • Standardized Checklists: A structured checklist of common antidepressant side effects, such as the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale, can be used to systematically query patients about potential adverse events.

  • Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (e.g., liver function tests) is crucial for detecting potential safety signals.

Statistical Analysis

Appropriate statistical methods are necessary to compare the incidence and severity of side effects between treatment groups.

  • Incidence Rates: The proportion of patients experiencing each specific side effect is calculated for each treatment group.

  • Comparative Statistics: Chi-square or Fisher's exact tests can be used to compare the incidence rates of side effects between the groups.

  • Severity and Burden: The severity and burden of side effects can be analyzed using appropriate statistical tests for ordinal or continuous data.

Caption: Clinical Trial Workflow for Side Effect Comparison

Conclusion

Reboxetine, as a selective NRI, presents a side effect profile that is distinct from other major antidepressant classes. Its adverse effects are primarily driven by its potentiation of noradrenergic activity. While it avoids some of the common side effects associated with serotonergic agents, such as sexual dysfunction, it is more likely to cause noradrenergic side effects like dry mouth, constipation, and insomnia. A thorough understanding of these differences is paramount for clinicians in making informed treatment decisions and for researchers in the development of novel antidepressants with improved tolerability.

References

  • Reboxetine: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. [Link]

  • expert reaction to systematic review and network meta-analysis on physical side effects of antidepressants | Science Media Centre. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More - WebMD. [Link]

  • Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed. [Link]

  • 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects. [Link]

  • EDRONAX, REBOXETINE Pharmaceutical form(s)/strength: Tablets RM - CBG-Meb. [Link]

  • Comparison of Venlafaxine XR and Reboxetine in Terms of Efficacy and Safety in Major Depressive Disorder | Request PDF - ResearchGate. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - Cleveland Clinic. [Link]

  • Side effect profile and comparative tolerability of 21 antidepressants in the acute treatment of major depression in adults: protocol for a network meta-analysis - PubMed Central. [Link]

  • Reboxetine - Bionity. [Link]

  • Methodological Issues in Clinical Trials of Antidepressant Medications: Perspectives from Psychotherapy Outcome Research - Ovid. [Link]

  • Comparison of The Efficacy and Safety of Sertraline, Reboxetine, and Venlafaxine in Patients with Major Depressive Disorder. [Link]

  • Mechanisms of action of reboxetine - ResearchGate. [Link]

  • The Promises and Pitfalls of Reboxetine - PMC - PubMed Central - NIH. [Link]

  • Combined treatment with reboxetine in depressed patients with no response to venlafaxine: a 6-week follow-up study | Acta Neuropsychiatrica. [Link]

  • Comparison of efficacy and tolerability of reboxetine and venlafaxine XR in major depression and major depression with anxiety features: an open label study - PubMed. [Link]

  • Methodological Issues in Clinical Trials of Antidepressant Medications: Perspectives from Psychotherapy Outcome Research - Karger Publishers. [Link]

  • MHRA: the balance of risks and benefits of Reboxetine remains favourable - Xagena. [Link]

  • Review: reboxetine is ineffective and potentially harmful for acute treatment of major depression - BMJ Mental Health. [Link]

  • Reboxetine versus fluoxetine: an overview of efficacy and tolerability. | Semantic Scholar. [Link]

  • Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis | BMJ Open. [Link]

  • Reboxetine (Edronax): The Most Controversial Antidepressant - Health Central. [Link]

  • Reboxetine versus fluoxetine: an overview of efficacy and tolerability - PubMed. [Link]

  • Superior safety of reboxetine over amitryptiline in the elderly - PubMed. [Link]

  • Residual Symptoms in Depressed Patients After Treatment With Fluoxetine or Reboxetine. [Link]

  • A comparison of the efficacy and tolerability of reboxetine and sertraline versus venlafaxine in major depressive disorder: a randomized, open-labeled clinical trial - PubMed. [Link]

  • Antidepressants: Types, side effects, uses, and effectiveness - Medical News Today. [Link]

  • Effects of reboxetine on anxiety, agitation, and insomnia: results of a pooled evaluation of randomized clinical trials - PubMed. [Link]

  • Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk - Healthline. [Link]

  • Research establishes wide variation in physical side-effects of antidepressants | King's College London. [Link]

  • Side effects of antidepressants: An overview - Cleveland Clinic Journal of Medicine. [Link]

  • Reboxetine ( Edronax , Vestra ) versus SSRIs. [Link]

  • Antidepressant - Wikipedia. [Link]

  • Superior safety of reboxetine over amitryptiline in the elderly | Request PDF - ResearchGate. [Link]

  • Reboxetine versus other antidepressive agents for depression - PMC. [Link]

  • How to Optimize Success in Clinical Trials of Antidepressants. [Link]

  • Antidepressants: Selecting one that's right for you - Mayo Clinic. [Link]

  • Antidepressant Drugs: Mechanisms of Action and Side Effects - ResearchGate. [Link]

  • The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PMC - NIH. [Link]

  • A Comparison of Reboxetine and Amitryptilline in the Treatment of Fibromyalgia Syndrome with Co-morbid Depressive Symptoms: An Open-label Preliminary Study - ResearchGate. [Link]

  • Consistently Modest Antidepressant Effects in Clinical Trials: the Role of Regulatory Requirements - PMC - NIH. [Link]

  • Very early treatment with fluoxetine and reboxetine causing long-lasting change of the serotonin but not the noradrenaline transporter in the frontal cortex of rats - PubMed. [Link]

  • What are the different classifications of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs)? - Dr.Oracle. [Link]

  • Not Obsolete: Continuing Roles for TCAs and MAOIs | Psychiatric Times. [Link]

Sources

Comparative

Technical Guide: Validating Reboxetine Mesylate’s Effect on Norepinephrine via Microdialysis

Executive Summary Reboxetine Mesylate represents a class of highly selective norepinephrine reuptake inhibitors (NRIs).[1][2][3][4] Unlike Tricyclic Antidepressants (TCAs) such as Desipramine, which bind promiscuously to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reboxetine Mesylate represents a class of highly selective norepinephrine reuptake inhibitors (NRIs).[1][2][3][4] Unlike Tricyclic Antidepressants (TCAs) such as Desipramine, which bind promiscuously to muscarinic and histaminergic receptors, Reboxetine exhibits high affinity for the Norepinephrine Transporter (NET) with negligible affinity for the Serotonin Transporter (SERT) or Dopamine Transporter (DAT).

This guide outlines the experimental validation of Reboxetine’s efficacy in elevating extracellular norepinephrine (NE) levels in the rat prefrontal cortex (PFC) using in vivo microdialysis .[5] This method is the gold standard for establishing neurochemical causality in awake, free-moving subjects.

Part 1: Mechanistic Foundation

To validate Reboxetine, one must understand the specific synaptic event it modulates. Reboxetine acts by blocking the presynaptic NET, preventing the reuptake of NE from the synaptic cleft, thereby increasing the concentration of NE available to bind with post-synaptic


- and 

-adrenergic receptors.
Mechanism of Action Diagram

The following diagram illustrates the specific inhibition target of Reboxetine compared to the physiological reuptake process.

ReboxetineMechanism Presynaptic Presynaptic Terminal (NE Release) Cleft Synaptic Cleft (Extracellular Space) Presynaptic->Cleft Vesicular Release NET Norepinephrine Transporter (NET) Cleft->NET Physiological Reuptake PostSynaptic Post-Synaptic Receptors (Adrenergic) Cleft->PostSynaptic Signal Transduction NET->Presynaptic Recycling Reboxetine Reboxetine Mesylate (Inhibitor) Reboxetine->NET High-Affinity Blockade

Figure 1: Synaptic mechanism showing Reboxetine's blockade of NET, resulting in NE accumulation in the synaptic cleft.

Part 2: Experimental Protocol (Microdialysis)

Objective: Quantify the percent increase of extracellular NE in the Prefrontal Cortex (PFC) following intraperitoneal (i.p.) administration.

Stereotaxic Surgery & Probe Implacement
  • Subject: Male Sprague-Dawley rats (280–320g).

  • Target Region: Medial Prefrontal Cortex (mPFC).[6] This region is critical as it shows robust noradrenergic innervation sensitive to antidepressant modulation.

  • Coordinates (from Bregma): AP +3.2 mm; ML +0.8 mm; DV -4.0 mm.

  • Probe Type: Concentric dialysis probe (e.g., 2mm active membrane length, 38kDa cutoff).

Perfusion & Stabilization
  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF) containing 147 mM NaCl, 3.0 mM KCl, 1.3 mM CaCl₂, 1.0 mM MgCl₂, and 1.0 mM Na₂HPO₄ (pH 7.4).

  • Flow Rate: 1.5 µL/min constant flow.

  • Equilibration: Allow 18–24 hours post-surgery for recovery, or 2–3 hours stabilization if performing acute anesthesia studies (though awake is preferred to avoid anesthetic interference with basal NE).

Dosing Strategy

To validate selectivity, compare Reboxetine against a vehicle control and a reference compound (Desipramine).

  • Reboxetine Group: 10–20 mg/kg (i.p.) dissolved in saline.

  • Vehicle Group: Saline injection volume matched to weight.

  • Reference (Desipramine): 10–15 mg/kg (i.p.).

Analytical Detection (HPLC-ECD)

Microdialysate samples (typically collected every 20 minutes) require high-sensitivity detection.

  • Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Potential: +0.60 V to +0.75 V vs. Ag/AgCl reference electrode.

  • Mobile Phase: Citrate-acetate buffer containing OSA (Octanesulfonic acid) as an ion-pairing agent to retain NE on the C18 column.

Part 3: Comparative Performance Analysis

The following data summarizes expected outcomes based on established pharmacokinetic profiles (Wong et al., 2000; Page & Lucki, 2002).

Table 1: Comparative Efficacy on Extracellular Neurotransmitters (PFC)
CompoundDose (i.p.)Max NE Increase (% Baseline)Max 5-HT Increase (% Baseline)Selectivity Profile
Reboxetine 20 mg/kg~250 - 300% < 20% (Insignificant)High Specificity (NET)
Desipramine15 mg/kg~300 - 450%< 20%Low Specificity (NET + Muscarinic/H1)
Fluoxetine10 mg/kg< 20%~200 - 300%High Specificity (SERT)
VehicleN/A± 10%± 10%Baseline Control

Key Insight: While Desipramine produces a higher raw increase in NE, it is "dirty" pharmacologically. Reboxetine achieves a robust 3-fold increase in NE without the confounding anticholinergic side effects of Desipramine or the serotonergic effects of Fluoxetine.

Experimental Workflow Diagram

This workflow ensures data integrity from surgery to analysis.

MicrodialysisWorkflow Surgery Stereotaxic Surgery (PFC Implantation) Recovery Recovery (24h post-op) Surgery->Recovery Baseline Baseline Sampling (3 x 20min samples) Recovery->Baseline Injection Drug Admin (Reboxetine i.p.) Baseline->Injection Stable Baseline (<10% var) Collection Post-Drug Sampling (180 mins) Injection->Collection Analysis HPLC-ECD Quantification Collection->Analysis

Figure 2: Chronological workflow for microdialysis validation of Reboxetine.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure the NE measured is of neuronal origin and not a systemic artifact, perform these control checks:

  • TTX Sensitivity Test:

    • Protocol: Infuse Tetrodotoxin (TTX, 1 µM) through the probe.

    • Expected Result: Extracellular NE levels should drop by >80%. This confirms the NE release is impulse-dependent (neuronal) rather than leakage from damaged tissue.

  • Calcium Dependence:

    • Protocol: Switch to Ca²⁺-free aCSF.

    • Expected Result: NE release should diminish significantly, confirming exocytotic release.

  • Chromatographic Separation:

    • Ensure the NE peak is fully resolved from the solvent front and potential metabolites (e.g., DOPAC). Reboxetine does not interfere with standard catecholamine retention times.

References

  • Wong, E. H., et al. (2000).[1] Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[1][2][3][4][7][8] Biological Psychiatry, 47(9), 818-829.

  • Page, M. E., & Lucki, I. (2002). Effects of acute and chronic reboxetine treatment on stress-induced monoamine efflux in the rat frontal cortex. Neuropsychopharmacology, 27(2), 237-247.

  • Linner, L., et al. (2004).[6] Reboxetine, noradrenaline and secondary enhancement of central serotonergic activity.[6] Journal of Neural Transmission, 111(2), 127-139.[6]

  • Beyer, C. E., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study.[6][9] Journal of Psychopharmacology, 16(4), 297-304.

Sources

Validation

Reboxetine Mesylate: The Gold Standard Reference for NET Selectivity Screening

Executive Summary In the landscape of monoamine transporter screening, Reboxetine Mesylate (FCE 20124) stands as a critical reference compound due to its exceptional selectivity profile. Unlike tricyclic antidepressants...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of monoamine transporter screening, Reboxetine Mesylate (FCE 20124) stands as a critical reference compound due to its exceptional selectivity profile. Unlike tricyclic antidepressants (TCAs) such as desipramine, which exhibit significant off-target affinity for muscarinic and histaminergic receptors, Reboxetine provides a "clean" pharmacological signal. This guide details the technical justification, comparative performance, and validated protocols for utilizing Reboxetine Mesylate as a control in Norepinephrine Transporter (NET) drug discovery assays.

Technical Profile & Mechanistic Basis

The Mechanism of Action

Reboxetine Mesylate functions as a potent and selective inhibitor of the norepinephrine transporter (NET/SLC6A2). By binding to the presynaptic transporter, it blocks the reuptake of norepinephrine (NE) from the synaptic cleft, thereby increasing noradrenergic transmission.[1] In screening contexts, it serves two primary roles:

  • Positive Control: To validate assay sensitivity and dynamic range in functional uptake assays.

  • Masking Agent: To block NET activity when assessing the selectivity of compounds targeting Serotonin (SERT) or Dopamine (DAT) transporters.

Visualizing the Inhibition Pathway

The following diagram illustrates the specific blockade of the NET complex by Reboxetine, preventing the recycling of Norepinephrine into the presynaptic neuron.

NET_Inhibition Synapse Synaptic Cleft (High NE Conc.) NET Norepinephrine Transporter (NET/SLC6A2) Synapse->NET Substrate Binding Presynaptic Presynaptic Neuron (Cytosol) NET->Presynaptic Reuptake (Blocked) Reboxetine Reboxetine Mesylate (Inhibitor) Reboxetine->NET High Affinity Binding (Ki ~1-8 nM) NE_Mol Norepinephrine (Substrate)

Figure 1: Mechanism of Action.[2][3][4][5] Reboxetine binds with high affinity to NET, sterically hindering the translocation of Norepinephrine.

Comparative Performance Analysis

The selection of a reference compound dictates the quality of data interpretation. While Desipramine is historically significant, Reboxetine offers superior specificity, reducing the risk of false positives derived from off-target interactions.

Table 1: Selectivity Profile of Common NET Reference Compounds
CompoundTarget (NET) Ki (nM)SERT Ki (nM)DAT Ki (nM)Off-Target LiabilityScreening Utility
Reboxetine 1.1 - 8.0 ~129 >10,000 Low (Weak affinity for

-adrenergic/muscarinic)
High (Precision screening)
Desipramine0.8 - 4.0~17>10,000High (Potent muscarinic M1-M5 & H1 antagonist)Moderate (Historic control)
Atomoxetine0.7 - 3.5~77~1,500Moderate (Some NMDA interaction)High (ADHD focus)
Nisoxetine0.7 - 2.0~150>5,000LowHigh (Radioligand binding)

Why Reboxetine?

  • Causality in Assay Design: When using Desipramine, a reduction in signal could theoretically stem from muscarinic interference if the cell line expresses endogenous M-receptors (e.g., SH-SY5Y). Reboxetine’s lack of affinity for M-receptors ensures that the observed inhibition is strictly NET-mediated.

  • Selectivity Ratio: Reboxetine displays a >1000-fold selectivity for NET over DAT, making it ideal for dopaminergic co-screening.

Experimental Protocols

Protocol A: High-Throughput Functional Uptake Assay (Fluorescent)

Objective: Determine the IC50 of a test compound using Reboxetine as the standard for 100% inhibition. System: HEK293 cells stably transfected with hNET (e.g., JumpIn-NET).

Materials
  • Reference: Reboxetine Mesylate (dissolved in DMSO to 10 mM stock).

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or ASP+ (fluorescent NET substrate).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow Steps
  • Cell Plating: Seed hNET-HEK293 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h at 37°C.

  • Compound Preparation:

    • Prepare a 10-point dilution series of Reboxetine (Range: 0.1 nM to 10 µM).

    • Control High (Max Signal): Vehicle (0.1% DMSO) only.

    • Control Low (Min Signal): 10 µM Reboxetine (defines non-specific uptake).

  • Incubation: Remove media, wash cells 1x with Buffer.[6] Add 100 µL of compound solution. Incubate 30 min at 37°C.

  • Substrate Addition: Add fluorescent dye solution. Do NOT wash.

  • Kinetic Read: Measure fluorescence (Ex 440nm / Em 520nm) every 2 mins for 30 mins on a FLIPR or similar reader.

Protocol B: Radioligand Binding Validation

Objective: Define Non-Specific Binding (NSB) in membrane preparations.

  • Membrane Prep: Harvest hNET-CHO cells; homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: [3H]-Nisoxetine (1.0 nM final concentration).

  • Definition of NSB: Add 1.0 µM Reboxetine Mesylate to duplicate wells.

    • Note: Reboxetine is preferred over Desipramine here to avoid displacing radioligand from non-NET sites.

  • Equilibrium: Incubate 60 min at 4°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

Screening Workflow Visualization

The following diagram outlines the logical flow for a High-Throughput Screening (HTS) campaign utilizing Reboxetine validation.

Screening_Workflow cluster_controls Control Arms Start Cell Preparation (hNET-HEK293) Treat Compound Treatment (30 min Pre-incubation) Start->Treat Pos_Ctrl Reboxetine (10 µM) (Defines 0% Uptake) Treat->Pos_Ctrl Neg_Ctrl Vehicle (DMSO) (Defines 100% Uptake) Treat->Neg_Ctrl Substrate Substrate Addition (Fluorescent/Radioligand) Treat->Substrate Pos_Ctrl->Substrate Neg_Ctrl->Substrate Read Kinetic Measurement (FLIPR / Scintillation) Substrate->Read QC QC Validation (Z' > 0.5) Read->QC

Figure 2: HTS Workflow. Reboxetine defines the lower asymptote (background signal) required for Z-factor calculation.

Data Interpretation & Quality Control

To ensure the validity of your screen, the Reboxetine control arm must meet specific criteria:

  • Z-Factor Calculation:

    
    
    Where 
    
    
    
    is the vehicle signal and
    
    
    is the Reboxetine (10 µM) signal. A Z' > 0.5 indicates a robust assay.
  • IC50 Validation: In a functional assay, Reboxetine should yield an IC50 between 1.0 nM and 10 nM .

    • Troubleshooting: If IC50 > 20 nM, check for high protein binding (BSA in buffer) or insufficient incubation time.

  • Window Verification: The signal-to-background ratio (Vehicle / Reboxetine) should be > 5-fold for fluorescent assays and > 10-fold for radiometric assays.

References

  • Wong, E. H., et al. (2000).[2] Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[2][7][8] Biological Psychiatry, 47(9), 818-829.[2] Link

  • Sacchetti, G., et al. (1999). Reboxetine: a unique selective NRI, prevents relapse and recurrence in long-term treatment of major depressive disorder.[2] Journal of Clinical Psychiatry, 60(6), 400-406.[2] Link

  • Apparsundaram, S., et al. (2008). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Journal of Biomolecular Screening, 13(10). Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. Link

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of Comparative Data on Reboxetine Mesylate

Introduction: The Clinical Context of Reboxetine Mesylate Reboxetine Mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of major depressive disorder (MDD).[1][2] Its mec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Context of Reboxetine Mesylate

Reboxetine Mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves blocking the norepinephrine transporter, which leads to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[3][4] This targeted action on the noradrenergic system distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), which primarily target the serotonin system.[2] Reboxetine has also been investigated for off-label use in conditions such as panic disorder and attention-deficit/hyperactivity disorder (ADHD).[5]

This guide will delve into a statistical analysis of the comparative data from key clinical studies of Reboxetine Mesylate, providing a critical evaluation of its efficacy and tolerability against other therapeutic alternatives. We will explore the methodologies employed in these studies and present the quantitative data in a clear, comparative format to aid in research and development decisions.

Mechanism of Action: A Visual Representation

To understand the pharmacological basis of Reboxetine's effects, it is essential to visualize its mechanism of action at the neuronal level. The following diagram illustrates the process of norepinephrine reuptake inhibition.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NE_Transporter Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NE_Transporter Inhibition NE_Synapse->NE_Transporter Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding

Caption: Inhibition of Norepinephrine Reuptake by Reboxetine.

Comparative Efficacy in Major Depressive Disorder: A Statistical Deep Dive

The clinical efficacy of Reboxetine in MDD has been a subject of considerable debate, with various meta-analyses and head-to-head trials yielding conflicting results. A critical examination of the data reveals nuances in its performance compared to both placebo and other active antidepressants.

Key Efficacy Endpoints in Clinical Trials

The primary measure of efficacy in most antidepressant trials is the change in scores on standardized depression rating scales. The most commonly used is the Hamilton Depression Rating Scale (HAM-D) , a clinician-administered scale that assesses the severity of depressive symptoms.[6] Key endpoints derived from these scales include:

  • Response Rate: Typically defined as a ≥50% reduction in the baseline HAM-D score.

  • Remission Rate: Defined as achieving a HAM-D score below a certain threshold (e.g., ≤7 or ≤10), indicating minimal to no depressive symptoms.[7]

Reboxetine vs. Placebo

Multiple studies have demonstrated that Reboxetine is more effective than placebo in the acute treatment of MDD.[5][7] A meta-analysis of 11 controlled clinical trials found that Reboxetine was significantly superior to placebo, with a pooled odds ratio for response rates of 2.85 (95% CI: 1.88; 4.31).[6] The mean reduction in HAM-D scores was also significantly greater with Reboxetine compared to placebo.[6]

However, a systematic review that included a substantial amount of unpublished data presented a contrasting view, suggesting no significant difference in remission rates between Reboxetine and placebo.[8] This highlights the critical issue of publication bias , where positive trials are more likely to be published than negative ones, potentially overestimating the true efficacy of a drug.[8][9] The authors of this review concluded that published data overestimated the benefit of Reboxetine versus placebo by up to 115%.[8][9]

Reboxetine vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

Comparisons between Reboxetine and SSRIs have yielded mixed results. Some studies have found comparable efficacy between Reboxetine and fluoxetine, a commonly prescribed SSRI.[7][10] One meta-analysis of nine trials involving 2,641 patients found no significant difference in response rates between Reboxetine (59.2%) and SSRIs (63.9%).[11]

Conversely, other comprehensive meta-analyses have concluded that Reboxetine is significantly less efficacious than many other antidepressants, including several SSRIs.[5] A large network meta-analysis of 21 antidepressants found Reboxetine to be less effective than the other drugs tested.[5] Another systematic review that included unpublished data found Reboxetine to be inferior to SSRIs (fluoxetine, paroxetine, and citalopram) for both remission and response rates.[8][9]

The following table summarizes the comparative efficacy data from key meta-analyses:

ComparisonOutcome MeasureResult (Odds Ratio, 95% CI)Key FindingsCitation
Reboxetine vs. Placebo Response Rate2.85 (1.88 - 4.31)Reboxetine significantly superior to placebo.[6]
Reboxetine vs. Placebo Remission Rate1.17 (0.91 - 1.51)No significant difference (analysis included unpublished data).[8]
Reboxetine vs. SSRIs Response RateNot significantly differentComparable response rates.[11]
Reboxetine vs. SSRIs Remission Rate0.80 (0.67 - 0.96)Reboxetine inferior to SSRIs.[8][9]
Reboxetine vs. SSRIs Response Rate0.80 (0.67 - 0.95)Reboxetine inferior to SSRIs.[8][9]

Tolerability and Safety Profile: A Comparative Analysis

The side-effect profile of an antidepressant is a critical factor in treatment adherence and overall patient outcomes. Reboxetine's tolerability is directly related to its noradrenergic mechanism of action.

Common Adverse Events

A meta-analysis comparing Reboxetine to SSRIs found distinct side-effect profiles.[11] Patients treated with Reboxetine were more likely to experience:

  • Constipation

  • Difficulty urinating

  • Insomnia

In contrast, SSRI-treated patients were more likely to experience nausea, hypersomnia, and fatigue.[11]

Discontinuation Rates

Discontinuation rates can be a proxy for overall tolerability. The same meta-analysis found that overall discontinuation rates and discontinuation due to intolerance were significantly lower in the SSRI-treated group compared to the Reboxetine group.[11] This suggests that, on average, SSRIs may be better tolerated than Reboxetine.[11]

Off-Label Applications: A Look at the Evidence

While primarily approved for MDD, Reboxetine has been explored for other psychiatric conditions.

Panic Disorder

Several studies have investigated the efficacy of Reboxetine in panic disorder. One randomized, placebo-controlled trial found that Reboxetine significantly reduced the number of panic attacks and phobic symptoms compared to placebo.[12] Another open-label study in patients with SSRI-resistant panic disorder demonstrated significant improvement with Reboxetine treatment.[5][13] However, a direct comparison with paroxetine, an SSRI, found paroxetine to be significantly more effective.[5]

Attention-Deficit/Hyperactivity Disorder (ADHD)

The noradrenergic system is implicated in the pathophysiology of ADHD, making NRIs a logical therapeutic option. Several clinical trials have suggested the efficacy of Reboxetine in treating ADHD in both children and adults.[5][14] A double-blind, placebo-controlled trial in adults with ADHD found that Reboxetine significantly improved scores on the Conners' Adult ADHD Rating Scale.[15] An open-label study in children and adolescents with ADHD who were resistant to methylphenidate also showed a significant decrease in ADHD symptoms with Reboxetine.[16]

Experimental Protocol: A Standard Randomized Controlled Trial (RCT) for Antidepressant Efficacy

To ensure the validity and reliability of comparative data, antidepressant clinical trials adhere to rigorous, standardized protocols. The following workflow illustrates a typical design for a double-blind, placebo-controlled, and active-comparator trial.

cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., HAM-D, CGI) Screening->Baseline Randomization Randomization Baseline->Randomization Reboxetine Reboxetine (e.g., 8-10 mg/day) Randomization->Reboxetine SSRI Active Comparator (SSRI) (e.g., Fluoxetine 20-40 mg/day) Randomization->SSRI Placebo Placebo Randomization->Placebo Treatment Treatment Phase (e.g., 8 weeks) Double-Blind FollowUp Follow-up Assessments (e.g., Weekly/Bi-weekly) Treatment->FollowUp Endpoint End-of-Study Assessment FollowUp->Endpoint Analysis Statistical Analysis (e.g., ANCOVA, MMRM) Endpoint->Analysis Reboxetine->Treatment SSRI->Treatment Placebo->Treatment

Caption: Workflow of a typical antidepressant clinical trial.

Step-by-Step Methodology:
  • Patient Screening and Recruitment: A well-defined patient population is crucial. Inclusion criteria typically include a diagnosis of MDD according to DSM criteria and a minimum baseline HAM-D score. Exclusion criteria often include other major psychiatric disorders, substance use disorders, and medical conditions that could confound the results.

  • Baseline Assessment: Prior to treatment, a comprehensive baseline assessment is conducted. This includes demographic information, medical history, and baseline scores on primary and secondary efficacy measures (e.g., HAM-D, Clinical Global Impression [CGI] scale).

  • Randomization and Blinding: Patients are randomly assigned to one of the treatment arms (Reboxetine, active comparator, or placebo). To minimize bias, both patients and investigators are blinded to the treatment allocation (double-blind design).

  • Treatment Phase: The treatment phase typically lasts for a predefined period, such as 8 weeks. Dosages are administered according to the study protocol, often with a titration phase.

  • Follow-up Assessments: Patients are assessed at regular intervals throughout the study. These assessments track changes in depressive symptoms, adverse events, and other relevant measures.

  • End-of-Study Assessment: A final assessment is conducted at the end of the treatment phase to determine the primary and secondary outcomes.

  • Statistical Analysis: The collected data is then subjected to rigorous statistical analysis. Common statistical methods include:

    • Analysis of Covariance (ANCOVA): Used to compare the mean change in HAM-D scores between treatment groups, with the baseline score as a covariate.

    • Mixed-effects Model for Repeated Measures (MMRM): A sophisticated method to analyze longitudinal data that can handle missing data points.

    • Logistic Regression: Used to analyze dichotomous outcomes such as response and remission rates.

Conclusion: A Nuanced Perspective on Reboxetine Mesylate

The statistical analysis of comparative data for Reboxetine Mesylate presents a complex and, at times, contradictory picture. While it has demonstrated efficacy against placebo in some studies, its performance relative to SSRIs is a subject of ongoing debate, heavily influenced by the inclusion of unpublished data and the potential for publication bias.[8][9] The drug possesses a distinct side-effect profile driven by its noradrenergic mechanism, which may be a key consideration in clinical practice.[11]

For researchers and drug development professionals, a thorough understanding of the statistical methodologies employed in clinical trials is paramount for a critical appraisal of the evidence. The choice of statistical models, the handling of missing data, and the potential for various forms of bias can all significantly impact the interpretation of study results. As with any therapeutic agent, a comprehensive evaluation of both the efficacy and tolerability data is essential for informed decision-making in the development and application of Reboxetine Mesylate.

References

  • What is the mechanism of Reboxetine Mesilate?
  • Reboxetine - Wikipedia.
  • A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed.
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - PMC - PubMed Central.
  • Reboxetine: Uses, Interactions, and Clinical D
  • Efficacy of reboxetine in adults with attention-deficit/hyperactivity disorder: A randomized, placebo-controlled clinical trial | Request PDF - ResearchG
  • What is Reboxetine Mesilate used for?
  • Reboxetine for acute treatment of major depression: Systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - ResearchG
  • Reboxetine: a preliminary report on its use through the Special Access Program - PMC.
  • Mechanisms of action of reboxetine - ResearchG
  • Reboxetine, a new noradrenaline selective antidepressant, is at least as effective as fluoxetine in the tre
  • Antidepressants Differ by Long-Term Response in Major Depression - Psychi
  • The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score - Kobe University.
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - NCBI.
  • Reboxetine versus fluoxetine: an overview of efficacy and tolerability - PubMed.
  • The efficacy of reboxetine in the treatment-refractory patients with panic disorder: an open label study - PubMed.
  • Efficacy of reboxetine in adults with attention-deficit/hyperactivity disorder: a randomized, placebo-controlled clinical trial - PubMed.
  • The efficacy of reboxetine in the treatment-refractory patients with panic disorder: An open label study | Request PDF - ResearchG
  • Statistical Methods for Clinical Trials | Psychiatric Services - Psychi
  • Reboxetine: a review of efficacy and tolerability - PubMed.
  • Reboxetine, a selective norepinephrine reuptake inhibitor, is an effective and well-tolerated tre
  • Less is More in Antidepressant Clinical Trials: A Meta-Analysis of the Effect of Visit Frequency on Treatment Response and Drop-out - PMC - NIH.
  • Pharmacological treatments in panic disorder in adults: a network meta-analysis. (2024-09-16).
  • Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis | BMJ Open.
  • Reboxetine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Reboxetine versus other antidepressive agents for depression - PMC - NIH.
  • Six-week Open-Label Reboxetine Treatment in Children and Adolescents With attention-deficit/hyperactivity Disorder - PubMed.
  • Measuring onset of antidepressant action in clinical trials: an overview of definitions and methodology - PubMed.
  • Antidepressant - Wikipedia.

Sources

Safety & Regulatory Compliance

Safety

Reboxetine Mesylate: Advanced Disposal &amp; Environmental Stewardship Guide

Executive Summary & Core Directive The "Flush Ban" is Absolute. Reboxetine Mesylate is a selective norepinephrine reuptake inhibitor (NRI).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Flush Ban" is Absolute. Reboxetine Mesylate is a selective norepinephrine reuptake inhibitor (NRI). Unlike simple buffers or salts, this compound possesses high environmental persistence. Conventional wastewater treatment plants (WWTPs) are not designed to degrade complex tricyclic-like structures, leading to bioaccumulation in aquatic ecosystems (e.g., altering predatory behavior in fish).

Core Directive: All disposal pathways must lead to High-Temperature Incineration . Under no circumstances shall Reboxetine Mesylate be disposed of via sink drains, trash compactors, or standard autoclaving cycles, which are insufficient for chemical mineralization.

Hazard Profiling & Safety Data

Before initiating disposal, verify the material state. The Mesylate salt typically presents as a white to off-white crystalline powder. It is soluble in water, which increases its mobility if spilled.

Table 1: GHS Classification & Critical Safety Parameters
ParameterClassification / ValueOperational Implication
Signal Word WARNING Exercise caution during transfer.
Acute Toxicity H302 (Harmful if swallowed)Ingestion hazard; residues on gloves are dangerous.
Reproductive Tox H360 (May damage fertility/unborn child)Strict segregation required for pregnant personnel.
Target Organ H373 (Damage to organs via prolonged exposure)Do not allow dust generation. Use HEPA filtration.
Aquatic Risk High (Class-wide NRI characteristic)Zero-discharge policy to sewer systems.
PPE Requirement N95/P100 Respirator, Nitrile Gloves (Double), Lab CoatStandard BSL-2 chemical handling protocols.

The Science of Destruction: Why Incineration?

Researchers often ask if autoclaving is sufficient. It is not.

  • Autoclaving (121°C / 15 psi): Primarily sterilizes biological agents. It does not break the stable ether linkages or the morpholine ring structure of Reboxetine.

  • Thermal Oxidation (>1000°C): We require high-temperature incineration with flue gas scrubbing. This process mineralizes the organic skeleton into CO₂, H₂O, and SO₂ (captured by scrubbers), effectively removing the pharmacological activity.

Operational Protocols

Protocol A: Solid Waste Disposal (Expired API/Powder)

Use this for: Expired pure substance, contaminated weighing boats, solid spill cleanup materials.

  • Segregation: Do not mix with general trash. Use a dedicated Yellow (or site-specific hazardous) chemical waste bin.

  • Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent puff-back of powder.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Reboxetine Mesylate, Solid"

    • Hazard:[1][2][3] "Toxic, Reprotoxic"

Protocol B: Liquid Waste Disposal (Solutions/Mother Liquor)

Use this for: HPLC waste, dissolved stock solutions.

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., Methanol, DMSO, Water).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides). Reboxetine is an organic amine; mixing with strong oxidizers can generate heat or toxic byproducts.

  • Transfer: Pour liquid into the designated "Organic Solvent Waste" carboy using a funnel.

  • Rinsing: Triple rinse the original vessel with a small volume of solvent. Add rinsate to the waste carboy.

  • Closure: Cap the carboy tightly. Ensure the vent cap is functioning if the solvent is volatile.

Protocol C: Emergency Spill Response (The "SWIM" Method)

Immediate action for powder spills outside a fume hood.

  • S - Stop: Stop work immediately.

  • W - Warn: Alert nearby personnel. Post "Do Not Enter" signage.

  • I - Isolate: Close lab doors to prevent draft spreading the powder.

  • M - Minimize:

    • Don full PPE (Double gloves, N95 mask, Goggles).

    • Do not dry sweep. This generates dust.

    • Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

    • Wipe inward from the perimeter to the center.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A) .

    • Wash the surface with soap and water; collect this rinsate as Liquid Waste (Protocol B) .

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with EPA 40 CFR Part 266 Subpart P.

ReboxetineDisposal Start Waste Generation: Reboxetine Mesylate IsSpill Is it a Spill? Start->IsSpill StateCheck Determine Physical State SolidPath Solid Waste (Powder, Wipes, PPE) StateCheck->SolidPath Powder/Solids LiquidPath Liquid Waste (Solvents, Rinsate) StateCheck->LiquidPath Solutions IsSpill->StateCheck No (Routine) SpillAction Protocol C: Wet Wipe Method (NO Dry Sweeping) IsSpill->SpillAction Yes (Emergency) ContainmentS Double Bag (4 mil) + Rigid HDPE Container SolidPath->ContainmentS ContainmentL Segregated Carboy (No Oxidizers) LiquidPath->ContainmentL SpillAction->SolidPath Debris SpillAction->LiquidPath Wash Water Labeling Label: Hazardous Waste (Toxic/Reprotoxic) ContainmentS->Labeling ContainmentL->Labeling FinalDest Final Destruction: High-Temp Incineration (>1000°C w/ Scrubbing) Labeling->FinalDest Ship to Licensed Facility

Figure 1: Decision matrix for the safe segregation and destruction of Reboxetine Mesylate waste streams.

References & Regulatory Grounding[4][5]

  • Cayman Chemical. (2024).[4] Reboxetine (mesylate) Safety Data Sheet (SDS).[2][4][5] Retrieved from

    • Verification of H302, H360 hazards and general handling advice.

  • U.S. Environmental Protection Agency (EPA). (2019).[6][7] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6][7][8][9] Retrieved from

    • Establishes the "Sewer Prohibition" (Ban on flushing pharmaceuticals).[9]

  • National Institutes of Health (NIH) - PubMed. (2018). Aquatic ecotoxicology of fluoxetine and other SSRIs/NRIs.[10] Retrieved from

    • Provides the scientific basis for aquatic toxicity concerns regarding reuptake inhibitors.

  • Code of Federal Regulations. (2023). 40 CFR § 266.505 - Prohibition of sewering hazardous waste pharmaceuticals.[9] Retrieved from

    • The specific legal statute prohibiting drain disposal.[9]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine Mesylate
Reactant of Route 2
Reactant of Route 2
Reboxetine Mesylate
© Copyright 2026 BenchChem. All Rights Reserved.